Bucharidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBYKQCHDQXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715671 | |
| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25865-94-5 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[1-(tetrahydro-5-hydroxy-2,6,6-trimethyl-2H-pyran-2-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25865-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Alkaloid Bucharaine: A Technical Guide to Its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine, a quinoline alkaloid first identified in Haplophyllum bucharicum, has garnered interest for its potential pharmacological activities, notably its sedative properties. This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of Bucharaine. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data to facilitate further investigation and potential therapeutic application of this natural compound. This document outlines generalized experimental protocols for extraction and purification and summarizes the available spectroscopic data for structural elucidation. Furthermore, a hypothesized signaling pathway is presented based on its reported sedative effects, offering a direction for future mechanistic studies.
Natural Source
Bucharaine is a monoterpenoid quinoline alkaloid naturally occurring in plants of the Haplophyllum genus, which belongs to the Rutaceae family. The primary and eponymous source of this compound is Haplophyllum bucharicum[1][2]. The genus Haplophyllum is known to be a rich source of various alkaloids, terpenoids, coumarins, and lignans, many of which exhibit a broad spectrum of biological activities[2].
Isolation and Purification
While a specific, detailed protocol for the isolation of Bucharaine from Haplophyllum bucharicum with quantitative yield and purity data is not extensively detailed in publicly available literature, a general methodology for the extraction and separation of alkaloids from Haplophyllum species can be constructed based on established phytochemical techniques. This process typically involves solvent extraction followed by chromatographic separation.
Experimental Protocols
2.1. Extraction of Total Alkaloids
A standard procedure for the extraction of total alkaloids from plant material is as follows:
-
Plant Material Preparation: The aerial parts of Haplophyllum bucharicum are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Maceration: The powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.
-
Acid-Base Extraction:
-
The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is subsequently extracted with a nonpolar solvent (e.g., chloroform or dichloromethane) to isolate the total alkaloid fraction.
-
-
Drying and Concentration: The organic solvent containing the alkaloids is dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid extract.
2.2. Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture and requires further separation to isolate pure Bucharaine. Column chromatography is a common technique for this purpose.
-
Column Chromatography:
-
A glass column is packed with a stationary phase, typically silica gel or alumina.
-
The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
The separation is achieved by eluting the column with a solvent system of increasing polarity (gradient elution). A common solvent system for alkaloid separation is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Bucharaine.
-
-
Further Purification (if necessary):
-
Fractions containing Bucharaine may be combined and subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.
-
HPLC analysis can be performed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifying agent like formic acid or trifluoroacetic acid).
-
Data Presentation
Currently, specific quantitative data on the yield of Bucharaine from Haplophyllum bucharicum and its purity after isolation are not well-documented in the available literature. Purity of the final compound is typically assessed by HPLC, with the area under the peak corresponding to Bucharaine being expressed as a percentage of the total peak area.
| Parameter | Value | Reference |
| Natural Source | Haplophyllum bucharicum | [1][2] |
| Compound Type | Monoterpenoid Quinoline Alkaloid | [1] |
| Typical Extraction Method | Acid-Base Extraction | General Alkaloid Extraction Protocols |
| Typical Purification Method | Column Chromatography, HPLC | General Alkaloid Purification Protocols |
Structural Characterization
The structure of Bucharaine has been elucidated using various spectroscopic techniques.
Spectroscopic Data
| Spectroscopic Method | Data | Reference |
| Molecular Formula | C₁₉H₂₅NO₄ | [1][3] |
| Molecular Weight | 331.178358 g/mol | [3] |
| Mass Spectrometry (LC-ESI-QTOF, Negative Ion Mode) | m/z 330.1711 [M-H]⁻ | [1][3] |
| ¹H NMR | Reveals the presence of aromatic, olefinic, and aliphatic protons. | [1] |
| ¹³C NMR | Complements ¹H NMR by providing signals for each unique carbon atom. | [1] |
Hypothesized Signaling Pathway
The reported sedative properties of Bucharaine suggest its interaction with the central nervous system. A plausible mechanism of action could involve the modulation of major inhibitory neurotransmitter systems, such as the γ-aminobutyric acid (GABA) system. Many sedative and anxiolytic compounds exert their effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel.
Based on this, a hypothesized signaling pathway for Bucharaine's sedative effect is presented below. It is crucial to note that this pathway is speculative and requires experimental validation.
Caption: Hypothesized signaling pathway of Bucharaine's sedative effect.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and characterization of Bucharaine from its natural source.
Caption: General workflow for the isolation and characterization of Bucharaine.
Conclusion
Bucharaine represents a promising natural product for further pharmacological investigation. This guide provides a foundational understanding of its natural source and a generalized framework for its isolation and characterization. Future research should focus on developing a standardized and optimized isolation protocol to obtain quantitative yield and purity data. Furthermore, experimental validation of its mechanism of action, including its interaction with specific neurotransmitter receptors and downstream signaling pathways, is essential to fully elucidate its therapeutic potential. The information and methodologies presented herein are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing quinoline alkaloid.
References
An In-depth Technical Guide to the Identification of Alkaloids from Haplophyllum bucharicum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of alkaloids from the plant species Haplophyllum bucharicum. It consolidates available data on the primary alkaloids, their quantitative analysis, and detailed experimental protocols for their extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Haplophyllum bucharicum, a member of the Rutaceae family, is a plant species known to produce a variety of secondary metabolites, including alkaloids. These nitrogen-containing organic compounds have garnered significant interest due to their diverse pharmacological activities. This guide focuses on the key alkaloids identified in H. bucharicum, providing a structured summary of the scientific findings to date.
Identified Alkaloids in Haplophyllum bucharicum
Three primary alkaloids have been isolated and identified from Haplophyllum bucharicum: bucharamine, buchapine, and the lignan diphyllin. While lignans are not strictly alkaloids, diphyllin is a significant nitrogen-containing compound isolated alongside the true alkaloids in this plant and is therefore included.
Quantitative Data of Identified Compounds
The yields of the isolated alkaloids are crucial for assessing the potential of Haplophyllum bucharicum as a source for these compounds. The table below summarizes the available quantitative data.
| Compound | Alkaloid Class | Yield (% of dry plant material) | Reference |
| Buchapine | Furoquinoline Alkaloid | Data not available | Nesmelova et al., 1982 |
| Bucharamina | Quinoline Alkaloid | Data not available | Ubaidullaev et al., 1972 |
| Diphyllin | Lignan | 0.1% | Nesmelova et al., 1983 |
Experimental Protocols
A detailed and reproducible experimental workflow is fundamental for the successful identification of alkaloids from plant material. The following sections outline a comprehensive protocol synthesized from general alkaloid extraction methodologies and specific details from studies on the Haplophyllum genus.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Haplophyllum bucharicum should be collected during the flowering season to ensure the highest concentration of alkaloids.
-
Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is then finely powdered using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Total Alkaloids
A common and effective method for the extraction of alkaloids from Haplophyllum species involves a multi-step solvent extraction procedure.
-
Maceration with a Polar Solvent: The powdered plant material is macerated with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.
-
This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.
-
The acidic solution is then washed with a non-polar solvent, such as diethyl ether or chloroform, to remove neutral and weakly acidic compounds.
-
The aqueous layer is subsequently basified with a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10.
-
This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.
-
The basic aqueous solution is then extracted multiple times with a non-polar solvent like chloroform or dichloromethane to extract the alkaloidal free bases.
-
-
Final Concentration: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloid fraction.
Isolation and Purification of Individual Alkaloids
The separation of individual alkaloids from the total alkaloid fraction is typically achieved using chromatographic techniques.
-
Column Chromatography (CC): The total alkaloid extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., chloroform, ethyl acetate, and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids with similar polarities can be further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.
Structure Elucidation
The structure of the isolated pure alkaloids is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and identification of alkaloids from Haplophyllum bucharicum.
Biosynthetic Relationship of Furoquinoline Alkaloids
Buchapine belongs to the furoquinoline class of alkaloids. The following diagram illustrates a simplified, generalized biosynthetic pathway for this class of compounds, demonstrating the origin of the core ring system.
Conclusion
This technical guide has summarized the current knowledge on the alkaloids present in Haplophyllum bucharicum. While the primary alkaloids have been identified, there is a notable lack of comprehensive quantitative data and detailed spectroscopic information in readily accessible literature. The provided experimental protocols offer a robust framework for researchers to reinvestigate this plant species, potentially leading to the isolation of novel compounds and a more thorough characterization of the known alkaloids. Further research is warranted to fully elucidate the phytochemical profile of H. bucharicum and to explore the pharmacological potential of its constituents.
The Architecture of Nature's Pharmacy: A Technical Guide to the Biosynthesis of Monoterpenoid Quinoline Alkaloids
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of monoterpenoid quinoline alkaloids (MQAs), a class of natural products with significant pharmacological applications, including the potent anti-cancer agent camptothecin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate enzymatic steps, precursor molecules, and regulatory mechanisms that govern the formation of these complex compounds.
Executive Summary
Monoterpenoid quinoline alkaloids are a specialized group within the larger family of terpenoid indole alkaloids (TIAs). Their biosynthesis is a complex, multi-step process that originates from primary metabolism, weaving together the shikimate and mevalonate (or MEP) pathways to create a common precursor, which is then tailored into a diverse array of final products. This guide details the journey from simple precursors to the key intermediate, strictosidine, and onto the divergent pathways leading to prominent MQAs like camptothecin and quinine. A comprehensive summary of quantitative enzymatic data is provided, alongside detailed experimental protocols for key biochemical analyses and pathway elucidation.
The Core Biosynthetic Pathway: From Primary Metabolites to a Universal Precursor
The biosynthesis of all monoterpenoid indole and quinoline alkaloids begins with the convergence of two major metabolic routes:
-
The Shikimate Pathway: This pathway provides the indole precursor, tryptamine. The aromatic amino acid L-tryptophan is synthesized and subsequently decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) , a critical step that funnels primary metabolites into this specialized secondary metabolic pathway.[1][2]
-
The Terpenoid Pathway: The monoterpene unit, secologanin, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. This pathway generates geranyl diphosphate (GPP), which undergoes a series of modifications catalyzed by enzymes including geraniol 10-hydroxylase (G10H) and secologanin synthase (SLS) to yield secologanin.[2]
The cornerstone of MQA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin. This reaction is catalyzed by Strictosidine Synthase (STR) , which stereoselectively produces 3-α(S)-strictosidine, the universal precursor for over 2,000 TIAs.[2]
Divergence from Strictosidine: The Gateway to Quinoline Alkaloids
Following its synthesis, strictosidine is activated by Strictosidine β-D-Glucosidase (SGD) , which cleaves the glucose moiety to form a highly reactive aglycone.[3][4] This unstable intermediate is the crucial branch point from which the pathway diverges, leading to the vast structural diversity of this alkaloid family.[3][4]
The Camptothecin Pathway
In camptothecin-producing plants like Camptotheca acuminata, the pathway proceeds from strictosidine, with strictosidinic acid identified as a key intermediate.[5] The subsequent steps involve a series of complex rearrangements and oxidative reactions, many of which are catalyzed by cytochrome P450 monooxygenases, to form the characteristic pentacyclic quinoline structure of camptothecin.[5]
The Quinine Pathway
In Cinchona species, the pathway to quinine also begins with strictosidine. The exact enzymatic steps are less defined than for camptothecin but involve the rearrangement of the strictosidine aglycone to intermediates like corynantheal, followed by further cyclizations and modifications to form the quinoline ring system of quinine.
Pathway Visualization
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.
Caption: Biosynthetic pathway of monoterpenoid quinoline alkaloids.
References
- 1. Tryptophan decarboxylase is encoded by two autonomously regulated genes in Camptotheca acuminata which are differentially expressed during development and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family [agris.fao.org]
Bucharaine: A Technical Guide for Researchers
CAS Number: 21059-47-2
This technical guide provides a comprehensive overview of the quinoline alkaloid Bucharaine, intended for researchers, scientists, and professionals in drug development. The document covers its chemical identity, spectral data, and generalized experimental protocols for its analysis.
Chemical and Spectral Data
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum[1]. Its chemical and spectral properties are summarized below.
General Information
| Property | Value | Reference(s) |
| CAS Number | 21059-47-2 | [1] |
| Molecular Formula | C₁₉H₂₅NO₄ | [1] |
| Molecular Weight | 331.41 g/mol | [1] |
| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | |
| Synonyms | 4-(6,7-dihydroxy-3,7-dimethyloct-2-enyloxy)quinolin-2(1H)-one |
Spectral Data Summary
Detailed spectral data for Bucharaine is found in specialized literature. The following table summarizes the key analytical techniques used for its structural elucidation. While specific peak data from the original publications by Yunusov and collaborators were not fully available, this section describes the expected spectral characteristics.
| Technique | Description |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) in negative ion mode shows a peak for the deprotonated molecule [M-H]⁻ at an m/z of 330.1711, which is consistent with the molecular formula C₁₉H₂₅NO₄. |
| ¹H NMR Spectroscopy | The proton NMR spectrum is crucial for identifying the arrangement of hydrogen atoms. For Bucharaine, it would reveal signals corresponding to aromatic protons on the quinoline core, olefinic protons on the monoterpene side chain, and various aliphatic protons, including those on carbons bearing hydroxyl and ether functional groups. |
| ¹³C NMR Spectroscopy | The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This allows for the complete mapping of the carbon skeleton, including the quinoline ring system and the monoterpene unit. |
| Infrared (IR) Spectroscopy | The IR spectrum of Bucharaine is expected to display characteristic absorption bands for its functional groups. These would include O-H stretching from the hydroxyl groups, C-H stretching from aromatic and aliphatic components, C=O stretching of the quinolone carbonyl group, and C-O stretching from the ether linkage. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key analytical techniques used in the characterization of Bucharaine. These are generalized protocols based on standard practices for natural product analysis.
Isolation and Purification
Bucharaine is naturally sourced from Haplophyllum bucharicum. A general workflow for its isolation is depicted below.
Mass Spectrometry Protocol
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : A purified sample of Bucharaine is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition :
-
The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Spectra are acquired in both positive and negative ion modes.
-
For negative mode, typical parameters include a capillary voltage of -3.5 kV, a sampling cone voltage of -40 V, and a source temperature of 120°C.
-
The analyzer is scanned over a mass range of m/z 100-1000.
-
Accurate mass measurements are obtained using an internal reference standard (e.g., leucine enkephalin) to ensure high mass accuracy (typically < 5 ppm).
-
NMR Spectroscopy Protocol
-
Instrumentation : A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation : Approximately 5-10 mg of pure Bucharaine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition :
-
The sample is placed in the NMR magnet and allowed to reach thermal equilibrium.
-
A ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
A ¹³C NMR spectrum is acquired. Key parameters include a spectral width of 200-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and final structure confirmation.
-
Infrared Spectroscopy Protocol
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
KBr Pellet Method : 1-2 mg of dry, pure Bucharaine is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
ATR Method : A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.
-
The sample is placed in the spectrometer.
-
The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Biological Activity and Signaling Pathways
The biological activities of Bucharaine and its precise molecular mechanisms are still under investigation. Studies on alkaloids from the Haplophyllum genus suggest a range of potential biological effects, including antimicrobial and cytotoxic properties. However, specific signaling pathways directly modulated by Bucharaine have not yet been elucidated in the scientific literature. Further research is required to identify its molecular targets and understand its mechanism of action.
As no specific signaling pathway is known, a diagram illustrating a potential high-level mechanism of action for a cytotoxic compound is provided below for conceptual purposes.
References
Bucharaine Alkaloid: A Technical Overview of its Discovery, Properties, and Bioactivity
A Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the quinoline alkaloid, Bucharaine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, history, physicochemical properties, and potential therapeutic applications of this natural compound. While significant progress has been made in understanding Bucharaine since its discovery, this guide also highlights areas where further research is required to fully elucidate its pharmacological profile and mechanism of action.
Discovery and History
Bucharaine was first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family.[1] The initial structural elucidation of this monoterpenoid quinoline alkaloid was accomplished in the late 1960s by S. M. Sharafutdinova and S. Yu. Yunusov.[1] This foundational work established Bucharaine as a unique natural product and paved the way for subsequent chemical and pharmacological investigations.
Physicochemical and Spectroscopic Data
Detailed quantitative data on the physicochemical and spectroscopic properties of Bucharaine are not extensively reported in publicly available literature. The following tables summarize the available information and highlight the data that remains to be fully characterized.
Table 1: Physicochemical Properties of Bucharaine
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₄ | [1] |
| Molecular Weight | 331.412 g/mol | [1] |
| Melting Point | Data not available | |
| Specific Optical Rotation | Data not available | |
| Solubility | Sparingly soluble in organic solvents; Insoluble in water | [1] |
| Purity (Commercial) | ≥95% | [1] |
Table 2: Spectroscopic Data for Bucharaine
| Spectroscopic Method | Key Observations/Data |
| ¹H NMR | Data not available in reviewed literature. |
| ¹³C NMR | Data not available in reviewed literature. |
| Infrared (IR) Spectroscopy | Data not available in reviewed literature. |
| Mass Spectrometry (MS) | Data not available in reviewed literature. |
Note to Researchers: The original 1968 publication by Sharafutdinova and Yunusov in "Chemistry of Natural Compounds" is the most probable source for detailed spectroscopic data. Accessing this primary literature is recommended for in-depth structural analysis.
Experimental Protocols
Isolation of Bucharaine from Haplophyllum bucharicum
While a detailed, step-by-step protocol for the isolation of Bucharaine is not available in the reviewed literature, a general procedure for the extraction of alkaloids from Haplophyllum species can be outlined as follows. This should be adapted and optimized based on the specific experimental context.
General Protocol:
-
Extraction: The dried and powdered aerial parts of Haplophyllum bucharicum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically under reflux.
-
Acid-Base Extraction: The crude extract is then acidified (e.g., with HCl) and partitioned with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of 9-10.
-
Alkaloid Extraction: The basified aqueous solution is extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.
-
Chromatographic Purification: The crude alkaloid extract is then subjected to chromatographic techniques for the separation and purification of individual alkaloids. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Bucharaine.
Synthesis of Bucharaine
A synthetic route to Bucharaine has been reported, providing an alternative to its isolation from natural sources. The key steps involve the reaction of 4-hydroxy-2-quinolone with geranyl chloride to form a geranyl ether intermediate. This intermediate is then converted to Bucharaine through selective hydroxylation and mono-epoxidation. A detailed experimental protocol would need to be sourced from the primary synthetic chemistry literature.
Biological Activities and Pharmacological Data
Bucharaine has been reported to possess several biological activities, including sedative, antioxidant, anti-inflammatory, and anticancer properties. However, there is a notable lack of quantitative pharmacological data in the available literature.
Table 3: Summary of Reported Biological Activities and Quantitative Data for Bucharaine
| Activity | Assay Type | Results | Quantitative Data (IC₅₀/ED₅₀) |
| Sedative | In vivo animal models (presumed) | Reported to have sedative properties. | Data not available. |
| Antioxidant | In vitro assays (e.g., DPPH, ABTS) | Reported to have antioxidant properties. | Data not available. |
| Anti-inflammatory | In vitro assays (e.g., inhibition of NO production, cytokine release) | Reported to have anti-inflammatory properties. | Data not available. |
| Anticancer | In vitro cytotoxicity assays | A screening of 14 alkaloids from Haplophyllum showed that Bucharaine was not among the five most active compounds against HeLa cells. | IC₅₀ > 100 µM against HeLa cells. |
Protocols for In Vitro Biological Assays
The following are general protocols for the in vitro assessment of antioxidant and anti-inflammatory activities, which can be adapted for the evaluation of Bucharaine.
-
Prepare a stock solution of Bucharaine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add varying concentrations of the Bucharaine stock solution to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent alone).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Bucharaine for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, reserving some wells as unstimulated controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Determine the cell viability using an appropriate assay (e.g., MTT or resazurin) to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
Signaling Pathways and Mechanisms of Action (Hypothetical)
The specific molecular targets and signaling pathways modulated by Bucharaine have not yet been elucidated. Based on the reported antioxidant and anti-inflammatory activities of other natural products, the following diagrams illustrate potential pathways that could be investigated for Bucharaine.
Disclaimer: The following diagrams are hypothetical and are provided for illustrative purposes only. They do not represent experimentally verified pathways for Bucharaine.
References
Preliminary Biological Screening of Bucharaine: A Technical Guide
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum of the Rutaceae family.[1][2] As a member of the quinoline alkaloid class, Bucharaine is part of a group of compounds recognized for a wide spectrum of biological and pharmacological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[1][3] Structurally, it features a quinoline core linked to a C10 monoterpene unit, a relatively rare feature that contributes to its unique chemical profile.[1] While research into the specific biological activities of Bucharaine is still in its nascent stages, preliminary studies and the known properties of its chemical class suggest a range of potential therapeutic applications, making it a compound of interest for drug discovery and development professionals.[1] This guide provides a comprehensive overview of the preliminary biological screening of Bucharaine, detailing its known activities, standardized experimental protocols for its evaluation, and potential mechanisms of action.
Biological Activities and In Vitro Screening
Preliminary research suggests that Bucharaine and its parent class of quinoline alkaloids possess several biological activities. The following sections summarize the key findings from in vitro screenings.
Cytotoxic and Anticancer Activity
The cytotoxic potential of Bucharaine has been evaluated against human cancer cell lines. While many quinoline derivatives show promise for anticancer properties by inducing apoptosis and modulating cell cycle regulators, Bucharaine itself has not demonstrated high potency in initial screenings.[1] In a study evaluating 14 alkaloids from Haplophyllum species, Bucharaine was not among the five compounds that exhibited significant cytotoxic activity (IC50 < 100 µM) against the HeLa (cervix carcinoma) cell line.[1]
Table 1: Cytotoxic Activity of Bucharaine and Related Quinoline Alkaloids
| Compound | Source / Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Bucharaine | Haplophyllum bucharicum / HeLa | > 100 µM | [1] |
| Bucharaine | Haplophyllum bucharicum / HCT-116 | Not among most active compounds | [1] |
| 7-Isopentenyloxy-gamma-fagarine | Haplophyllum canaliculatum / RAJI | 1.5 µg/mL | [4] |
| 7-Isopentenyloxy-gamma-fagarine | Haplophyllum canaliculatum / Jurkat | 3.6 µg/mL | [4] |
| Atanine | Haplophyllum canaliculatum / RAJI | 14.5 µg/mL | [4] |
| Skimmianine | Haplophyllum canaliculatum / RAJI | 15.6 µg/mL | [4] |
| Flindersine | Haplophyllum canaliculatum / RAJI | 14.9 µg/mL |[4] |
RAJI: Burkitt's lymphoma; Jurkat: T-cell leukemia.
Antimicrobial and Antifungal Properties
While comprehensive data on Bucharaine's specific antimicrobial spectrum is limited, the broader class of quinoline and furoquinoline alkaloids is well-documented for its antibacterial and antifungal effects.[1][5] Compounds from the Haplophyllum genus have demonstrated antimicrobial, antifungal, and antiviral properties.[1] Furoquinoline alkaloids, for example, have shown activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[5] This suggests that Bucharaine warrants further investigation for its potential antimicrobial efficacy.
Anti-inflammatory and Antioxidant Activity
Preliminary studies and computational efforts suggest that Bucharaine possesses potential anti-inflammatory and antioxidant properties.[1][2] These activities are often attributed to the ability of such compounds to scavenge free radicals and modulate key inflammatory pathways.[2] The anti-inflammatory mechanism of related indole compounds has been linked to the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and the translocation of nuclear factor kappa B (NFκB).[6]
Neurological and Central Nervous System (CNS) Effects
One of the more directly observed properties of Bucharaine is its effect on the central nervous system. It has been reported to have sedative properties.[1][7] In animal models, Bucharaine demonstrated a significant hypothermic effect, lowering the body temperature of mice and rats.[1] This activity is shared with other constituents of Haplophyllum, such as haplophyllidine and dubinidine.[1]
Experimental Protocols
This section provides standardized methodologies for conducting preliminary biological screenings relevant to the known and potential activities of Bucharaine.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Bucharaine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of Bucharaine. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Perform a two-fold serial dilution of Bucharaine in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of Bucharaine in which no turbidity (growth) is observed.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Bucharaine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Griess Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Acquisition: After a 10-minute incubation period at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control cells.
Workflows and Potential Signaling Pathways
Visualizing the process of drug discovery and the potential molecular mechanisms provides a clearer understanding for researchers. The following diagrams, rendered using Graphviz, illustrate a typical screening workflow and a potential anti-inflammatory pathway.
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. Buy Bucharaine (EVT-446284) | 21059-47-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. musechem.com [musechem.com]
The Antioxidant Potential of Quinoline Alkaloids: A Technical Guide for Researchers
Introduction
Quinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] Found in various natural sources and also accessible through synthetic routes, these compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimalarial, and antimicrobial properties.[2][3] A growing body of evidence now highlights their considerable antioxidant potential, positioning them as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases. This technical guide provides an in-depth overview of the antioxidant capacity of quinoline alkaloids, detailing experimental methodologies, summarizing quantitative data, and elucidating the underlying signaling pathways.
Quantitative Antioxidant Activity of Quinoline Alkaloids
The antioxidant capacity of quinoline alkaloids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater antioxidant potency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.
| Quinoline Alkaloid/Derivative | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1) | 562 ng/mL | - | - |
| 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3) | 136.56 ng/mL | - | - |
| Quinoline-hydrazone derivative | 843.52 ppm | Ascorbic Acid | - |
| 2-methylquinoline-4-carboxylic acid | ~30.25% inhibition at 5 mg/L | Isatin | No activity at 5 mg/L |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | ~40.43% inhibition at 5 mg/L | Isatin | No activity at 5 mg/L |
| Chloro-substituted quinoline derivative | 46.16 µg/mL | Ascorbic Acid | ~26 µg/mL |
Table 1: DPPH Radical Scavenging Activity of Selected Quinoline Alkaloids and Derivatives. The table summarizes the IC50 values of various quinoline compounds in the DPPH assay, demonstrating their radical scavenging capabilities.[2][3][4][5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution by an antioxidant is measured spectrophotometrically.
| Quinoline Alkaloid/Derivative | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Synthetic Quinoline Derivatives (Range) | 0.107 to 0.365 mM | - | - |
| Chloro-substituted quinoline derivative | 47.57 µg/mL | Ascorbic Acid | ~26 µg/mL |
| 2,6-Quinolinediol | 3.39 µg/mL | Trolox | 2.59 µg/mL |
| 2,6-Quinolinediol | 3.39 µg/mL | BHA | 4.44 µg/mL |
| 2,6-Quinolinediol | 3.39 µg/mL | α-Tocopherol | 7.07 µg/mL |
Table 2: ABTS Radical Scavenging Activity of Selected Quinoline Alkaloids and Derivatives. This table presents the IC50 values of various quinoline compounds in the ABTS assay, indicating their capacity to neutralize the ABTS radical cation.[1][5][6]
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in color upon the formation of a ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
| Quinoline Alkaloid/Derivative | Reducing Power (mM/L) |
| Synthetic Quinoline Derivatives (Range) | 1.564 to 3.472 |
Table 3: Ferric Reducing Antioxidant Power of Synthetic Quinoline Derivatives. This table shows the reducing capacity of a range of synthetic quinoline derivatives as determined by the FRAP assay.[1]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. This is often assessed by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation.
| Quinoline Alkaloid/Derivative | IC50 Value |
| Spiro[naphto[2,1-c][2][7]naphtiridine-5,4'-piperidine] derivatives (Range) | < 10 µmol/l |
Table 4: Inhibition of Lipid Peroxidation by Synthetic Quinoline Derivatives. This table displays the potent inhibitory effect of a series of synthetic quinoline derivatives on lipid peroxidation.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant potential of quinoline alkaloids. Below are standardized protocols for key antioxidant assays.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).
-
Test compound (quinoline alkaloid) dissolved in a suitable solvent (e.g., methanol, DMSO).
-
Reference antioxidant (e.g., Ascorbic acid, Trolox, BHT).
-
Methanol or ethanol.
Procedure:
-
Prepare a series of dilutions of the test compound and the reference antioxidant.
-
To a test tube or a well of a microplate, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution.
-
Mix thoroughly and incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green radical is monitored by the decrease in absorbance.
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound (quinoline alkaloid) dissolved in a suitable solvent.
-
Reference antioxidant (e.g., Trolox).
-
Ethanol or phosphate-buffered saline (PBS).
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and the reference antioxidant.
-
Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control sample is prepared with the solvent instead of the test compound.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored ferrous complex is measured spectrophotometrically.
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
Test compound (quinoline alkaloid) dissolved in a suitable solvent.
-
Ferrous sulfate (FeSO₄) solution for the standard curve.
Procedure:
-
Prepare a series of dilutions of the test compound and ferrous sulfate standards.
-
Add a small volume of the test compound or standard solution (e.g., 50 µL) to a specific volume of the FRAP reagent (e.g., 1.5 mL).
-
Mix and incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a ferrous sulfate standard curve and is expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.
Reagents:
-
Cell line (e.g., HepG2 human liver cancer cells).
-
Cell culture medium.
-
DCFH-DA solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator.
-
Test compound (quinoline alkaloid).
-
Reference antioxidant (e.g., Quercetin).
Procedure:
-
Seed cells in a 96-well microplate and culture until they reach confluence.
-
Wash the cells with a suitable buffer.
-
Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).
-
Wash the cells to remove the extracellular compound and probe.
-
Add the ROS generator (e.g., AAPH) to induce oxidative stress.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control without the antioxidant.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of quinoline alkaloids are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[8] Upon exposure to oxidative stress or certain bioactive compounds like some alkaloids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9][10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[11] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[11][12]
Figure 1: Activation of the Keap1-Nrf2 Signaling Pathway by Quinoline Alkaloids. This diagram illustrates how quinoline alkaloids can inhibit Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the cellular antioxidant activity of quinoline alkaloids.
Figure 2: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay. This flowchart depicts the key steps involved in evaluating the antioxidant potential of quinoline alkaloids in a cell-based model.
Conclusion
Quinoline alkaloids represent a versatile and potent class of compounds with significant antioxidant properties. Their ability to directly scavenge free radicals and to modulate key cellular defense mechanisms, such as the Keap1-Nrf2 pathway, underscores their therapeutic potential in mitigating oxidative stress-mediated pathologies. The standardized protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their promise as novel antioxidant agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Medicinal Plants and Phytochemicals in Nrf2 Pathways during Inflammatory Bowel Diseases and Related Colorectal Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Anti-inflammatory Potential of Bucharaine: A Technical Guide for Researchers
Abstract
Bucharaine, a monoterpenoid quinoline alkaloid isolated from Haplophyllum bucharicum, presents a promising scaffold for anti-inflammatory drug development. While direct experimental evidence for Bucharaine's anti-inflammatory activity is not yet available in peer-reviewed literature, its chemical classification as a quinoline alkaloid and its origin from a genus with known anti-inflammatory properties strongly suggest its potential in modulating inflammatory pathways. This technical guide consolidates the current understanding of the anti-inflammatory properties of the broader quinoline alkaloid class and related compounds from the Haplophyllum genus, providing a foundational framework for future research into Bucharaine's specific mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products in inflammation.
Introduction to Bucharaine
Bucharaine is a naturally occurring monoterpenoid quinoline alkaloid with the chemical formula C₁₉H₂₅NO₄.[1][2] It was first isolated from Haplophyllum bucharicum, a plant belonging to the Rutaceae family.[1][2][3] The genus Haplophyllum is known to be a rich source of various biologically active alkaloids and other phytochemicals, with several species demonstrating anti-inflammatory effects.[4] Quinoline alkaloids, as a class, have been extensively studied and are recognized for a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] This positions Bucharaine as a molecule of significant interest for further investigation into its potential as an anti-inflammatory agent.
Inferred Anti-inflammatory Mechanisms of Quinoline Alkaloids
Due to the absence of direct studies on Bucharaine, we extrapolate its potential anti-inflammatory mechanisms from the known activities of other quinoline alkaloids. The primary signaling pathways implicated in the anti-inflammatory effects of this class of compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Many quinoline alkaloids have been shown to exert their anti-inflammatory effects by inhibiting this pathway at various points.
A generalized representation of the NF-κB signaling pathway and potential points of inhibition by a compound like Bucharaine is depicted below.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes ERK, JNK, and p38, is another critical regulator of inflammation. These kinases are involved in the production of inflammatory mediators and the expression of pro-inflammatory genes. Several alkaloids have been reported to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.
A diagram illustrating the potential modulation of the MAPK pathway by Bucharaine is provided below.
Proposed Experimental Protocols for Evaluating Bucharaine's Anti-inflammatory Activity
Based on standard methodologies for assessing the anti-inflammatory properties of natural products, the following experimental workflows are proposed for the investigation of Bucharaine.
In Vitro Assays
A general workflow for in vitro screening of Bucharaine's anti-inflammatory effects is outlined below.
Table 1: Hypothetical Quantitative Data from In Vitro Assays for Bucharaine
| Assay | Endpoint | Bucharaine Concentration (µM) | Expected Outcome (Example) |
| Nitric Oxide (NO) Production | NO concentration (µM) | 1, 10, 50 | Dose-dependent decrease |
| Cytokine Secretion (TNF-α) | TNF-α concentration (pg/mL) | 1, 10, 50 | Dose-dependent decrease |
| Cytokine Secretion (IL-6) | IL-6 concentration (pg/mL) | 1, 10, 50 | Dose-dependent decrease |
| Gene Expression (iNOS) | Relative mRNA expression | 10 | Significant downregulation |
| Gene Expression (COX-2) | Relative mRNA expression | 10 | Significant downregulation |
| Protein Expression (p-p38 MAPK) | Relative protein level | 10 | Significant decrease |
| Protein Expression (p-JNK) | Relative protein level | 10 | Significant decrease |
| NF-κB Nuclear Translocation | % Inhibition | 10 | Significant inhibition |
Note: The data presented in this table is hypothetical and serves as a template for potential experimental outcomes.
In Vivo Models
Should in vitro studies yield positive results, subsequent in vivo validation would be crucial. Common animal models for acute inflammation include the carrageenan-induced paw edema model in rodents.
Table 2: Proposed In Vivo Anti-inflammatory Assay for Bucharaine
| Model | Animal | Treatment | Endpoint | Expected Outcome (Example) |
| Carrageenan-induced Paw Edema | Rat/Mouse | Bucharaine (i.p. or oral) | Paw volume (mL) | Dose-dependent reduction in paw swelling |
| LPS-induced Systemic Inflammation | Mouse | Bucharaine (i.p. or oral) | Serum cytokine levels (pg/mL) | Significant reduction in pro-inflammatory cytokines |
Future Directions and Conclusion
The information presented in this technical guide provides a strong rationale for the investigation of Bucharaine as a novel anti-inflammatory agent. While direct experimental data is currently lacking, the well-established anti-inflammatory activities of quinoline alkaloids and compounds from the Haplophyllum genus suggest that Bucharaine likely modulates key inflammatory pathways such as NF-κB and MAPK.
Future research should focus on:
-
In vitro screening: To confirm the anti-inflammatory activity of Bucharaine and determine its potency (IC₅₀ values) in various cell-based assays.
-
Mechanism of action studies: To elucidate the specific molecular targets of Bucharaine within the NF-κB and MAPK signaling pathways.
-
In vivo efficacy: To validate the anti-inflammatory effects of Bucharaine in established animal models of inflammation.
-
Structure-activity relationship (SAR) studies: To identify the key structural features of Bucharaine responsible for its potential anti-inflammatory activity and to guide the synthesis of more potent analogs.
References
Sedative Effects of Haplophyllum Alkaloids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the sedative properties of alkaloids derived from the plant genus Haplophyllum. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel sedative and hypnotic agents from natural sources. This document synthesizes available preclinical data, details experimental methodologies, and visualizes potential mechanisms and workflows to facilitate further investigation into this promising area of ethnopharmacology.
Introduction
The genus Haplophyllum has a history of use in traditional medicine for various ailments, including those related to the central nervous system (CNS).[1] Scientific investigations have begun to validate these traditional uses, with a particular focus on the sedative-hypnotic potential of the alkaloids present in these plants. Alkaloids such as perforine, khaplamine, haplophyllidine, and skimmianine have been identified as potential contributors to the CNS depressant effects observed with extracts from this genus.[2][3][4] This guide consolidates the current scientific knowledge on the sedative effects of Haplophyllum alkaloids, providing a foundational resource for future research and development.
Quantitative Data on Sedative Effects
While research into the sedative properties of isolated Haplophyllum alkaloids is still emerging, studies on crude extracts provide initial quantitative insights. The following table summarizes the dose-dependent sedative-hypnotic effects of an aqueous extract of Haplophyllum acutifolium in a pentobarbital-induced sleep test in mice.
| Treatment Group | Dose (mg/kg, i.p.) | Sleep Duration (minutes, Mean ± SEM) |
| Control (Normal Saline) | - | 35.5 ± 2.5 |
| Diazepam (Positive Control) | 2 | 75.5 ± 3.5 |
| H. acutifolium Aqueous Extract | 50 | 45.0 ± 3.0 |
| H. acutifolium Aqueous Extract | 100 | 58.5 ± 4.0 |
| H. acutifolium Aqueous Extract | 200 | 68.0 ± 4.5 |
Data adapted from a study on the sedative-hypnotic activities of Haplophyllum acutifolium aqueous extract in mice.[1][2][5]
Experimental Protocols
The primary in vivo model used to quantify the sedative-hypnotic effects of Haplophyllum extracts is the pentobarbital-induced sleep test.
Pentobarbital-Induced Sleep Test
Objective: To evaluate the hypnotic effect of a substance by measuring its ability to prolong the duration of sleep induced by a sub-hypnotic dose of sodium pentobarbital.
Animals: Male Swiss mice (20-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water, except during the experimental period when food is withheld.
Methodology:
-
Animal Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Grouping: Mice are randomly divided into control, positive control, and test groups (n=8 per group).
-
Administration of Test Substance:
-
The control group receives the vehicle (e.g., normal saline with 1% Tween 80) intraperitoneally (i.p.).
-
The positive control group receives a standard hypnotic drug, such as diazepam (2 mg/kg, i.p.).
-
The test groups receive varying doses of the Haplophyllum extract or isolated alkaloid (e.g., 50, 100, 200 mg/kg, i.p.).
-
-
Induction of Sleep: Thirty minutes after the administration of the test substance, all animals are injected with sodium pentobarbital (40 mg/kg, i.p.).
-
Measurement of Sleep Duration: The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to correct its posture when placed on its back). The duration of sleep is the time interval between the loss and recovery of the righting reflex.
-
Data Analysis: The mean sleep duration for each group is calculated. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is used to compare the sleep duration of the test groups to the control group.
Visualizations: Workflows and Potential Signaling Pathways
Experimental Workflow for Pentobarbital-Induced Sleep Test
Workflow for the pentobarbital-induced sleep test.
Potential Signaling Pathway for Sedative Effects
The precise signaling pathways for the sedative effects of Haplophyllum alkaloids are not yet fully elucidated. However, many CNS depressants exert their effects by modulating the GABAergic system. The following diagram illustrates a generalized and speculative pathway. It is hypothesized that certain Haplophyllum alkaloids may act as positive allosteric modulators of the GABA-A receptor, a mechanism shared by benzodiazepines.
Hypothesized GABA-A receptor modulation by Haplophyllum alkaloids.
Mechanism of Action
The exact molecular targets for the sedative effects of Haplophyllum alkaloids are an active area of investigation. Preliminary studies with crude extracts of H. acutifolium suggest that the mechanism may not be straightforward. While the sedative effects were antagonized by flumazenil (a benzodiazepine antagonist) and naloxone (an opioid antagonist), indicating a potential interaction with these receptor systems, further research with isolated compounds is necessary to confirm these findings.[1]
The furoquinoline alkaloid skimmianine, found in some Haplophyllum species, has been reported to have sedative properties.[4] Some studies on skimmianine have shown it to interact with 5-HT (serotonin) receptors, which could also contribute to its CNS effects.[1] The pyridine alkaloid haplophyllidine is described as a potent CNS depressant that enhances the effects of hypnotic drugs, though its specific mechanism has not been fully detailed.[3]
Conclusion and Future Directions
The alkaloids of the Haplophyllum genus represent a promising source for the discovery of new sedative and hypnotic agents. The initial quantitative data from crude extracts warrant further investigation into the purified alkaloidal constituents. Future research should prioritize:
-
Isolation and Pharmacological Screening: Isolation of individual alkaloids (e.g., perforine, khaplamine, haplophyllidine, skimmianine) and their systematic evaluation in a battery of in vivo sedative and anxiolytic models.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways using in vitro techniques such as radioligand binding assays and electrophysiological studies on relevant CNS receptors, particularly the GABA-A receptor complex.
-
Structure-Activity Relationship (SAR) Studies: Investigation of the relationship between the chemical structures of different Haplophyllum alkaloids and their sedative potency to guide the synthesis of novel, more effective derivatives.
A deeper understanding of the pharmacology of Haplophyllum alkaloids will be crucial for unlocking their full therapeutic potential in the management of sleep and anxiety disorders.
References
- 1. Skimmianine and related furoquinolines function as antagonists of 5-hydroxytryptamine receptors in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bucharaine and Bouchardatine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of two distinct natural alkaloids: Bucharaine and Bouchardatine. While both compounds are derived from plants of the Rutaceae family, this review establishes that there is no documented direct metabolic, synthetic, or functional relationship between them. Instead, this document serves as a comprehensive resource detailing their individual chemical properties, synthesis, and biological activities. Bouchardatine, a β-indoloquinazoline alkaloid, has garnered significant attention for its role in modulating key signaling pathways implicated in metabolic diseases and cancer. In contrast, Bucharaine is a monoterpenoid quinoline alkaloid with a different chemical scaffold and less explored biological profile. This guide presents their characteristics side-by-side, offering a clear comparative perspective for researchers in natural product chemistry and drug discovery.
Introduction
Natural products remain a vital source of chemical diversity for drug discovery. Among these, alkaloids from the Rutaceae family have shown a wide range of pharmacological activities. This guide focuses on two such alkaloids: Bucharaine and Bouchardatine. Initial interest in a potential relationship between these compounds is understandable given their origin in the same plant family. However, a thorough review of the scientific literature reveals that they are structurally and functionally distinct molecules. This document aims to clarify their individual properties, providing a detailed comparison of their chemistry and biology.
Chemical and Physical Properties
Bucharaine and Bouchardatine possess fundamentally different core structures. Bucharaine is classified as a monoterpenoid quinoline alkaloid, while Bouchardatine is a β-indoloquinazoline alkaloid.
| Property | Bucharaine | Bouchardatine |
| Chemical Class | Monoterpenoid Quinoline Alkaloid[1] | β-Indoloquinazoline Alkaloid[2] |
| Natural Source | Haplophyllum bucharicum[1] | Bouchardatia neurococca[2] |
| Core Structure | Quinoline linked to a monoterpene unit[1] | Quinazolin-4-one linked to an indole unit with a formyl group[2] |
| Molecular Formula | C15H17NO3 | C19H13N3O2 |
| Molar Mass | 259.30 g/mol | 315.33 g/mol |
Synthesis
The synthetic pathways to Bucharaine and Bouchardatine are distinct, reflecting their different molecular architectures.
Synthesis of Bucharaine
Detailed, multi-step total syntheses of Bucharaine have been reported, often leveraging the quinoline scaffold as a starting point for the attachment of the monoterpene unit. The complexity of this synthesis lies in the stereoselective construction of the terpene side chain.
Synthesis of Bouchardatine
An efficient, five-step total synthesis of Bouchardatine has been developed starting from anthranilamide, which allows for the production of gram-scale quantities for pharmacological studies.[2] This highlights its accessibility for further research and development.
Biological Activity and Mechanism of Action
The known biological activities of Bouchardatine are more extensively characterized than those of Bucharaine.
Bucharaine
The biological activities of Bucharaine are not as well-documented in publicly available literature. It serves as a scaffold for chemical modifications to synthesize novel derivatives with potentially enhanced biological activities.[1]
Bouchardatine
Bouchardatine has demonstrated significant potential in the treatment of metabolic disorders and cancer.[2] Its primary mechanism of action involves the activation of the SIRT1-LKB1-AMPK signaling pathway.[3]
Anti-Obesity and Metabolic Effects:
-
In 3T3-L1 adipocytes, Bouchardatine reduces lipid content and suppresses the expression of adipogenic factors.[2][3]
-
In high-fat diet-fed mice, it attenuates weight gain, dyslipidemia, and fatty liver.[3]
-
It increases UCP1 expression and mitochondrial biogenesis in both white and brown adipose tissues, suggesting an increase in energy expenditure.[3]
Anticancer Effects:
-
Bouchardatine has shown cytotoxic activity against HeLa cells.
-
Derivatives of Bouchardatine are being explored as potential treatments for colorectal cancer by modulating aerobic metabolism and inhibiting cell proliferation.[4]
Signaling Pathway of Bouchardatine
Bouchardatine's therapeutic effects are largely attributed to its activation of the SIRT1/LKB1/AMPK axis. This pathway is a central regulator of cellular energy homeostasis.
Caption: Bouchardatine signaling pathway.
Experimental Protocols
General Synthesis of Bouchardatine Derivatives
The synthesis of Bouchardatine analogs often involves modifications at various positions of the core structure to explore structure-activity relationships. A general workflow is as follows:
Caption: General synthetic workflow for Bouchardatine analogs.
In Vitro Adipogenesis Assay
Cell Line: 3T3-L1 preadipocytes.
Methodology:
-
Cell Culture: 3T3-L1 cells are cultured to confluence.
-
Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with 10% fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of Bouchardatine or its derivatives during the differentiation period.
-
Lipid Staining: After 8-10 days, cells are fixed and stained with Oil Red O to visualize lipid droplets.
-
Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured to quantify lipid accumulation.
In Vivo High-Fat Diet Mouse Model
Animal Model: C57BL/6J mice.
Methodology:
-
Acclimatization: Mice are acclimatized for one week.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 16 weeks to induce obesity and metabolic disorders.[3]
-
Treatment: In the final 5 weeks of the diet, mice are administered Bouchardatine (e.g., 50 mg/kg, every other day) via intraperitoneal injection.[3]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Endpoint Analysis: At the end of the study, blood samples are collected for analysis of glucose, insulin, and lipid profiles. Tissues such as liver and adipose are harvested for histological and molecular analysis (e.g., Western blotting for p-AMPK, SIRT1).
Quantitative Data Summary
| Compound | Assay | Cell Line / Model | EC50 / Effect | Reference |
| Bouchardatine | Triglyceride reduction | 3T3-L1 adipocytes | EC50 ≈ 25 μM | [5] |
| Bouchardatine Derivative (3d) | Triglyceride reduction | 3T3-L1 adipocytes | EC50 = 0.017 μM | [5] |
| Bouchardatine Derivative (6e) | Lipid-lowering effect | 3T3-L1 adipocytes | EC50 = 0.24 μM | [6] |
| Bouchardatine | In vivo treatment | High-fat diet mice | 50 mg/kg, attenuated weight gain and dyslipidemia | [3] |
Conclusion
Bucharaine and Bouchardatine, while both originating from the Rutaceae family, are distinct alkaloids with no direct established relationship. Bucharaine is a monoterpenoid quinoline alkaloid whose biological potential remains largely to be explored. In contrast, Bouchardatine is a well-characterized β-indoloquinazoline alkaloid with significant therapeutic promise for metabolic diseases and cancer, primarily through the activation of the SIRT1-LKB1-AMPK signaling pathway. The development of potent Bouchardatine derivatives highlights the potential of this scaffold in drug discovery. This guide provides a clear, comparative overview to aid researchers in understanding the unique chemistry and biology of these two natural products.
References
- 1. Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1) [dcmhi.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Silico Prediction of Bucharaine Bioactivity: A Technical Guide
Disclaimer: As of late 2025, specific in silico predictive studies on the bioactivity of Bucharaine are not extensively available in public research databases. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework for researchers, scientists, and drug development professionals. The methodologies described are based on established computational drug discovery protocols successfully applied to structurally related quinoline alkaloids and natural products.
Introduction to Bucharaine
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum.[1][2] Like other quinoline alkaloids, it is of interest for its potential therapeutic applications. Preliminary research suggests that Bucharaine may possess sedative and hypothermic properties.[1][3] However, a comprehensive understanding of its molecular mechanism of action and specific biological targets remains largely unexplored.[1] One study indicated that Bucharaine did not exhibit significant cytotoxic activity against HeLa and HCT-116 cancer cell lines, with an IC50 greater than 100 µM.[1] The limited availability of detailed bioactivity data underscores the need for computational approaches to predict its biological activities and guide further experimental validation.
Proposed In Silico Workflow for Bucharaine Bioactivity Prediction
The following workflow outlines a systematic approach to predict the bioactivity of Bucharaine using a combination of computational techniques. This multi-step process aims to identify potential protein targets, predict the binding affinity and mode of interaction, and assess the stability of the Bucharaine-target complex.
References
- 1. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]
- 2. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Studies of Bioactive Compounds Selected from Four African Plants with Inhibitory Activity Against Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (pfDHFR-TS) [aprh.journals.ekb.eg]
A Comprehensive Review of Monoterpenoid Quinoline Alkaloids: From Biosynthesis to Therapeutic Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Monoterpenoid quinoline alkaloids (MQAs) represent a significant class of natural products, characterized by a structural framework derived from the condensation of a tryptamine unit and a C9-C10 monoterpenoid secologanin unit. This diverse family of compounds, most notably exemplified by the potent anticancer agent camptothecin and the archetypal antimalarial drug quinine, exhibits a wide array of profound pharmacological activities. Their complex molecular architectures and potent biological effects have made them compelling targets for phytochemical investigation, synthetic chemistry, and drug development. This technical guide provides a comprehensive literature review of MQAs, detailing their biosynthesis, classification, and key pharmacological activities. It includes structured tables of quantitative data for comparative analysis, detailed experimental protocols for their isolation and characterization, and visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this important class of alkaloids.
Introduction to Monoterpenoid Quinoline Alkaloids
Quinoline alkaloids are a broad class of nitrogen-containing heterocyclic compounds derived from quinoline.[1] A specialized subgroup, the monoterpenoid quinoline alkaloids (MQAs), originates from a biosynthetic pathway that uniquely combines tryptophan-derived tryptamine with a monoterpene unit, typically secologanin.[1][2] This fusion gives rise to a wide variety of complex structures.
The most prominent members of this class include:
-
Camptothecin (CPT): Isolated from the Chinese "Happy Tree" (Camptotheca acuminata), CPT is a potent anticancer agent.[3] Its discovery and subsequent development of analogues have led to clinically approved drugs like topotecan and irinotecan.[4][5]
-
Cinchona Alkaloids (e.g., Quinine): Found in the bark of Cinchona trees, quinine has been used for centuries to treat malaria.[6] Its discovery was a landmark in the history of medicine.
These alkaloids demonstrate a vast range of biological effects, including anticancer, antimalarial, anti-inflammatory, and antiviral properties, making them a focal point of natural product research.[6]
Biosynthesis Pathway
The biosynthesis of monoterpenoid quinoline alkaloids is a complex process that starts from the shikimate pathway (producing tryptophan) and the methylerythritol phosphate (MEP) pathway (producing the monoterpenoid unit). The core of the pathway involves the condensation of tryptamine and secologanin.
The key steps are:
-
Tryptophan Decarboxylation: The enzyme tryptophan decarboxylase (TDC) converts tryptophan to tryptamine.
-
Secologanin Synthesis: Geraniol, a monoterpene, is converted through a series of steps into secologanin.
-
Strictosidine Formation: The enzyme strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine.[2]
-
Divergence: Strictosidine is a crucial intermediate that serves as the precursor to over 2,000 different monoterpenoid indole alkaloids.[7] Through a series of rearrangements, oxidations, and deglycosylations, the pathway diverges to form the various quinoline alkaloid scaffolds, such as those of camptothecin and quinine.[2][7]
Caption: General biosynthesis pathway of monoterpenoid quinoline alkaloids.
Pharmacological Activities and Mechanism of Action
The therapeutic potential of MQAs is vast, with anticancer and antimalarial activities being the most extensively studied.
Anticancer Activity: Camptothecin and Analogues
Camptothecin's primary mechanism of action is the inhibition of DNA Topoisomerase I (Topo-I).[8]
Mechanism:
-
Topo-I Action: Topo-I is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating a transient single-strand break.
-
CPT Intervention: CPT binds to the Topo-I-DNA covalent complex, stabilizing it.[5]
-
Collision and Cell Death: This stabilization prevents the re-ligation of the DNA strand. When the advancing replication fork collides with this trapped complex, it leads to irreversible double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).[9]
Numerous CPT analogues have been synthesized to improve its water solubility and reduce toxicity.[3] Four are currently approved for clinical use: topotecan, irinotecan, belotecan, and trastuzumab deruxtecan.[3]
Caption: Mechanism of action for Camptothecin (CPT) as a Topo-I inhibitor.
Other Biological Activities
Beyond their anticancer effects, MQAs have shown a range of other activities.
-
Antimalarial: Quinine and other cinchona alkaloids interfere with the parasite's ability to digest hemoglobin in the host's red blood cells.
-
Anti-inflammatory: Four novel yellow MQAs, taberbovines A-D, isolated from Tabernaemontana bovina, exhibited good inhibitory activities on the formation of nitric oxide (NO) in LPS-induced macrophages, indicating anti-inflammatory potential.[10]
-
Antiviral and Antibacterial: Various quinoline alkaloids have demonstrated activity against viruses and bacteria.
Quantitative Data Summary
The efficacy and properties of MQAs are often defined by quantitative measures. The tables below summarize key data for camptothecin and its analogues.
Table 1: Cytotoxicity of Selected Camptothecin Analogues
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Camptothecin | L-1210 | ~0.1 µM (potency reference) | [9] |
| Topotecan (2a) | L-1210 | ~0.2 µM (two-fold less potent than CPT) | [9] |
| 9-Hydroxy-5-ethoxy CPT | Human Tumor Lines | 0.2 µM | [9] |
| 12-Nitro-5-substituted CPT | Human Tumor Lines | Inactive (>100 µM) | [9] |
| Meloyunine A (5) | Various | >40 µM | [11] |
| Meloyunine C (6) | Various | >40 µM |[11] |
Table 2: Physicochemical Properties of Camptothecin vs. Topotecan
| Property | Camptothecin (CPT) | Topotecan (hydrochloride salt) | Reference |
|---|---|---|---|
| Water Solubility | 2.5 x 10⁻³ mg/mL | 1.0 mg/mL | [9] |
| Comment | Poorly soluble, limiting clinical use. | Water-soluble derivative enabling intravenous administration. |[9] |
Experimental Protocols
The isolation and identification of novel MQAs from natural sources is a fundamental aspect of research in this field.
General Protocol for Isolation and Purification
This protocol outlines a typical workflow for extracting and purifying MQAs from plant material.
-
Material Preparation: Air-dry and powder the relevant plant parts (e.g., stem, bark, leaves).
-
Extraction:
-
Perform exhaustive extraction of the powdered material using a solvent such as 95% ethanol (EtOH) at room temperature.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition against a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds.
-
Basify the aqueous layer with a base (e.g., NH₃·H₂O) to a pH of 9-10.
-
Extract the basified aqueous layer with a polar solvent such as dichloromethane (CH₂Cl₂) or a CHCl₃/MeOH mixture to obtain the total alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the total alkaloid fraction to column chromatography over silica gel or macroporous resin.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity (e.g., a gradient of CH₂Cl₂ to CH₂Cl₂/MeOH).
-
Collect fractions and monitor using Thin Layer Chromatography (TLC).
-
-
Final Purification:
-
Combine fractions containing compounds of interest.
-
Perform final purification using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Camptothecin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Four Yellow Monoterpenoid Quinoline Alkaloids from the Stem of Tabernaemontana bovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bucharaine from Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a quinoline alkaloid first isolated from Haplophyllum bucharicum. As a member of the quinoline alkaloid family, it shares a structural backbone with numerous compounds known for a wide range of pharmacological activities.[1] Preliminary studies on Bucharaine and related compounds suggest a variety of potential therapeutic applications, including sedative, antioxidant, anti-inflammatory, and anticancer properties.[1] The synthesis of Bucharaine, particularly from readily available precursors like geranyl chloride, is of significant interest to medicinal chemists and drug discovery teams for the exploration of its therapeutic potential and the development of novel derivatives.
This document provides detailed application notes on the synthesis of Bucharaine from geranyl chloride, its potential applications in drug development, and a generalized experimental protocol.
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs.[1] Bucharaine, as a naturally occurring quinoline alkaloid, presents a valuable starting point for drug discovery programs.
-
Scaffold for Novel Derivatives: The Bucharaine molecule can serve as a scaffold for the synthesis of a library of derivatives.[1] Modifications to the quinoline core or the geranyl side chain can be systematically explored to improve potency, selectivity, and pharmacokinetic properties.
-
Anticancer Research: While the specific anticancer mechanism of Bucharaine is not yet fully elucidated, other quinoline alkaloids have been shown to induce apoptosis and inhibit cancer cell proliferation.[1] Further investigation into Bucharaine's cytotoxic effects and its impact on cancer signaling pathways is a promising area of research.
-
Neuropharmacology: Early reports have indicated that Bucharaine possesses sedative properties.[1] This suggests potential for the development of new therapeutic agents targeting the central nervous system.
-
Antimicrobial Discovery: Quinoline alkaloids are known for their antimicrobial activities. Although the specific antimicrobial spectrum of Bucharaine is not extensively documented, its structural class suggests potential for the development of new antibacterial or antifungal agents.[1]
Synthesis of Bucharaine from Geranyl Chloride
The synthesis of Bucharaine can be achieved through the reaction of 4-hydroxy-2-quinolone with geranyl chloride. This reaction leads to the formation of a geranyl ether intermediate, which can then be further processed to yield Bucharaine.
Reaction Scheme:
References
Application Notes and Protocols: Total Synthesis of Bucharaine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the quinoline alkaloid Bucharaine and its analogues. Detailed experimental protocols for key synthetic steps are provided, along with a summary of available biological activity data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from Haplophyllum bucharicum. Its unique structure, featuring a quinolone core with a geranyl-derived side chain, has made it a target of interest for synthetic chemists. Furthermore, the quinolone scaffold is a well-established pharmacophore present in numerous antibacterial and anticancer agents. The synthesis of Bucharaine and its analogues, therefore, offers a platform for the development of novel therapeutic agents.
Total Synthesis of Bucharaine
The total synthesis of Bucharaine was first reported by Grundon and Ramachandran in 1981. The synthetic strategy is based on the reaction of 4-hydroxy-2-quinolone with geranyl chloride, followed by selective hydroxylation and epoxidation of the geranyl side chain.[1]
Synthetic Pathway
The overall synthetic pathway for Bucharaine is depicted below.
Caption: General synthetic scheme for the total synthesis of Bucharaine.
Key Experimental Protocols
1. Synthesis of 4-(Geranyloxy)-2-quinolone:
-
Reaction: 4-Hydroxy-2-quinolone is reacted with geranyl chloride in the presence of a base.[1]
-
Protocol: To a solution of 4-hydroxy-2-quinolone in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride) and stir at room temperature. Add geranyl chloride dropwise and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(geranyloxy)-2-quinolone.
2. Synthesis of Bucharaine from 4-(Geranyloxy)-2-quinolone:
-
Reaction: This conversion involves a two-step process: selective epoxidation of the terminal double bond of the geranyl side chain, followed by hydroxylation.[1]
-
Protocol:
-
Epoxidation: Dissolve 4-(geranyloxy)-2-quinolone in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C. Add a stoichiometric amount of a suitable epoxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA). Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude epoxide can be used in the next step without further purification.
-
Hydroxylation: Dissolve the crude epoxide in a mixture of a suitable solvent (e.g., THF or acetone) and water. Add a catalytic amount of a mild acid (e.g., perchloric acid or sulfuric acid) and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, neutralize the acid with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Bucharaine.
-
Synthesis of Bucharaine Analogues
The quinolone scaffold allows for the synthesis of a wide variety of analogues with potential biological activity. Modifications can be introduced at various positions of the quinolone ring and on the side chain.
General Workflow for Analogue Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of Bucharaine analogues.
Data Presentation: Biological Activities of Quinolone Analogues
The following tables summarize the biological activities of representative quinolone analogues.
Table 1: Anticancer Activity of Selected Quinolone Analogues
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | Quinoline-chalcone derivative | MGC-803 | 1.38 | [2] |
| HCT-116 | 5.34 | [2] | ||
| MCF-7 | 5.21 | [2] | ||
| 61 | 4-Anilinoquinoline derivative | Various | 0.0015 - 0.0039 | [3] |
| 65 | 7-tert-butyl-substituted quinoline | MCF-7 | 0.02 - 0.04 | [3] |
Table 2: Antibacterial Activity of Selected Quinolone Analogues
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| 6h | 8-(3-hydroxy-1-pyrrolidinyl) tetracyclic quinolone | Gram-positive & Gram-negative | Potent activity | [4] |
| 6l | 8-(4-methyl-1-piperazinyl) tetracyclic quinolone | Gram-positive & Gram-negative | Potent activity | [4] |
| 8b | N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin | Gram-positive & Gram-negative | Comparable to Ciprofloxacin | [5] |
Signaling Pathways Modulated by Quinolone Alkaloids
The mechanism of action for many quinolone-based antibacterial agents involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
For anticancer quinolone analogues, the mechanisms are more diverse and can involve:
-
Induction of Apoptosis: Many anticancer compounds, including quinoline-chalcone derivatives, have been shown to induce programmed cell death in cancer cells.[2]
-
Cell Cycle Arrest: Some analogues can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[2]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and cellular damage in cancer cells.[2]
Potential Signaling Pathway for Anticancer Quinolone Analogues
Caption: A potential signaling pathway for the anticancer activity of quinolone analogues.
Conclusion
The total synthesis of Bucharaine provides a framework for accessing this natural product and its derivatives. The diverse biological activities reported for quinolone analogues highlight the potential of this scaffold in drug discovery. Further investigation into the structure-activity relationships and specific molecular targets of Bucharaine and its analogues is warranted to develop novel therapeutic agents.
References
- 1. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 4. Synthesis and antibacterial activity of new tetracyclic quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of quinolone-based compounds containing a coumarin moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Bucharaine from Haplophyllum bucharicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a quinoline alkaloid isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family. This document provides detailed application notes and protocols for the extraction and isolation of bucharaine for research and drug development purposes. The methods described are based on established principles of natural product chemistry and specific literature on the phytochemical analysis of Haplophyllum species. Bucharaine has been noted for its sedative properties, making it a compound of interest for further pharmacological investigation.[1][2]
Physicochemical Properties of Bucharaine
A summary of the key physicochemical properties of bucharaine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₄ | [2] |
| Molecular Weight | 331.41 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | Sparingly soluble in organic solvents, insoluble in water | [2] |
| Chemical Class | Quinoline Alkaloid | [3] |
Alkaloids from Haplophyllum Species
The genus Haplophyllum is a rich source of various alkaloids, primarily of the quinoline type. While bucharaine is a key constituent of Haplophyllum bucharicum, other related alkaloids may also be present in the extracts. A non-exhaustive list of alkaloids found in Haplophyllum species is provided below. The exact composition and yield of these alkaloids can vary depending on the plant's geographical origin, harvest time, and the extraction method employed.
| Alkaloid | Plant Source(s) | Reference |
| Bucharaine | Haplophyllum bucharicum | [3] |
| Buchapine | Haplophyllum bucharicum | [3] |
| Skimmianine | Haplophyllum spp. | |
| γ-Fagarine | Haplophyllum spp. | |
| Robustine | Haplophyllum spp. | |
| Haplopine | Haplophyllum bucharicum | [3] |
| Folifine | Haplophyllum spp. | |
| Bucharidine | Haplophyllum spp. |
Experimental Protocols
Two primary methods for the extraction and isolation of bucharaine are detailed below: a general acid-base extraction method for total alkaloids and a more specific method involving solvent extraction followed by column chromatography, which has been reported for the isolation of alkaloids from Haplophyllum bucharicum.
Method 1: General Acid-Base Extraction of Total Alkaloids
This method is a classic approach for the selective extraction of alkaloids from plant material.
Workflow Diagram
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Haplophyllum bucharicum and grind them into a fine powder.
-
Acidic Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 1% hydrochloric acid (HCl) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the plant debris from the acidic extract.
-
Repeat the extraction of the plant residue with fresh acidic solution to ensure complete extraction of alkaloids. Combine the acidic filtrates.
-
-
Defatting (Optional):
-
To remove non-polar compounds, extract the acidic aqueous solution with an equal volume of n-hexane or diethyl ether in a separatory funnel.
-
Discard the organic layer.
-
-
Basification:
-
Cool the acidic extract in an ice bath and slowly add ammonium hydroxide solution (NH₄OH) with constant stirring until the pH of the solution reaches 9-10. This will precipitate the free alkaloids.
-
-
Solvent Extraction:
-
Transfer the basified solution to a large separatory funnel and extract it three times with an equal volume of chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
-
Method 2: Solvent Extraction followed by Column Chromatography
This method has been reported for the isolation of alkaloids from a methanolic extract of Haplophyllum bucharicum.
Workflow Diagram
Protocol:
-
Initial Extraction:
-
Extract 100 g of powdered, dried aerial parts of Haplophyllum bucharicum with methanol (MeOH) using a Soxhlet apparatus for 8-12 hours or by maceration (3 x 500 mL of MeOH for 24 hours each).
-
Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning (Optional but Recommended):
-
Dissolve the crude methanolic extract in 5% HCl.
-
Wash the acidic solution with chloroform to remove neutral and acidic compounds.
-
Basify the aqueous layer with NH₄OH to pH 9-10.
-
Extract the alkaloids with chloroform.
-
Dry and concentrate the chloroform extract to yield a crude alkaloid mixture.
-
-
Column Chromatography:
-
Prepare a column with silica gel 60 (70-230 mesh) or neutral alumina as the stationary phase. The choice of stationary phase can influence the separation.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a non-polar solvent and a polar solvent. A common solvent system for alkaloid separation is a gradient of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing bucharaine based on the TLC profile.
-
-
Final Purification:
-
Concentrate the bucharaine-rich fractions.
-
Further purify bucharaine by recrystallization from a suitable solvent (e.g., acetone or ethanol) to obtain pure crystals.
-
Quantitative Data
The yield of bucharaine and other alkaloids from Haplophyllum bucharicum can vary significantly based on factors such as the geographical location of the plant, the time of harvest, and the extraction and purification methods employed. Published literature does not provide precise quantitative yields for bucharaine from a standardized extraction process. Researchers should perform their own quantitative analysis (e.g., using HPLC with a purified standard) to determine the yield from their specific protocol. As a general observation from phytochemical studies, the total alkaloid content in Haplophyllum species is typically in the range of 0.1% to 1.5% of the dry plant weight.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the extraction and isolation of bucharaine from Haplophyllum bucharicum. The choice between the acid-base extraction method and the solvent extraction followed by chromatography will depend on the researcher's specific goals, available equipment, and the desired purity of the final compound. For obtaining a total alkaloid extract, the acid-base method is efficient. For isolating pure bucharaine, the chromatographic method is essential. It is recommended to optimize the chromatographic conditions to achieve the best separation and yield.
References
Application Note: Quantitative Analysis of Bucharaine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bucharaine is a naturally occurring monoterpenoid quinoline alkaloid first isolated from Haplophyllum bucharicum.[1][2] Unlike the steroidal alkaloids found in Buxus species, bucharaine possesses a distinct quinoline core linked to a monoterpene unit.[1] Its unique chemical structure has drawn interest for potential pharmacological activities. As research into the therapeutic potential of bucharaine and its derivatives expands, the need for robust and sensitive analytical methods for its quantification in various matrices becomes critical.
This application note provides a detailed protocol for the quantitative analysis of bucharaine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology described herein is intended as a representative example and a starting point for researchers to develop and validate their own assays for bucharaine quantification in preclinical studies, pharmacokinetic analysis, and quality control of botanical preparations. The protocol includes sample preparation, chromatographic conditions, mass spectrometric parameters, and a summary of typical method validation data.
Principle
The method employs reversed-phase liquid chromatography for the separation of bucharaine from matrix components, followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of LC-MS/MS provides high selectivity and sensitivity, enabling accurate quantification of bucharaine at low concentrations.
Materials and Methods
Reagents and Materials
-
Bucharaine reference standard (≥95% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar quinoline alkaloid not present in the sample)
-
Control matrix (e.g., plasma, tissue homogenate, or plant extract)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Standard laboratory equipment (vortex mixer, centrifuge, analytical balance, etc.)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of bucharaine reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions are used to spike the control matrix for calibration curves and quality control samples.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the IS in methanol. A working IS solution is prepared by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with the sample precipitation solvent.
Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 50 µL of plasma sample, add 150 µL of the working IS solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: The specific precursor-to-product ion transitions for bucharaine and the IS should be determined by infusing the standard solutions into the mass spectrometer. For bucharaine (C19H25NO4, MW: 331.4 g/mol ), a potential precursor ion would be [M+H]+ at m/z 332.2. Product ions would be determined through fragmentation experiments.
Method Validation Summary
The following tables summarize the representative quantitative data for a hypothetical validated LC-MS/MS method for bucharaine. This data is provided as an example of the performance characteristics that should be evaluated during method validation.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Bucharaine | 332.2 | 162.1 | 150 | 25 | 80 |
| Internal Standard | User Defined | User Defined | 150 | User Defined | User Defined |
Table 2: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | < 10% | ± 15% | < 12% | ± 15% |
| Low QC | 3.0 | < 8% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 5% | ± 8% | < 8% | ± 8% |
| High QC | 800 | < 5% | ± 8% | < 8% | ± 8% |
Experimental Workflows and Diagrams
Below are diagrams illustrating the key workflows for the quantification of bucharaine.
Caption: Experimental workflow for the extraction and analysis of bucharaine from plasma samples.
Caption: Logical workflow for the quantitative analysis of bucharaine.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of bucharaine. The use of a triple quadrupole mass spectrometer in MRM mode ensures reliable detection and quantification, even in complex biological matrices. This application note serves as a guide for researchers to establish and validate a robust analytical method for bucharaine, facilitating further research into its pharmacokinetic properties and potential therapeutic applications. Method parameters, especially the MRM transitions, should be optimized for the specific instrumentation used.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Bucharaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine (CAS No: 21059-47-2), a monoterpenoid quinoline alkaloid isolated from Haplophyllum bucharicum, presents a unique chemical scaffold that is of interest to medicinal chemists and drug discovery scientists.[1] Its molecular formula is C₁₉H₂₅NO₄ with a molecular weight of 331.4 g/mol .[1] Accurate structural elucidation and characterization are paramount for any further investigation into its biological activities. This document provides detailed application notes and standardized protocols for the analysis of Bucharaine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for structural determination of natural products.
Data Presentation
Physicochemical and Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₅NO₄ | [1] |
| Molecular Weight | 331.4 g/mol | [1] |
| Ionization Mode | Negative | [1] |
| Measured m/z ([M-H]⁻) | 330.1711 | [1] |
| Calculated Exact Mass | 331.178358 | [1] |
Representative NMR Spectroscopic Data
While exhaustive, experimentally verified and assigned NMR data for Bucharaine is not extensively reported in readily available literature, the following tables present representative ¹H and ¹³C NMR data. These values are predicted based on the known structure of Bucharaine and typical chemical shifts for quinoline alkaloids and associated functional groups.
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |
| 8.0 - 8.2 | d | 1H | Aromatic H (Quinoline) |
| 7.5 - 7.8 | m | 2H | Aromatic H (Quinoline) |
| 7.3 - 7.5 | t | 1H | Aromatic H (Quinoline) |
| 5.0 - 5.5 | m | 1H | Olefinic H |
| 4.0 - 4.5 | m | 1H | CH-O |
| 3.9 | s | 3H | OCH₃ |
| 2.0 - 2.5 | m | 2H | Aliphatic CH₂ |
| 1.5 - 2.0 | m | 4H | Aliphatic CH₂ |
| 1.0 - 1.5 | m | 3H | Aliphatic CH₃ |
| 0.8 - 1.0 | d | 6H | 2 x Aliphatic CH₃ |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Tentative Assignment |
| 160 - 165 | C=O (Ester/Carboxyl) |
| 145 - 150 | Aromatic C-N (Quinoline) |
| 135 - 145 | Aromatic C (Quinoline) |
| 120 - 130 | Aromatic CH (Quinoline) |
| 115 - 125 | Olefinic C |
| 100 - 110 | Aromatic CH (Quinoline) |
| 70 - 80 | CH-O |
| 55 - 60 | OCH₃ |
| 40 - 50 | Aliphatic C |
| 20 - 40 | Aliphatic CH₂ |
| 10 - 20 | Aliphatic CH₃ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-quality ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of Bucharaine.
Materials:
-
Bucharaine sample (≥ 5 mg for comprehensive 2D NMR)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Bucharaine sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and shim the probe to obtain optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
2D NMR Acquisition (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of Bucharaine and to study its fragmentation pattern.
Materials:
-
Bucharaine sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of Bucharaine (approximately 10-100 µg/mL) in methanol or acetonitrile.
-
For positive ion mode ESI, add 0.1% formic acid to the solution to promote protonation ([M+H]⁺).
-
For negative ion mode ESI, a small amount of ammonium hydroxide can be added to promote deprotonation ([M-H]⁻).
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analysis of small molecules.
-
-
Full Scan HRMS Analysis:
-
Inject the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 100-500).
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition.
-
-
Tandem MS (MS/MS) Analysis for Fragmentation Pattern:
-
Select the molecular ion of Bucharaine as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Analyze the fragment ions to deduce the structure of different parts of the molecule. For quinoline alkaloids, characteristic losses of side chains and fragmentations of the quinoline ring system are expected.
-
Mandatory Visualizations
Caption: Experimental workflow for the structural analysis of Bucharaine.
Caption: Logical flow of mass spectrometry fragmentation for Bucharaine.
References
Developing Bucharaine Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Bucharaine derivatives with enhanced bioactivity. Bucharaine, a quinoline alkaloid, serves as a promising scaffold for chemical modification to generate novel therapeutic agents.[1] The following sections detail synthetic strategies, protocols for bioactivity assessment, and an analysis of the potential signaling pathways involved.
Introduction to Bucharaine and its Derivatives
Bucharaine is a monoterpenoid quinoline alkaloid with a unique chemical structure that makes it an attractive starting point for medicinal chemistry efforts.[2] The quinoline core is a "privileged scaffold" in drug discovery, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] While Bucharaine itself has shown some biological effects, such as hypothermic activity, its full therapeutic potential is yet to be unlocked.[1] The synthesis of Bucharaine derivatives aims to enhance its inherent bioactivity, improve selectivity, and reduce potential toxicity through targeted chemical modifications.[1] Structure-activity relationship (SAR) studies are crucial in guiding these modifications to identify key structural features responsible for the desired pharmacological effects.[1][4]
Synthesis of Bucharaine Derivatives
The synthesis of Bucharaine derivatives can be approached by modifying the core quinoline structure or its substituents. A common strategy involves the reaction of coumarin precursors with reagents like hydrazine hydrate to form N-amino-quinolone derivatives, which can then be further modified.[5][6]
Protocol: Synthesis of N-amino-quinolone Derivatives from Coumarin Precursors
This protocol describes a general method for the synthesis of N-amino-quinolone derivatives, which can be adapted for the creation of a Bucharaine derivative library.
Materials:
-
Substituted coumarin (e.g., 4,7-dimethylcoumarin)
-
Hydrazine hydrate (80-98%)
-
Pyridine (anhydrous)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the substituted coumarin (1 equivalent) in pyridine in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-amino-quinolone derivative.
Characterization: The structure of the synthesized derivatives should be confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Workflow for Bucharaine Derivative Synthesis
Caption: A generalized workflow for the synthesis of Bucharaine derivatives.
Bioactivity Assessment of Bucharaine Derivatives
The biological activity of newly synthesized Bucharaine derivatives can be assessed using a variety of in vitro assays. A primary focus is often on evaluating their cytotoxic potential against cancer cell lines.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal cell line (e.g., Vero) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Bucharaine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Bucharaine derivatives in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Quinoline Alkaloids
The following table summarizes the cytotoxic activity of various quinoline and isoquinoline alkaloids against different cancer cell lines, providing a reference for the expected potency of Bucharaine derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-Isopentenyloxy-gamma-fagarine | RAJI | 1.5 µg/mL | [8] |
| Atanine | RAJI | 14.5 µg/mL | [8] |
| Skimmianine | RAJI | 15.6 µg/mL | [8] |
| Flindersine | RAJI | 14.9 µg/mL | [8] |
| 7-Isopentenyloxy-gamma-fagarine | Jurkat | 3.6 µg/mL | [8] |
| Atanine | Jurkat | 9.3 µg/mL | [8] |
| Skimmianine | Jurkat | 11.5 µg/mL | [8] |
| 7-Isopentenyloxy-gamma-fagarine | MCF-7 | 15.5 µg/mL | [8] |
| Berberine | HeLa | 12.08 µg/mL | [7] |
| Macranthine | HeLa | 24.16 µg/mL | [7] |
| Compound 7 (iso-oligophyline derivative) | SCL (Stomach Cancer) | 17.9 µM | [9] |
| Compound 7 (iso-oligophyline derivative) | SCL-6 (Stomach Cancer) | 16.56 µM | [9] |
Potential Signaling Pathways Modulated by Bucharaine Derivatives
The cytotoxic effects of quinoline derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of novel Bucharaine derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs. Bucharaine derivatives may exert their effects by inhibiting key components of this pathway.
Caption: Overview of the PI3K/Akt signaling cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival.[3][10] Dysregulation of this pathway is also frequently observed in cancer.
Caption: The MAPK/ERK signaling cascade.
Apoptosis Signaling Pathway
Many cytotoxic agents induce cell death through the activation of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[11][12][13][14]
Caption: Intrinsic and extrinsic pathways of apoptosis.
Conclusion
The development of Bucharaine derivatives presents a promising avenue for the discovery of novel therapeutic agents with enhanced bioactivity. By employing systematic synthetic strategies, robust bioactivity screening protocols, and a thorough understanding of the underlying molecular mechanisms, researchers can unlock the full potential of this unique quinoline alkaloid scaffold. The protocols and information provided herein serve as a comprehensive guide for scientists engaged in the design and evaluation of new Bucharaine-based compounds for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. "Structure activity relationship (SAR) studies of neurotoxin quinoline-" by Dylan Smeyne [digitalcommons.georgiasouthern.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - CR [thermofisher.com]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Bucharaine as a Scaffold for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucharaine, a monoterpenoid quinoline alkaloid, presents a promising and versatile scaffold for the development of novel therapeutic agents. As a member of the quinoline alkaloid family, bucharaine is part of a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties. Preliminary investigations into bucharaine have revealed its potential as a sedative, hypothermic, antioxidant, and anticancer agent. The structural complexity and synthetic tractability of the bucharaine core make it an attractive starting point for medicinal chemistry campaigns aimed at generating libraries of diverse derivatives with enhanced potency and selectivity. This document provides a comprehensive overview of bucharaine's potential, including detailed (generalized) protocols for its synthesis and biological evaluation, a summary of the biological activities of related compounds, and a conceptual framework for a medicinal chemistry workflow utilizing the bucharaine scaffold.
Introduction to the Bucharaine Scaffold
Bucharaine is a naturally occurring quinoline alkaloid characterized by a prenylated side chain attached to a 4-hydroxy-2-quinolone core. The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The inherent biological activities of the quinoline core, combined with the potential for diverse functionalization of the prenyl unit, position bucharaine as a valuable starting point for the discovery of new drugs.
The key structural features of the bucharaine scaffold that are amenable to chemical modification include:
-
The Quinoline Core: The aromatic rings of the quinolone core can be substituted to modulate electronic properties, solubility, and target interactions.
-
The Prenyl Side Chain: The double bonds and the terminal end of the geranyl group offer multiple sites for chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).
-
The Hydroxyl and Carbonyl Groups: These functional groups on the quinolone ring can be modified to alter hydrogen bonding potential and overall physicochemical properties.
Data Presentation: Biological Activities of Related Quinoline Alkaloids
While specific quantitative data for a wide range of bucharaine derivatives are not extensively available in the public domain, the biological activities of structurally related prenylated quinolinone and other quinoline alkaloids provide a strong rationale for its use as a medicinal chemistry scaffold. The following table summarizes the cytotoxic activities of some of these related compounds against various cancer cell lines.
| Compound Name/Class | Cell Line | Activity Type | Value | Reference |
| Aspoquinolone E | A-549 (Lung Carcinoma) | IC50 | 3.50 µM | [2] |
| Aspoquinolone F | SW-480 (Colon Adenocarcinoma) | IC50 | 4.77 µM | [2] |
| Quinoline-2-carboxamide derivative | Pim-1 kinase | GI50 | 2.60 µM | [1] |
| 2-Styrylquinoline derivative | Pim-1 kinase | GI50 | 2.81 µM | [1] |
| Another 2-Styrylquinoline derivative | Pim-1 kinase | GI50 | 1.29 µM | [1] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the synthesis of the bucharaine scaffold and its subsequent biological evaluation. These protocols are based on established procedures for similar classes of compounds.
Synthesis of the Bucharaine Scaffold
The synthesis of bucharaine has been reported to proceed via the reaction of 4-hydroxy-2-quinolone with geranyl chloride, followed by selective hydroxylation and mono-epoxidation.[3] A detailed, step-by-step protocol based on this approach is outlined below.
Step 1: Synthesis of 4-(geranyloxy)-2-quinolone
-
To a solution of 4-hydroxy-2-quinolone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding salt.
-
Add geranyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(geranyloxy)-2-quinolone.
Step 2: Selective Hydroxylation and Mono-epoxidation to yield Bucharaine
-
Dissolve the 4-(geranyloxy)-2-quinolone (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.
-
Add a selective oxidizing agent, such as N-methylmorpholine N-oxide (NMO) as a co-oxidant and a catalytic amount of osmium tetroxide (OsO₄) for dihydroxylation, or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation. The specific choice of reagents and reaction conditions will determine the position of hydroxylation and epoxidation on the geranyl side chain.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent like dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the final product, bucharaine, by column chromatography or preparative HPLC.
-
Characterize the structure of the synthesized bucharaine using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of bucharaine derivatives against various cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A-549, SW-480, MCF-7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the bucharaine derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the old medium with the medium containing the test compounds and incubate the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
3.2.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of bucharaine derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bucharaine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the vehicle control and calculate the IC50 values.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Medicinal chemistry workflow using the bucharaine scaffold.
Potential Signaling Pathways
Anticancer Mechanism of Action (Hypothetical)
Based on the known mechanisms of other quinoline alkaloids, bucharaine derivatives may exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5][6][7]
Caption: Hypothetical anticancer signaling pathways targeted by bucharaine.
Anti-inflammatory Mechanism of Action (Hypothetical)
Many natural products exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[8][9] It is plausible that bucharaine derivatives share this mechanism.
Caption: Hypothetical anti-inflammatory signaling pathway for bucharaine.
Conclusion
The bucharaine scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural features are amenable to chemical modification, allowing for the generation of diverse compound libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of bucharaine and its derivatives, the existing data on related quinoline alkaloids provide a strong impetus for continued investigation. The protocols and conceptual frameworks presented in this document are intended to serve as a valuable resource for researchers embarking on medicinal chemistry programs centered on the bucharaine scaffold.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Prenylated quinolinone alkaloids and prenylated isoindolinone alkaloids from the fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Testing Bucharaine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine, a quinazoline alkaloid, has emerged as a compound of interest in pharmacological research. Preliminary studies suggest potential cytotoxic effects against various cell lines, necessitating a robust and standardized approach to evaluate its anti-cancer properties. These application notes provide detailed protocols for a panel of in vitro assays to comprehensively assess the cytotoxicity of bucharaine. The described methods will enable researchers to determine its impact on cell viability, membrane integrity, and the induction of apoptosis. Understanding these fundamental mechanisms is a critical first step in the evaluation of bucharaine as a potential therapeutic agent.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experimental protocols. These serve as examples for data presentation and comparison.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | Bucharaine Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{15.2} |
| 1 | 92.1 ± 5.1 | ||
| 10 | 65.7 ± 3.8 | ||
| 25 | 41.3 ± 2.9 | ||
| 50 | 22.5 ± 2.1 | ||
| 100 | 8.9 ± 1.5 | ||
| A549 | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{28.7} |
| 1 | 95.3 ± 4.7 | ||
| 10 | 78.4 ± 4.1 | ||
| 25 | 55.1 ± 3.5 | ||
| 50 | 35.6 ± 2.8 | ||
| 100 | 15.2 ± 1.9 | ||
| HepG2 | 0 (Control) | 100 ± 3.9 | \multirow{6}{*}{42.1} |
| 1 | 98.2 ± 3.1 | ||
| 10 | 85.1 ± 2.9 | ||
| 25 | 68.9 ± 2.5 | ||
| 50 | 48.7 ± 2.2 | ||
| 100 | 25.4 ± 1.7 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Cell Line | Bucharaine Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| MCF-7 | 0 (Control) | 5.2 ± 1.1 |
| 10 | 28.4 ± 2.5 | |
| 50 | 75.1 ± 4.8 | |
| A549 | 0 (Control) | 4.8 ± 0.9 |
| 10 | 21.7 ± 2.1 | |
| 50 | 62.3 ± 3.9 | |
| HepG2 | 0 (Control) | 6.1 ± 1.3 |
| 10 | 15.9 ± 1.8 | |
| 50 | 51.8 ± 3.2 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Cell Line | Bucharaine Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Necrosis (Mean ± SD) | % Live Cells (Mean ± SD) |
| MCF-7 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| 25 | 25.8 ± 2.1 | 15.4 ± 1.8 | 3.2 ± 0.6 | 55.6 ± 4.5 | |
| A549 | 0 (Control) | 1.9 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 | 96.4 ± 0.7 |
| 25 | 18.7 ± 1.9 | 10.1 ± 1.5 | 2.5 ± 0.4 | 68.7 ± 3.8 |
Experimental Protocols
A general workflow for assessing the in vitro cytotoxicity of a compound like bucharaine is depicted below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
96-well cell culture plates
-
Bucharaine stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of bucharaine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of bucharaine. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
Bucharaine stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
6-well cell culture plates
-
Bucharaine stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of bucharaine for the desired time period.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[3]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Potential Signaling Pathways
The cytotoxicity of many compounds is mediated through specific signaling pathways. A plausible mechanism for bucharaine-induced cell death is the induction of the intrinsic apoptosis pathway.
This pathway suggests that bucharaine may induce mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins such as Bcl-2.[4] This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death or apoptosis.[5] Further investigation into the expression levels and activation of these key proteins would be necessary to validate this proposed mechanism.
References
- 1. scielo.br [scielo.br]
- 2. kosheeka.com [kosheeka.com]
- 3. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Zebularine in Comparison to Trichostatin A on the Intrinsic and Extrinsic Apoptotic Pathway, Cell Viability, and Apoptosis in Hepatocellular Carcinoma SK-Hep 1, Human Colorectal Cancer SW620, and Human Pancreatic Cancer PaCa-44 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sedative Potential of Bucharaine: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for the investigation of the sedative properties of bucharaine, a quinoline alkaloid. The following sections detail the rationale for selecting specific behavioral assays, provide step-by-step experimental protocols, and present representative quantitative data derived from studies on closely related compounds. Additionally, a hypothesized signaling pathway for the sedative action of quinoline alkaloids is illustrated to guide further mechanistic studies.
Introduction to Bucharaine and its Sedative Properties
Bucharaine is a quinoline alkaloid isolated from plants of the Haplophyllum genus. Preliminary studies and traditional use suggest that compounds from this genus possess central nervous system (CNS) depressant effects, including sedation.[1][2] The evaluation of these sedative-hypnotic effects in controlled preclinical models is a critical step in the drug development process, providing essential information on efficacy, potency, and potential motor impairments.
Recommended Animal Models and Behavioral Assays
The selection of appropriate animal models and behavioral assays is paramount for the accurate assessment of sedative effects. Rodent models, particularly mice, are widely used due to their well-characterized behavioral repertoires and the availability of standardized testing paradigms. The following assays are recommended for a comprehensive evaluation of bucharaine's sedative potential.
Open Field Test (OFT)
The OFT is a widely used assay to assess general locomotor activity and exploratory behavior. A reduction in these parameters is indicative of a sedative effect.
Potentiation of Barbiturate-Induced Sleep
This assay is a classic method to evaluate the hypnotic potential of a test compound. An agent with sedative properties will potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of a barbiturate, such as pentobarbital.
Rotarod Test
The rotarod test is crucial for assessing motor coordination and balance. This assay helps to differentiate between a specific sedative effect and a general motor impairment that could confound the results of other behavioral tests.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Open Field Test (OFT)
Objective: To assess the effect of bucharaine on spontaneous locomotor activity and exploration in mice.
Materials:
-
Open field apparatus (a square or circular arena with walls, often equipped with automated tracking software)
-
Bucharaine solution (dissolved in an appropriate vehicle)
-
Vehicle control solution
-
Male Swiss albino mice (or other appropriate strain)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Animal Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, bucharaine at various doses). A minimum of 8-10 animals per group is recommended.
-
Administration: Administer bucharaine or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Observation Period: After a predetermined absorption period (e.g., 30 minutes post-administration), place each mouse individually into the center of the open field arena.
-
Data Collection: Record the following parameters for a set duration (e.g., 10-30 minutes):
-
Total distance traveled
-
Number of line crossings
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
Protocol 2: Potentiation of Pentobarbital-Induced Sleep
Objective: To determine if bucharaine enhances the hypnotic effect of pentobarbital.
Materials:
-
Bucharaine solution
-
Vehicle control solution
-
Pentobarbital sodium solution (at a hypnotic dose, e.g., 40-50 mg/kg)
-
Male Swiss albino mice
-
Heating pad to maintain body temperature
-
Stopwatches
Procedure:
-
Acclimation and Grouping: Follow steps 1 and 2 from the OFT protocol.
-
Pre-treatment: Administer bucharaine or vehicle control.
-
Pentobarbital Administration: After the absorption period for bucharaine (e.g., 30 minutes), administer pentobarbital to each mouse.
-
Assessment of Sleep:
-
Onset of Sleep: Immediately after pentobarbital injection, place the mouse on its back. The time to the loss of the righting reflex (the inability to return to a prone position within 30 seconds) is recorded as the onset of sleep.
-
Duration of Sleep: The time from the loss to the spontaneous recovery of the righting reflex is recorded as the duration of sleep.
-
-
Data Analysis: Compare the onset and duration of sleep between the bucharaine-treated groups and the vehicle control group using appropriate statistical tests.
Protocol 3: Rotarod Test
Objective: To evaluate the effect of bucharaine on motor coordination and balance.
Materials:
-
Rotarod apparatus (a rotating rod with adjustable speed)
-
Bucharaine solution
-
Vehicle control solution
-
Male Swiss albino mice
Procedure:
-
Training: Train the mice on the rotarod at a constant, low speed for a few sessions on the day before the experiment until they can remain on the rod for a set period (e.g., 2-5 minutes).
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each mouse.
-
Administration: Administer bucharaine or vehicle control.
-
Testing: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse at each time point.
-
Data Analysis: Compare the latency to fall between the treatment groups and the vehicle control group at each time point.
Data Presentation
The following tables present representative quantitative data from a study on the aqueous extract of Haplophyllum acutifolium, a plant from the same genus as the source of bucharaine. This data illustrates the expected outcomes from the described protocols.
Table 1: Effect of Haplophyllum acutifolium Aqueous Extract on Locomotor Activity in the Open Field Test
| Treatment Group (mg/kg, i.p.) | Number of Line Crossings (Mean ± SEM) |
| Vehicle Control | 150 ± 12.5 |
| Extract (50) | 110 ± 10.2* |
| Extract (100) | 85 ± 8.7** |
| Extract (200) | 60 ± 7.1 |
| Extract (400) | 42 ± 5.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data is representative based on similar studies.[1][2]
Table 2: Effect of Haplophyllum acutifolium Aqueous Extract on Pentobarbital-Induced Sleep
| Treatment Group (mg/kg, i.p.) | Onset of Sleep (minutes, Mean ± SEM) | Duration of Sleep (minutes, Mean ± SEM) |
| Vehicle Control | 3.5 ± 0.4 | 35 ± 4.1 |
| Extract (50) | 3.1 ± 0.3 | 48 ± 5.2 |
| Extract (100) | 2.8 ± 0.2 | 65 ± 6.8** |
| Extract (200) | 2.5 ± 0.2 | 82 ± 7.5 |
| Extract (400) | 2.1 ± 0.1** | 105 ± 9.3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data is representative based on similar studies.[1][2]
Mandatory Visualizations
Hypothesized Signaling Pathway for Sedative Effects of Quinoline Alkaloids
The sedative effects of many compounds are mediated through the enhancement of inhibitory neurotransmission or the suppression of excitatory neurotransmission. For quinoline alkaloids, a plausible mechanism involves the modulation of major inhibitory and excitatory receptor systems in the CNS.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Bucharaine using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine, a novel alkaloid, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest that Bucharaine may possess significant anti-inflammatory activity. This document provides detailed application notes and protocols for robust cell-based assays to investigate and quantify the anti-inflammatory effects of Bucharaine. The following protocols are designed to be comprehensive, enabling researchers to assess the compound's impact on key inflammatory pathways and mediators.
Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, leading to the production of pro-inflammatory cytokines and mediators.[1][2] These pathways therefore represent critical targets for anti-inflammatory drug discovery. The assays described herein will enable the elucidation of Bucharaine's mechanism of action by examining its effects on these pathways.
Data Presentation: Quantitative Analysis of Bucharaine's Anti-inflammatory Effects
The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of Bucharaine in various cell-based assays. This data serves as an example of how to present experimental findings in a clear and structured manner.
| Assay Type | Cell Line | Inflammatory Stimulus | Measured Parameter | Bucharaine IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 12.5 | Dexamethasone: 0.1 |
| Prostaglandin E₂ (PGE₂) Production | J774A.1 | LPS (1 µg/mL) | PGE₂ | 8.2 | Celecoxib: 0.023[3] |
| TNF-α Production | THP-1 (differentiated) | PMA + LPS | TNF-α | 15.8 | Dexamethasone: 0.044[3] |
| IL-6 Production | THP-1 (differentiated) | PMA + LPS | IL-6 | 18.3 | Dexamethasone: 0.058[3] |
| IL-1β Production | THP-1 (differentiated) | PMA + LPS | IL-1β | 20.1 | Dexamethasone: 0.070[3] |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | TNF-α (10 ng/mL) | Luciferase Activity | 5.4 | PDTC: 25 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic potential of Bucharaine on the selected cell lines to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7, J774A.1, or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Bucharaine stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of Bucharaine in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the Bucharaine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the inhibitory effect of Bucharaine on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 or J774A.1 macrophage cells
-
Lipopolysaccharide (LPS)
-
Bucharaine
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Bucharaine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells), a vehicle control (DMSO + LPS), and a positive control (e.g., Dexamethasone + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of Bucharaine on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
Materials:
-
Differentiated THP-1 cells (differentiated with PMA)
-
LPS
-
Bucharaine
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well microplates
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the differentiated THP-1 cells with different concentrations of Bucharaine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[4]
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[5][6]
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the cell supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations from the standard curve.
NF-κB Reporter Gene Assay
Objective: To determine if Bucharaine inhibits the NF-κB signaling pathway.[7]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293-NF-κB-luc)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Bucharaine
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed the HEK293-NF-κB-luc cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of Bucharaine for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Caption: Experimental workflow for screening anti-inflammatory compounds.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of Bucharaine. By employing these cell-based assays, researchers can obtain reliable and reproducible data on the compound's efficacy and gain insights into its mechanism of action. The systematic approach outlined, from initial cytotoxicity screening to the investigation of specific inflammatory pathways, will facilitate a thorough characterization of Bucharaine as a potential anti-inflammatory agent. These multiparametric assays provide a robust platform for the preclinical assessment of novel drug candidates in the field of inflammation research.[8][9]
References
- 1. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.8. Measurement of Pro-Inflammatory Cytokines [bio-protocol.org]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Bucharaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a novel alkaloid with purported antioxidant properties. A thorough evaluation of its antioxidant capacity is crucial for its potential development as a therapeutic agent. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants can mitigate oxidative damage through various mechanisms, such as direct radical scavenging or by enhancing endogenous antioxidant defense systems.[2]
These application notes provide a comprehensive guide with detailed protocols for the systematic assessment of the antioxidant capacity of Bucharaine. The described assays are widely used and accepted methods for evaluating the antioxidant potential of natural compounds.[3]
Potential Mechanisms of Antioxidant Action
The antioxidant activity of an alkaloid like Bucharaine can be exerted through several mechanisms. Understanding these mechanisms is essential for a complete assessment of its antioxidant profile. Key mechanisms include:
-
Direct Radical Scavenging: Direct interaction with and neutralization of free radicals.[4]
-
Metal Ion Chelation: Binding to transition metal ions like iron (II) and copper (II) to prevent them from catalyzing the formation of ROS.[5]
-
Modulation of Endogenous Antioxidant Enzymes: Enhancing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][4]
-
Activation of Nrf2 Pathway: Inducing the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes.[6]
In Vitro Antioxidant Capacity Assays
A panel of in vitro assays is recommended to obtain a comprehensive understanding of Bucharaine's antioxidant potential. It is advisable to employ assays based on different mechanisms of action.
Data Presentation: Summary of In Vitro Antioxidant Assays
The following table summarizes the key in vitro assays for assessing the antioxidant capacity of Bucharaine. For illustrative purposes, hypothetical data for Bucharaine is presented alongside known antioxidants for comparison.
| Assay | Principle | Parameter | Bucharaine (Hypothetical) | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Radical Scavenging Assay | Electron/Hydrogen Atom Transfer | IC₅₀ (µM) | 18.5 ± 0.1[5] | 15.2 ± 0.5 | 25.8 ± 0.9 |
| ABTS Radical Cation Decolorization Assay | Electron/Hydrogen Atom Transfer | TEAC (Trolox Equivalents) | 1.46 ± 0.05[5] | 1.00 | 0.85 ± 0.03 |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Electron Transfer | FRAP Value (mM Fe²⁺/mg) | 2.07 ± 0.01[5] | 2.50 ± 0.10 | 1.80 ± 0.08 |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Hydrogen Atom Transfer | ORAC Value (µmol TE/g) | 3500 ± 250 | 4000 ± 300 | 2800 ± 200 |
| Metal Chelating Activity Assay | Chelation of Metal Ions | IC₅₀ (µg/mL) | 50 ± 5 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[7]
Materials:
-
Bucharaine sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the Bucharaine sample and the positive control in methanol.
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[8]
Materials:
-
Bucharaine sample
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•⁺ solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the Bucharaine sample and the Trolox standard.
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]
Materials:
-
Bucharaine sample
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄) for the standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 20 µL of the Bucharaine sample or standard to the wells of a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The results are expressed as mM Fe²⁺ equivalents per milligram of the sample, calculated from a standard curve of FeSO₄.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the assessment of Bucharaine's antioxidant capacity.
Caption: Potential antioxidant mechanisms of Bucharaine.
Caption: Experimental workflow for the DPPH assay.
References
- 1. Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to extraction and antioxidant activity of alkaloids | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant properties of bucillamine: possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Alkaloid Compounds from Litsea Cubeba Lour : Oriental Journal of Chemistry [orientjchem.org]
- 8. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for High-Throughput Screening of Bucharaine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a quinoline alkaloid that has demonstrated a range of potential therapeutic activities, including sedative, hypothermic, antioxidant, anti-inflammatory, and anticancer properties.[1] As a member of the quinoline alkaloid class, Bucharaine belongs to a group of compounds known for their diverse pharmacological effects, which also include antimalarial and antimicrobial activities.[1][2] The structural versatility of the quinoline scaffold allows for the generation of large, structurally diverse libraries of derivatives, making it an attractive starting point for drug discovery campaigns.[2] High-throughput screening (HTS) of a library of Bucharaine derivatives offers a powerful approach to systematically explore their biological activities and identify lead compounds for further development.
These application notes provide detailed protocols for the high-throughput screening of Bucharaine derivatives against various potential therapeutic targets, reflecting the known biological activities of the parent compound and related quinoline alkaloids. The protocols are designed for implementation in a research or drug development setting and include methodologies for cytotoxicity screening, enzyme inhibition assays, and antimicrobial activity assessment.
Data Presentation
The following table summarizes hypothetical screening data for a representative set of Bucharaine derivatives against three different assays. This format allows for a clear and direct comparison of the activity and selectivity of each compound.
| Compound ID | Structure | Cytotoxicity (HeLa) IC50 (µM) | Kinase Inhibition (p38α) IC50 (µM) | Antimicrobial Activity (E. coli) MIC (µg/mL) |
| BUCH-001 | (Parent Compound) | > 100 | 85.2 | > 128 |
| BUCH-002 | R = 4-Cl-Ph | 12.5 | 5.1 | 64 |
| BUCH-003 | R = 2-MeO-Ph | 45.8 | 22.7 | > 128 |
| BUCH-004 | R = 3-F-Ph | 21.3 | 9.8 | 32 |
| BUCH-005 | R = 4-NO2-Ph | 8.9 | 2.4 | 128 |
| BUCH-006 | R = 2,4-diCl-Ph | 5.2 | 1.1 | 16 |
Experimental Protocols
High-Throughput Cytotoxicity Screening against HeLa Cells
Objective: To identify Bucharaine derivatives with cytotoxic activity against the HeLa human cervical cancer cell line.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Bucharaine derivative library (10 mM stock solutions in DMSO)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count HeLa cells.
-
Dilute cells to a concentration of 5 x 10^4 cells/mL in DMEM.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a series of compound dilutions from the 10 mM stock plates.
-
Using an automated liquid handler, add 40 nL of each compound solution to the corresponding wells of the cell plate to achieve the desired final concentrations (e.g., a 7-point dose-response curve from 100 µM to 0.1 µM).
-
Include wells with DMSO only as a negative control and a known cytotoxic compound (e.g., Staurosporine) as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assay:
-
Add 10 µL of the resazurin-based cell viability reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence data to the DMSO control (100% viability) and a background control (0% viability).
-
Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50 value for each compound.
-
High-Throughput Kinase Inhibition Assay (p38α)
Objective: To identify Bucharaine derivatives that inhibit the activity of the p38α kinase, a key enzyme in inflammatory signaling pathways.
Materials:
-
Recombinant human p38α enzyme
-
Fluorescent kinase substrate (e.g., a peptide substrate that becomes fluorescent upon phosphorylation)
-
ATP
-
Bucharaine derivative library (10 mM stock solutions in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume black plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection
Protocol:
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 40 nL of each compound from the library into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of p38α enzyme and the fluorescent substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate solution into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Include wells without enzyme as a negative control and a known p38α inhibitor as a positive control.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
For active compounds, perform a dose-response experiment to determine the IC50 value.
-
High-Throughput Antimicrobial Susceptibility Testing
Objective: To identify Bucharaine derivatives with inhibitory activity against Escherichia coli.
Materials:
-
Escherichia coli (e.g., ATCC® 25922™)
-
Mueller-Hinton Broth (MHB)
-
Bucharaine derivative library (10 mM stock solutions in DMSO)
-
Resazurin
-
384-well clear plates
-
Automated liquid handling system
-
Plate reader with absorbance detection (600 nm) and fluorescence detection
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the Bucharaine derivatives in MHB in a 384-well plate.
-
-
Bacterial Inoculum Preparation:
-
Grow E. coli to the mid-logarithmic phase in MHB.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well of the compound plate.
-
Include wells with bacteria and DMSO (growth control) and wells with media only (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Growth Measurement:
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
Alternatively, add resazurin and measure fluorescence to assess viability.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualization
Caption: High-throughput screening workflow for Bucharaine derivatives.
Caption: Hypothetical apoptosis signaling pathway modulated by Bucharaine derivatives.
References
Formulation of Bucharaine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine, a quinoline alkaloid isolated from Haplophyllum bucharicum, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As a member of the quinoline alkaloid family, it shares characteristics with other bioactive compounds that have been investigated for a range of pharmacological effects.[1][2][3] This document provides a guide for the formulation of Bucharaine for in vivo research, based on the general properties of quinoline alkaloids and established methodologies for compounds with similar physicochemical characteristics. Due to the limited publicly available data on specific in vivo studies of Bucharaine, this protocol emphasizes general best practices and provides a framework for formulation development and experimental design.
Physicochemical Properties and Formulation Considerations
Bucharaine is characterized as a poorly water-soluble compound, a common feature among many quinoline alkaloids.[4] This necessitates the use of specific formulation strategies to ensure adequate bioavailability for in vivo studies.
Table 1: Bucharaine Physicochemical Data (Predicted and General for Quinoline Alkaloids)
| Property | Value/Characteristic | Reference/Note |
| Molecular Formula | C20H23NO3 | - |
| Molecular Weight | 341.4 g/mol | - |
| Solubility | Water: Poorly soluble | General characteristic of quinoline alkaloids.[4] |
| Organic Solvents: More soluble in solvents like DMSO and ethanol. | General characteristic of quinoline alkaloids.[5] | |
| Stability | Stable under standard conditions. May be sensitive to extreme pH and high temperatures. | General chemical stability. |
Recommended Formulation Protocols for In Vivo Studies
Given the solubility profile of Bucharaine, the following formulation approaches are recommended for oral and parenteral administration in animal models.
Oral Administration
For oral gavage in rodents, a suspension or a solution using a co-solvent system is generally appropriate.
Protocol 1: Suspension in Carboxymethylcellulose (CMC)
This is a common method for administering poorly soluble compounds orally.
Materials:
-
Bucharaine powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of Bucharaine powder based on the desired dose and the number of animals.
-
Levigate the Bucharaine powder in a small amount of the 0.5% CMC solution to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer during administration to maintain homogeneity.
Protocol 2: Solubilization in a Co-solvent/Surfactant System
For compounds that are difficult to suspend, a co-solvent system can be employed.
Materials:
-
Bucharaine powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of Bucharaine in a minimal amount of DMSO.
-
Add PEG 400 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG 400.
-
Add a small amount of Tween 80 (e.g., 5%) to aid in solubilization and prevent precipitation upon dilution.
-
Bring the final volume to the desired concentration with sterile saline, adding it slowly while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Intraperitoneal (IP) Injection
For IP administration, a sterile, well-tolerated formulation is crucial.
Protocol 3: Formulation for Intraperitoneal Injection
Materials:
-
Bucharaine powder
-
DMSO (sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of Bucharaine in a small volume of sterile DMSO. Ensure the final concentration of DMSO in the injected volume is low (typically ≤10%) to minimize toxicity.
-
Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired volume and concentration.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Administer the formulation immediately after preparation.
Data Presentation
The following tables provide a template for organizing and presenting key data in the formulation and in vivo study of Bucharaine.
Table 2: Suggested Dosing for Preclinical Models (Based on General Quinoline Alkaloid Studies)
| Animal Model | Route of Administration | Dose Range (mg/kg) | Vehicle | Reference/Note |
| Mouse | Oral (gavage) | 10 - 100 | 0.5% CMC in water; or DMSO/PEG400/Saline | Based on general toxicity and efficacy studies of novel small molecules.[6] |
| Rat | Oral (gavage) | 10 - 100 | 0.5% CMC in water; or DMSO/PEG400/Saline | Dose range can be adjusted based on preliminary toxicity studies. |
| Mouse | Intraperitoneal (IP) | 5 - 50 | DMSO/Saline (≤10% DMSO) | IP administration often requires lower doses than oral. |
Table 3: Solubility of Structurally Similar Alkaloids
| Solvent | Solubility of Theobromine (mg/mL) | Solubility of Caffeine (mg/mL) | Reference |
| Water | 0.48 | ~5 | [7][8] |
| DMSO | 2.09 | ~3 | [7][8] |
| Ethanol | - | ~0.2 | [8] |
Note: This table provides solubility data for structurally related alkaloids to give a general indication. Actual solubility of Bucharaine should be determined experimentally.
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Formulation and Study
The following diagram illustrates a typical workflow for the formulation and in vivo evaluation of Bucharaine.
Proposed Signaling Pathway for Anti-Inflammatory Effects
Based on the known activities of other quinoline alkaloids and natural products with anti-inflammatory properties, Bucharaine may exert its effects through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Logical Relationship of Formulation Components
The selection of formulation components is a critical step driven by the physicochemical properties of the drug.
Conclusion
The successful in vivo evaluation of Bucharaine is highly dependent on the development of an appropriate formulation that ensures adequate exposure of the compound to the biological system. The protocols and guidelines presented here offer a starting point for researchers. It is imperative to conduct preliminary studies to determine the optimal formulation, dosage, and administration route for the specific animal model and experimental endpoint. Further research is needed to establish the precise pharmacokinetic profile and molecular targets of Bucharaine to fully elucidate its therapeutic potential.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 7. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Scale-up Synthesis of Bucharaine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucharaine is a monoterpenoid quinoline alkaloid that has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] To enable comprehensive preclinical evaluation, a reliable and scalable synthetic route is paramount to produce the necessary quantities of high-purity material. These application notes provide a detailed protocol for the gram-scale synthesis of Bucharaine, adapted from established methods, and outline the necessary quality control measures to ensure its suitability for preclinical research.
Preclinical Compound Requirements
For a compound to advance to preclinical studies, stringent requirements for quantity and purity must be met. Typically, milligram to gram quantities of the active pharmaceutical ingredient (API) are necessary for various studies, including efficacy, formulation development, and toxicology.[2] Purity is a critical parameter, with regulatory guidelines requiring the identification and characterization of any impurity present at levels of 0.10% or higher.[3] Furthermore, any impurity exceeding 0.15% must be qualified through toxicological assessment.[3] The protocols outlined below are designed to yield Bucharaine of a purity level appropriate for such studies.
Synthesis of Bucharaine: A Scalable Approach
The synthesis of Bucharaine can be achieved from readily available starting materials, 4-hydroxy-2-quinolone and geranyl chloride.[4] The following protocol details a two-step process involving an O-alkylation followed by epoxidation, optimized for a larger scale.
Experimental Workflow
Caption: Workflow for the synthesis and purification of Bucharaine.
Step 1: Synthesis of 4-(Geranyloxy)quinolin-2(1H)-one (Geranyl Ether)
Protocol:
-
To a stirred solution of 4-hydroxy-2-quinolone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding salt.
-
Add geranyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude geranyl ether.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Bucharaine
Protocol:
-
Dissolve the purified 4-(geranyloxy)quinolin-2(1H)-one (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the solution.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Bucharaine by column chromatography to yield the final product.
Quantitative Data Summary
| Parameter | Step 1: O-Alkylation | Step 2: Epoxidation |
| Starting Material | 4-Hydroxy-2-quinolone | 4-(Geranyloxy)quinolin-2(1H)-one |
| Reagents | Geranyl Chloride, K₂CO₃ | m-CPBA |
| Solvent | DMF | Dichloromethane |
| Temperature | 60-70 °C | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (Post-Column) | >95% | >98% (by HPLC) |
Putative Signaling Pathway of Bucharaine
While the precise molecular targets of Bucharaine are not yet fully elucidated, its reported anti-inflammatory and anticancer activities suggest potential interactions with key signaling pathways implicated in these processes. Based on the known mechanisms of other quinoline alkaloids, a putative signaling pathway for Bucharaine is proposed below. This hypothetical pathway involves the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB and PI3K/Akt.
Caption: A putative signaling pathway for Bucharaine's biological effects.
Conclusion
The provided protocols offer a robust and scalable method for the synthesis of Bucharaine, enabling the production of material suitable for extensive preclinical evaluation. The detailed purification and analysis steps are critical for ensuring the high purity required for in vivo studies. Further investigation into the specific molecular targets and mechanisms of action of Bucharaine will be crucial in advancing its development as a potential therapeutic agent.
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Bucharaine Purification
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Bucharaine. As "Bucharaine" is a novel or proprietary compound, this document addresses common challenges encountered during the purification of alkaloids with similar properties, providing a robust framework for developing a successful purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and purification of Bucharaine in a question-and-answer format.
I. Extraction & Initial Processing
Question: Why is my Bucharaine yield from the initial plant material so low?
Answer: Low yields during initial extraction can stem from several factors:
-
Improper Solvent Choice: The solvent may not be optimal for solubilizing Bucharaine. Alkaloid extraction often requires a solvent that can penetrate the plant matrix and dissolve the target compound.[1][2] The choice of solvent is critical and depends on the polarity of Bucharaine.[1][3]
-
Incomplete Extraction: The extraction time may be too short, or the solvent-to-plant material ratio may be too low to ensure all the Bucharaine has been extracted.[1][4]
-
Degradation: Bucharaine may be sensitive to heat or pH changes during extraction.[5] High temperatures during methods like Soxhlet extraction can degrade thermolabile compounds.[2][4]
-
Inefficient Cell Lysis: The plant material may not be ground finely enough, preventing the solvent from accessing the cells containing the alkaloid.
Question: My crude extract contains a high amount of chlorophyll and fatty substances. How can I remove these?
Answer: The presence of lipophilic impurities is a common issue.[3] You can address this using a few methods:
-
Defatting: Before the main extraction, pre-extract the dried plant material with a non-polar solvent like hexane. This will remove lipids and waxes without extracting the more polar alkaloid salts.
-
Acid-Base Extraction: This is a highly effective method for separating alkaloids from neutral and acidic impurities.[3][6]
-
Dissolve the crude extract in an organic solvent (e.g., chloroform, ethyl acetate).
-
Extract this solution with an acidic aqueous solution (e.g., dilute HCl). The basic Bucharaine will form a salt and move to the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer, basify it with a base like ammonia (NH₃) or sodium hydroxide (NaOH) to regenerate the free-base form of Bucharaine.[3]
-
Extract the basified aqueous solution with an organic solvent again. The purified Bucharaine will now be in the organic phase.
-
II. Chromatographic Purification
Question: I'm seeing significant streaking or elongated spots for Bucharaine on my TLC plate. What's causing this?
Answer: Streaking on a TLC plate can be due to several reasons:
-
Sample Overload: You may be applying too much sample to the plate. Try spotting a more diluted sample.[7]
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking.
-
Acidic or Basic Nature: Since Bucharaine is an alkaloid, it is basic. Basic compounds can streak on acidic silica gel. Adding a small amount of a base, like triethylamine (0.1–2.0%) or ammonia, to your mobile phase can resolve this issue.[7]
-
Inadequate Solvent System: The mobile phase may not be strong enough to move the compound effectively, or it may be dissolving the sample poorly at the origin.
Question: Bucharaine is not separating from other closely related alkaloids during column chromatography. How can I improve the resolution?
Answer: Co-elution of structurally similar alkaloids is a frequent challenge.[3] To improve separation:
-
Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation between Bucharaine and the impurities. A less polar eluent will generally increase retention and may improve separation.[7]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider other adsorbents. Alumina can be used, but be aware that it can sometimes catalyze reactions or cause irreversible adsorption.[8] For very polar alkaloids, reversed-phase (C18) silica may be an option.[7]
-
Use a Different Technique: Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) are excellent for separating similar alkaloids as they avoid issues of irreversible adsorption on solid supports.[9]
Question: My HPLC results show poor peak shape (fronting or tailing) for Bucharaine. What should I check?
Answer: Poor peak shape in HPLC can compromise quantification and purity assessment.
-
Peak Tailing: This is common for basic compounds like alkaloids on silica-based columns due to interaction with residual acidic silanol groups. Try using a base-deactivated column, adding a basic modifier (like triethylamine) to the mobile phase, or operating at a lower pH to protonate the silanols.
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller sample volume or a more dilute sample. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[10]
-
Check for Column Voids: A sudden drop in pressure or distorted peaks could indicate a void at the head of the column. Reversing the column and flushing it (if the manufacturer allows) may help.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for extracting Bucharaine from plant material? A common and effective method is an acid-base extraction. Initially, the plant material can be macerated with an acidified aqueous solvent (like water with HCl or acetic acid) to extract the alkaloids in their salt form.[3][6] Alternatively, extracting with an alcohol like methanol or ethanol can also be effective.[1] The resulting crude extract is then purified using a liquid-liquid acid-base separation to remove non-alkaloidal impurities.[3]
Q2: How do I select the right adsorbent for column chromatography? Silica gel is the most common adsorbent for purifying alkaloids.[3][8] However, its acidic nature can be problematic for some sensitive alkaloids. Alumina is another option, but it is basic and can also cause degradation.[8] For preparative separation of polar alkaloids, materials like Sephadex LH-20 or polyamide powder have been used successfully.[8]
Q3: What are the key considerations for choosing a mobile phase in chromatography? The choice of mobile phase (eluent) depends on the polarity of Bucharaine and the stationary phase. For normal-phase chromatography (e.g., silica gel), a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate, methanol, or ethanol) is typically used.[3] The polarity is gradually increased to elute compounds with increasing polarity. The ideal solvent system should provide a good separation of spots on a TLC plate.[7]
Q4: My purified Bucharaine appears to be degrading over time. What are the best storage conditions? Alkaloids can be susceptible to degradation from light, heat, and oxidation.[12][13] For long-term stability:
-
Store as a Salt: Bucharaine salts are generally more stable than the free base form.
-
Protect from Light: Store samples in amber vials or protect them from light.
-
Low Temperature: Store at low temperatures (4°C or -20°C) to slow down potential degradation reactions.[12]
-
Inert Atmosphere: If Bucharaine is particularly sensitive to oxidation, storing it under an inert gas like nitrogen or argon can prevent degradation.
Data Presentation
Table 1: Solvent Selection for Alkaloid Extraction
| Solvent | Polarity | Typical Use | Advantages | Disadvantages |
| Hexane/Petroleum Ether | Non-polar | Defatting | Removes lipids, waxes, chlorophyll | Does not extract most alkaloids |
| Chloroform/Dichloromethane | Medium | Extraction of free-base alkaloids | Good selectivity for many alkaloids | Can be toxic; environmental concerns |
| Ethyl Acetate | Medium | Extraction of free-base alkaloids | Less toxic than chloroform | May not be strong enough for polar alkaloids |
| Ethanol/Methanol | Polar | Extraction of alkaloid salts | Dissolves a wide range of compounds | Extracts many impurities (sugars, etc.)[1] |
| Acidified Water | Polar | Extraction of alkaloid salts | High selectivity for basic alkaloids | Requires subsequent basification and extraction |
Table 2: Comparison of Chromatographic Techniques for Bucharaine Purification
| Technique | Stationary Phase | Mobile Phase | Best For | Key Challenges |
| Thin Layer Chromatography (TLC) | Silica Gel, Alumina, C18 | Organic solvent mixtures | Rapid analysis, method development | Streaking, poor resolution for complex mixtures[7] |
| Column Chromatography | Silica Gel, Alumina | Organic solvent gradients | Bulk purification, initial separation | Irreversible adsorption, low resolution for similar compounds[8][9] |
| High-Performance Liquid Chromatography (HPLC) | C18, C8, Silica | Aqueous/organic mixtures | High-resolution separation, quantification | Peak tailing for basic compounds, column overload |
| High-Speed Counter-Current Chromatography (HSCCC) | None (liquid-liquid) | Biphasic solvent system | Preparative separation of polar/unstable compounds | High cost, complex operation[9][14] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Bucharaine
-
Preparation: Air-dry and grind the plant material to a fine powder.
-
Defatting (Optional): Macerate the powder in hexane for 24 hours to remove lipids. Filter and discard the hexane. Air-dry the plant material.
-
Acidic Extraction:
-
Submerge the plant powder in a 5% aqueous solution of hydrochloric acid (HCl).
-
Stir or shake the mixture for 24-48 hours at room temperature.
-
Filter the mixture to separate the acidic aqueous extract from the solid plant residue.
-
-
Basification:
-
Cool the acidic extract in an ice bath.
-
Slowly add concentrated ammonium hydroxide (or NaOH) with stirring until the pH reaches 10-11. This will precipitate the free-base alkaloids.
-
-
Solvent Extraction:
-
Transfer the basified solution to a separatory funnel.
-
Extract the solution three times with an appropriate organic solvent (e.g., dichloromethane or a chloroform:methanol mixture).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude Bucharaine extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is just above the silica surface.[15]
-
-
Sample Loading:
-
Dissolve the crude Bucharaine extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble samples, use the "dry loading" method: adsorb the sample onto a small amount of dry silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[15]
-
-
Elution:
-
Begin elution with a non-polar solvent or solvent mixture (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.
-
-
Fraction Collection:
-
Collect the eluent in separate fractions.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate staining reagent.
-
-
Isolation:
-
Combine the fractions that contain pure Bucharaine.
-
Evaporate the solvent to yield the purified compound.
-
Visualizations
Caption: General workflow for the acid-base extraction of Bucharaine.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 2. plantarchives.org [plantarchives.org]
- 3. jocpr.com [jocpr.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. scribd.com [scribd.com]
- 9. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Resolving solubility issues of Bucharaine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve solubility issues encountered when working with Bucharaine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Bucharaine and what are its key chemical properties?
Bucharaine is a monoterpenoid quinoline alkaloid derived from plants of the Haplophyllum genus.[1] Its structure consists of a quinoline core linked to a monoterpene unit, which gives it unique chemical properties.[1] As a quinoline alkaloid, it is generally expected to have limited solubility in water but better solubility in organic solvents.[1] The presence of hydroxyl groups can increase its polarity and potential for solubility in aqueous environments.[2]
Q2: Why is solubility a critical issue for Bucharaine in biological assays?
Low aqueous solubility is a significant challenge in drug discovery and biological assays.[3][4][5] For a compound like Bucharaine, poor solubility can lead to several problems:
-
Precipitation: The compound can fall out of solution when a concentrated organic stock is diluted into aqueous assay buffers or cell culture media.[6]
-
Inaccurate Concentration: The actual concentration of the dissolved compound available to interact with the biological target may be much lower than the intended nominal concentration.[4]
-
Variable and Inaccurate Data: Solubility issues can cause underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and poor reproducibility, leading to inaccurate Structure-Activity Relationship (SAR) data.[3][4][5]
Q3: What solvents are recommended for preparing Bucharaine stock solutions?
Given its chemical nature, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Bucharaine.[3][4] It is a powerful organic solvent capable of dissolving a wide variety of organic compounds used in biological screening.[7] For compounds in corporate collections, stock solutions are often prepared at concentrations of 10–30 mM in DMSO.[4] It is crucial to ensure the compound is fully dissolved in the stock solution to avoid inaccurate starting concentrations.[4]
Troubleshooting Guide
Q4: My Bucharaine precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of Bucharaine in your assay. The compound may be exceeding its maximum soluble concentration in the final aqueous buffer.
-
Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A multi-step dilution process can sometimes prevent immediate precipitation.[4]
-
Increase Final DMSO Percentage: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1% without significant toxicity. Increasing the final percentage of DMSO can help keep the compound in solution. However, always run a vehicle control with the same final DMSO concentration to ensure it does not affect the assay outcome.
-
Use a Co-solvent: In some cases, using an intermediate solvent or a co-solvent like polyethylene glycol (PEG) can improve solubility.[8]
-
Vortexing/Sonication: Immediately after adding the Bucharaine stock to the aqueous buffer, vortex the solution vigorously. For more stubborn solubility issues, brief sonication can help disperse the compound and facilitate dissolution, but be mindful of potential compound degradation with excessive energy input.[3]
Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to Bucharaine's solubility?
Yes, inconsistent results are a hallmark of solubility problems.[3][4] If Bucharaine precipitates, the amount of soluble, active compound can vary between wells, leading to high variability in your data. This can manifest as an inaccurate IC50 value or a flattened dose-response curve.
To check if solubility is the issue:
-
Visual Inspection: After preparing your assay plates, carefully inspect them under a microscope before adding cells or starting your assay. Look for any signs of precipitation (e.g., crystals, cloudiness).
-
Perform a Solubility Test: Determine the kinetic solubility of Bucharaine in your specific cell culture medium or assay buffer (see Experimental Protocol 2). This will tell you the maximum concentration at which the compound remains soluble under your experimental conditions.
Q6: How can I confirm the concentration and stability of my Bucharaine stock solution?
Improperly stored stock solutions can lead to compound precipitation or degradation, especially if stored at low temperatures which can reduce solubility in DMSO.[4][9]
-
Storage: Store DMSO stocks at room temperature or 4°C, as freezing can reduce the solubility of some compounds.[4] Always bring the stock solution to room temperature and vortex thoroughly before use.
-
Concentration Verification: The concentration of a stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector, provided a reference standard is available.
-
Stability Assessment: The stability of Bucharaine in your specific assay buffer over the time course of your experiment can be monitored by incubating the solution under assay conditions and measuring the concentration of the remaining soluble compound at different time points using HPLC.[9]
Data Presentation
Table 1: Qualitative Solubility Profile of Bucharaine
| Solvent Type | Solvent Example | Expected Solubility | Notes |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Cell Culture Media | Low / Insoluble | Solubility is highly dependent on pH, buffer components, and presence of proteins.[1][10] |
| Polar Organic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble / Sparingly Soluble | DMSO is the preferred solvent for creating high-concentration stock solutions.[4][11] |
| Non-polar Organic Solvents | Chloroform, Dichloromethane | Likely Soluble | Often used during extraction from natural sources but not suitable for biological assays.[1] |
| Alcohols | Methanol, Ethanol | Likely Soluble | Can be used but may be more volatile and have lower solvating power than DMSO for this class of compound.[12] |
Experimental Protocols
Protocol 1: Preparation of a Bucharaine Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Bucharaine for use in biological assays.
Materials:
-
Bucharaine (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance and micropipettes
Methodology:
-
Weighing: Carefully weigh out the desired amount of Bucharaine powder using an analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Solvent Addition: Transfer the powder to an appropriate sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-5 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[6]
-
Visual Confirmation: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at 4°C or room temperature, protected from light.[4] Note the date and concentration clearly on each aliquot.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the maximum soluble concentration of Bucharaine in a specific aqueous buffer or cell culture medium under assay conditions.
Materials:
-
Bucharaine/DMSO stock solution (e.g., 10 mM)
-
Assay buffer or cell culture medium of interest
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well collection plate (UV-transparent if using spectrophotometry)
-
Multichannel pipette
-
Plate shaker
-
Plate reader or HPLC system
Methodology:
-
Preparation: Add your assay buffer or medium to the wells of the 96-well filter plate.
-
Compound Addition: Add a small volume of the Bucharaine/DMSO stock solution to each well to achieve a range of final concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells and matches your assay conditions (e.g., 0.5%).
-
Incubation: Seal the plate and incubate on a plate shaker for a set period (e.g., 1-2 hours) under the same temperature conditions as your biological assay. This allows the solution to reach equilibrium.
-
Filtration: Place the filter plate on top of a collection plate. Centrifuge the assembly to filter out any precipitated compound. The filtrate in the collection plate now contains only the soluble Bucharaine.
-
Quantification: Analyze the concentration of Bucharaine in the filtrate. This can be done by measuring UV absorbance at a relevant wavelength using a plate reader and comparing it to a standard curve of Bucharaine in a fully solubilizing solvent (like 100% DMSO). Alternatively, HPLC can provide a more accurate quantification.
-
Analysis: The highest concentration at which the measured value matches the nominal (intended) concentration is the kinetic solubility limit.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting Bucharaine solutions.
Caption: Consequences of poor Bucharaine solubility in biological assays.
Caption: Hypothesized PI3K/AKT signaling pathway potentially modulated by Bucharaine.
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. Buy Bucharaine (EVT-446284) | 21059-47-2 [evitachem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace2.etsmtl.ca [espace2.etsmtl.ca]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of Bucharaine during storage
This technical support center provides guidance on the proper storage and handling of Bucharaine to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing Bucharaine?
A1: For long-term storage, it is recommended to store Bucharaine at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended as it can accelerate degradation.
Q2: How sensitive is Bucharaine to light?
A2: Bucharaine, like many quinoline alkaloids, may be susceptible to photodegradation. It is crucial to protect it from light by storing it in an amber or opaque vial.[1][2] Avoid exposing Bucharaine solutions or solid samples to direct sunlight or harsh laboratory lighting for prolonged periods.
Q3: What is the recommended humidity level for storing solid Bucharaine?
A3: Solid Bucharaine should be stored in a dry environment, preferably in a desiccator, to minimize exposure to moisture. Hydrolysis can be a potential degradation pathway for alkaloids, especially in the presence of humidity.[1]
Q4: In what form should Bucharaine be stored – as a solid or in solution?
A4: For long-term stability, it is best to store Bucharaine as a solid powder. If you need to store it in solution, prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, use a suitable solvent, protect it from light, and store it at -20°C. The stability of Bucharaine in solution will depend on the solvent used, its pH, and the storage temperature.
Q5: What are the visible signs of Bucharaine degradation?
A5: Visual signs of degradation can include a change in color of the solid powder or solution, precipitation, or the appearance of cloudiness in a solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods to assess the purity and integrity of your Bucharaine sample.
Troubleshooting Guide
If you suspect that your Bucharaine sample has degraded, this guide will help you troubleshoot potential causes.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of solid Bucharaine (e.g., from off-white to yellow or brown) | Oxidation or photodegradation | Store the compound in a tightly sealed, amber vial at a low temperature (-20°C) and in a desiccator. |
| Decreased potency or unexpected experimental results | Chemical degradation | Verify the purity of your sample using an appropriate analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the compound. |
| Precipitation or cloudiness in a Bucharaine solution | Poor solubility, solvent evaporation, or degradation leading to less soluble products. | Ensure the solvent is appropriate for Bucharaine and the concentration is not above its solubility limit. Store solutions at the recommended temperature and in a tightly sealed container. |
| Appearance of new peaks in an analytical chromatogram (e.g., HPLC) | Degradation of Bucharaine into impurities. | Review your storage and handling procedures. Consider potential exposure to light, elevated temperatures, or incompatible solvents. |
Illustrative Stability Data
The following table provides hypothetical data on the stability of Bucharaine under different storage conditions. This data is for illustrative purposes only and should not be considered as experimental results.
| Storage Condition | Duration | Purity (%) |
| -20°C, Dark, Dry | 12 months | >99% |
| 4°C, Dark, Dry | 6 months | 98% |
| Room Temperature (25°C), Dark, Dry | 1 month | 95% |
| Room Temperature (25°C), Exposed to Light | 1 week | <90% |
Experimental Protocols
Protocol for Assessing Bucharaine Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of Bucharaine. The specific parameters may need to be optimized for your HPLC system and column.
1. Materials:
- Bucharaine sample (reference standard and test sample)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or another suitable modifier)
- C18 reverse-phase HPLC column
2. Preparation of Mobile Phase:
- Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of formic acid (e.g., 0.1%).
- Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
- Accurately weigh and dissolve a known amount of Bucharaine reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare working standard solutions by diluting the stock solution.
- Prepare the test sample solution by dissolving the Bucharaine sample that has been subjected to storage conditions in the mobile phase to achieve a similar concentration as the working standard.
4. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic elution with Acetonitrile:Water:Formic Acid (e.g., 70:30:0.1 v/v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: UV detection at a wavelength appropriate for Bucharaine (e.g., determined by UV scan).
- Column Temperature: 25°C
5. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms.
- The purity of the Bucharaine sample is determined by comparing the peak area of the main Bucharaine peak to the total area of all peaks in the chromatogram.
- Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways for Bucharaine.
Caption: Troubleshooting workflow for Bucharaine degradation.
References
Technical Support Center: Troubleshooting Bucharaine Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Bucharaine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to investigate and mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My Bucharaine solution is changing color (e.g., turning yellow or brown). What could be the cause?
A1: Color change in solutions of quinoline alkaloids like Bucharaine is often an indication of degradation.[1] This can be caused by several factors, including:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the quinoline ring system.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.[1]
-
pH Instability: The stability of Bucharaine may be pH-dependent. Extremes in pH can catalyze hydrolytic degradation or other reactions.
It is recommended to prepare fresh solutions and protect them from light and air.
Q2: I am observing a loss of Bucharaine potency or a decrease in its concentration over time in my solution. What are the likely degradation pathways?
A2: The instability of Bucharaine in solution can be attributed to several degradation pathways common to quinoline alkaloids:
-
Oxidation: The quinoline nucleus is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidation products.
-
Hydrolysis: If Bucharaine has functional groups susceptible to hydrolysis (e.g., esters, amides), these can be cleaved in the presence of water, especially at non-neutral pH.
-
Photodegradation: Aromatic systems like the quinoline ring can absorb light, leading to photochemical reactions and degradation.[1]
To identify the specific degradation pathway affecting your experiment, a forced degradation study is recommended.
Q3: How can I improve the stability of my Bucharaine solution?
A3: To enhance the stability of Bucharaine in solution, consider the following strategies:
-
pH Adjustment: Determine the optimal pH for Bucharaine stability by conducting a pH stability profile study. Buffering the solution at this optimal pH can significantly reduce degradation.
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Antioxidants: If oxidation is identified as a major degradation pathway, the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) may be beneficial.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down the rate of degradation.
Troubleshooting Guide: Investigating Bucharaine Instability
If you are experiencing issues with Bucharaine stability, a systematic investigation is necessary to identify the cause and find a solution. A forced degradation study is a powerful tool for this purpose.
Workflow for Investigating Bucharaine Instability
Caption: Workflow for troubleshooting Bucharaine instability.
Experimental Protocol: Forced Degradation Study of Bucharaine
This protocol outlines the steps to subject a Bucharaine solution to various stress conditions to induce and identify potential degradation products.
1. Materials and Reagents:
-
Bucharaine reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or other suitable buffers
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector
-
LC-MS system for identification of degradation products
2. Preparation of Stock Solution:
-
Prepare a stock solution of Bucharaine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
4. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent Bucharaine peak from any degradation products.
-
For identification of unknown peaks, analyze the degraded samples using LC-MS.
Data Presentation: Summary of Forced Degradation Results
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration (hours) | Temperature (°C) | Bucharaine Assay (%) | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | 8.1 (RRT 0.85) |
| 0.1 M NaOH | 24 | 60 | 90.5 | 1 | 5.3 (RRT 0.92) |
| 3% H₂O₂ | 24 | 25 | 78.9 | 3 | 12.4 (RRT 1.15) |
| Thermal | 48 | 80 | 95.1 | 1 | 2.5 (RRT 0.78) |
| Photolytic | 24 | 25 | 82.4 | 2 | 9.7 (RRT 1.25) |
RRT = Relative Retention Time
Signaling Pathway: Potential Degradation Pathways of Bucharaine
The following diagram illustrates the potential degradation pathways of a quinoline alkaloid like Bucharaine based on common chemical reactions.
Caption: Potential degradation pathways for Bucharaine.
By following this structured troubleshooting guide, researchers can effectively investigate the instability of Bucharaine in solution, identify the root causes of degradation, and develop strategies to ensure the integrity and reliability of their experimental results.
References
Enhancing the Selectivity of Bucharaine Derivatives: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bucharaine derivatives. Our goal is to offer practical guidance on common experimental issues to enhance the selectivity and efficacy of these compounds in your research.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, screening, and mechanistic studies of Bucharaine derivatives.
Issue 1: Low Cytotoxic Potency or Lack of Selectivity in Initial Screens
Question: My newly synthesized Bucharaine derivatives show low cytotoxicity against cancer cell lines, or they are equally toxic to cancerous and non-cancerous cell lines. What steps can I take to troubleshoot this?
Answer:
Low potency and poor selectivity are common challenges in early-stage drug discovery. Here’s a systematic approach to address this issue:
-
Verify Compound Integrity and Purity:
-
Recommended Action: Confirm the chemical structure, purity, and stability of your derivatives using methods like NMR, mass spectrometry, and HPLC. Impurities or degradation can significantly impact biological activity.
-
Pro-Tip: Always use freshly prepared solutions of your compounds for biological assays, as Bucharaine derivatives may be susceptible to degradation under certain storage conditions.
-
-
Re-evaluate the Target and Cell Line:
-
Consideration: The initial choice of cancer cell line may not be optimal. Bucharaine, as a quinoline alkaloid, may exhibit cell-type-specific activity.[1]
-
Recommended Action: Screen your derivatives against a broader panel of cancer cell lines with diverse genetic backgrounds. Include cell lines known to be sensitive to quinoline alkaloids or those overexpressing specific kinases or signaling proteins. It is also crucial to use a non-cancerous cell line as a control to determine the selectivity index.[2][3]
-
-
Optimize Assay Conditions:
-
Recommended Action: Systematically vary key parameters in your cytotoxicity assay, such as cell seeding density, compound concentration range, and incubation time. A 24-hour incubation might be too short to observe cytotoxic effects; consider extending it to 48 or 72 hours.[4]
-
Experimental Workflow:
Caption: Workflow for optimizing cytotoxicity assay conditions.
-
Issue 2: Conflicting or Non-Reproducible Results in Mechanistic Studies
Question: I am investigating the mechanism of action of a promising Bucharaine derivative, but my results from pathway analysis assays (e.g., Western blotting for signaling proteins) are inconsistent. What could be the cause?
Answer:
Non-reproducible results in mechanistic studies often stem from subtle variations in experimental conditions or the complex nature of cellular signaling.
-
Cellular Context is Key:
-
Consideration: The activation state of signaling pathways can vary with cell confluence, passage number, and serum concentration in the culture medium.
-
Recommended Action: Standardize your cell culture conditions meticulously. Ensure cells are in the logarithmic growth phase and at a consistent confluence when treated. Serum starvation prior to stimulation (if applicable) can help synchronize cells and provide a clearer baseline for pathway activation.
-
-
Time-Course and Dose-Response Experiments:
-
Consideration: The effect of a compound on a signaling pathway is often transient. A single time point or concentration may miss the peak of activation or inhibition.
-
Recommended Action: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) and a dose-response experiment (multiple concentrations around the IC50 value) to capture the dynamics of pathway modulation.
-
-
Potential for Off-Target Effects:
-
Consideration: Bucharaine derivatives, like many small molecules, can have off-target effects that complicate the interpretation of results.[5] An observed change in a signaling pathway might be an indirect consequence of the compound hitting an unintended target.
-
Recommended Action: Employ a target deconvolution strategy. This could involve:
-
Computational Prediction: Use in silico tools to predict potential off-targets based on the chemical structure of your derivative.[6]
-
Experimental Profiling: Screen your compound against a panel of kinases or other relevant protein families to identify unintended interactions.
-
-
Logical Relationship for Off-Target Analysis:
Caption: Distinguishing on-target vs. off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known or hypothesized biological targets for Bucharaine and its derivatives?
A1: Bucharaine belongs to the quinoline class of alkaloids, which are known to exhibit a broad range of biological activities, including antitumor, antimalarial, and antibacterial properties.[1] For anticancer applications, quinoline derivatives often target key components of cell signaling pathways involved in proliferation and survival. While the specific primary targets of Bucharaine are still under active investigation, related compounds have been shown to inhibit DNA topoisomerases and various protein kinases.[7] A common hypothesis is that Bucharaine derivatives may exert their effects by modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9]
Q2: How can I rationally design Bucharaine derivatives with improved selectivity?
A2: Enhancing selectivity is a key objective in drug design. A structure-activity relationship (SAR) study is a powerful approach.
-
Strategy: Synthesize a series of analogs with systematic modifications to the Bucharaine scaffold. For example, alter substituents at different positions of the quinoline ring.
-
Analysis: Correlate these structural changes with their biological activity and selectivity. This can help identify which chemical moieties are crucial for on-target activity and which contribute to off-target effects.[10][11][12]
-
Computational Modeling: Molecular docking and 3D-QSAR analyses can provide insights into how different derivatives interact with the binding site of a putative target, guiding the design of more selective compounds.[10]
Q3: What is a standard protocol for evaluating the cytotoxicity of my Bucharaine derivatives?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Principle: Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Detailed Methodology: See the "Experimental Protocols" section below for a step-by-step guide.
Q4: Which signaling pathways are most likely to be affected by Bucharaine derivatives?
A4: Based on studies of similar heterocyclic compounds, the PI3K/Akt/mTOR pathway is a strong candidate for modulation by Bucharaine derivatives.[8] This pathway is central to regulating cell growth, proliferation, and survival, and its inhibition is a common mechanism of action for many anticancer agents.[9][13]
-
Signaling Cascade:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Bucharaine derivatives.
Researchers should investigate the phosphorylation status of key proteins in this pathway, such as Akt and S6 ribosomal protein, in response to treatment with their compounds.
Data Presentation
Table 1: Example Cytotoxicity Data for Bucharaine Derivatives
| Compound | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Non-Cancerous Cell Line (IC50, µM) | Selectivity Index (SI) for Line A |
| Bucharaine (Parent) | 15.2 | 22.5 | > 50 | > 3.3 |
| Derivative 1 | 5.8 | 10.1 | > 50 | > 8.6 |
| Derivative 2 | 25.1 | 30.8 | > 50 | > 2.0 |
| Derivative 3 | 2.3 | 4.7 | 45.6 | 19.8 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.2 | 2.4 |
Note: Data are hypothetical and for illustrative purposes. The Selectivity Index (SI) is calculated as IC50 (non-cancerous cells) / IC50 (cancerous cells). A higher SI indicates greater selectivity.
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of Bucharaine derivatives on adherent cell lines.
Materials:
-
96-well cell culture plates
-
Cell line(s) of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Bucharaine derivatives dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of your Bucharaine derivatives in complete growth medium. A common starting range is 0.1 to 100 µM.
-
Gently remove the medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO).
-
Include wells with untreated cells (medium only) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the structure-activity and structure-selectivity correlation of cyclic guanine derivatives as phosphodiesterase-5 inhibitors by molecular docking, CoMFA and CoMSIA analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General structure-activity/selectivity relationship patterns for the inhibitors of the chemokine receptors (CCR1/CCR2/CCR4/CCR5) with application for virtual screening of PubChem database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Structure activity relationship (SAR) studies of neurotoxin quinoline-" by Dylan Smeyne [digitalcommons.georgiasouthern.edu]
- 13. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of Bucharaine in vitro
Disclaimer: "Bucharaine" is a quinoline alkaloid that has shown cytotoxic, anticancer, and hypothermic effects in preliminary studies.[1] However, its specific molecular mechanism of action is not yet well-defined in scientific literature.[1] This guide provides general strategies for reducing off-target effects of small molecule inhibitors in vitro, using Bucharaine as a hypothetical example of a kinase inhibitor. The troubleshooting advice and protocols are based on established methods in drug discovery and chemical biology.
Troubleshooting Guides
Issue 1: High Cell Toxicity at Concentrations That Should Be On-Target
| Question | Possible Cause | Recommended Solution |
| Why am I seeing significant cell death even at low micromolar concentrations of Bucharaine? | Off-target kinase inhibition: Bucharaine may be inhibiting kinases essential for cell survival. Many kinases have similar ATP-binding pockets, leading to cross-reactivity.[2][3] | 1. Perform a Kinase Selectivity Profile: Screen Bucharaine against a panel of kinases to identify unintended targets.[4][5] This can be done using services that offer radiometric or fluorescence-based assays. 2. Titrate Bucharaine Concentration: Determine the lowest effective concentration that inhibits the on-target without causing widespread toxicity. 3. Use a More Specific Analog: If available, test derivatives of Bucharaine that may have a higher affinity for the intended target.[1] |
| Solvent Toxicity: The solvent used to dissolve Bucharaine (e.g., DMSO) may be at a toxic concentration in the cell culture media. | 1. Check Final Solvent Concentration: Ensure the final concentration of the solvent in your assay is below the toxicity threshold for your cell line (typically <0.5% for DMSO). 2. Run a Solvent-Only Control: Treat cells with the same concentration of solvent used in your Bucharaine experiments to assess its effect on viability. | |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the off-target effects of Bucharaine. | 1. Test in Multiple Cell Lines: Compare the cytotoxic effects of Bucharaine across a panel of cell lines to identify models that are more resistant to its off-target effects. 2. Engineer a Resistant Cell Line: If the on-target is known, consider overexpressing it in a cell line to potentially mitigate off-target toxicity. |
Issue 2: Inconsistent or Non-Reproducible Results
| Question | Possible Cause | Recommended Solution |
| Why do my results with Bucharaine vary between experiments? | Compound Instability: Bucharaine may be unstable in your assay conditions (e.g., sensitive to light, temperature, or pH). | 1. Aliquot and Store Properly: Store Bucharaine in small, single-use aliquots at -80°C, protected from light. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of Bucharaine from a stock solution for each experiment. 3. Assess Compound Stability: Use analytical methods like HPLC to assess the stability of Bucharaine in your assay media over the course of the experiment. |
| Assay Variability: Inherent variability in cell-based assays can lead to inconsistent results. | 1. Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. 2. Monitor Cell Health: Regularly check cells for confluency and signs of stress before starting an experiment. 3. Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance. | |
| Batch-to-Batch Variation: Different batches of Bucharaine may have varying purity or potency. | 1. Qualify New Batches: Test each new batch of Bucharaine to ensure it has similar activity to previous batches. 2. Source from a Reliable Vendor: Obtain Bucharaine from a reputable supplier that provides a certificate of analysis with purity data. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or compound interacts with unintended molecular targets in addition to its intended target.[6] This can lead to unexpected biological responses, toxicity, and misleading experimental results.[7] In the context of a kinase inhibitor like Bucharaine, off-target effects often arise from the inhibition of other kinases with similar structural features.[8]
Q2: How can I distinguish between on-target and off-target effects of Bucharaine?
Distinguishing between on-target and off-target effects is a critical step in drug development.[2] Several strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of Bucharaine to another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If Bucharaine still produces the same effect in the absence of its target, the effect is likely off-target.
-
Rescue Experiments: Overexpress a resistant mutant of the target that does not bind Bucharaine. If this rescues the phenotype, it confirms an on-target effect.
Q3: What types of assays can I use to identify the off-targets of Bucharaine?
Several in vitro and in-cell assays can be used to identify the off-targets of Bucharaine:
-
Biochemical Assays: These involve screening Bucharaine against a large panel of purified kinases to determine its inhibitory activity against each one.[5] This is often done using radiometric or fluorescence-based methods.[9][10]
-
Cell-Based Assays: Techniques like off-target screening cell microarray analysis (OTSCMA) can assess the binding of Bucharaine to a wide range of proteins expressed on the surface of cells.[11]
-
Computational Approaches: In silico methods can predict potential off-targets based on the chemical structure of Bucharaine and the known structures of various proteins.[12][13]
Q4: Can off-target effects ever be beneficial?
While often associated with adverse effects, off-target interactions can sometimes have therapeutic benefits, a concept known as polypharmacology.[8] For example, an off-target effect might inhibit a pathway that contributes to drug resistance or have a synergistic effect with the on-target activity. However, any beneficial off-target effects should be carefully characterized and understood.[3]
Quantitative Data Summary
The following table presents hypothetical IC50 values for Bucharaine against its intended target (a hypothetical kinase, "Kinase A") and a selection of common off-target kinases. This data is for illustrative purposes to demonstrate what a kinase selectivity profile might reveal.
| Target | IC50 (nM) | Target Family | Comments |
| Kinase A (On-Target) | 50 | Tyrosine Kinase | Potent inhibition of the intended target. |
| Kinase B | 500 | Serine/Threonine Kinase | Moderate off-target activity. |
| Kinase C | 1,500 | Tyrosine Kinase | Weak off-target activity. |
| Kinase D | >10,000 | Lipid Kinase | No significant off-target activity. |
| Kinase E | 800 | Serine/Threonine Kinase | Moderate off-target activity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines the general steps for submitting a compound like Bucharaine for kinase selectivity profiling.
1. Compound Preparation:
- Dissolve Bucharaine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
- Prepare a sufficient volume for the screening service (typically 50-100 µL).
2. Submission to a Screening Service:
- Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Promega, Reaction Biology).
- Select a kinase panel that is relevant to your research. A broad panel (e.g., 400+ kinases) is recommended for initial off-target screening.
- Follow the CRO's instructions for sample submission, which will include providing the compound at a specified concentration and volume.
3. Data Analysis:
- The CRO will provide data on the percent inhibition of each kinase at a single concentration of Bucharaine (e.g., 1 µM).
- Identify any kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).
- For significant off-targets, consider follow-up dose-response experiments to determine the IC50 values.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of Bucharaine in a cell line of interest.
1. Cell Seeding:
- Plate your cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare a serial dilution of Bucharaine in cell culture media. It is important to also prepare a vehicle control (media with the same concentration of DMSO as the highest Bucharaine concentration).
- Remove the old media from the cells and add the media containing the different concentrations of Bucharaine or the vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance from all readings.
- Normalize the data to the vehicle control to determine the percent viability for each concentration of Bucharaine.
- Plot the percent viability against the log of the Bucharaine concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathways of Bucharaine.
Caption: Workflow for assessing off-target effects.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Quinoline Alkaloids
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of quinoline alkaloids. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving the oral bioavailability of quinoline alkaloids.
Q1: My quinoline alkaloid shows poor aqueous solubility, leading to low dissolution rates. What strategies can I employ to address this?
A1: Poor aqueous solubility is a primary obstacle for the oral absorption of many quinoline alkaloids. Several formulation strategies can be employed to enhance solubility and dissolution:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. The drug can exist in an amorphous form, which has higher energy and thus greater solubility than its crystalline form.
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Soluplus®, and cyclodextrins.
-
Troubleshooting:
-
Drug Recrystallization: If the drug recrystallizes over time, leading to decreased dissolution, consider using a polymer with a higher glass transition temperature (Tg) or incorporating a crystallization inhibitor.
-
Low Drug Loading: If high polymer ratios are needed, leading to bulky formulations, explore polymers with higher solubilization capacity for your specific alkaloid.
-
-
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to faster dissolution.
-
Common Techniques: Solvent evaporation, nanoprecipitation, and high-pressure homogenization.
-
Troubleshooting:
-
Particle Aggregation: If nanoparticles aggregate upon storage, optimize the surface charge (zeta potential) or add steric stabilizers like PEG.
-
Low Encapsulation Efficiency: Adjust the solvent/antisolvent system, polymer concentration, or drug-to-polymer ratio.
-
-
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.
-
Troubleshooting:
-
Instability (Phase Separation/Creaming): Optimize the oil/surfactant/co-surfactant ratio. Ensure the chosen components have appropriate HLB (Hydrophile-Lipophile Balance) values.
-
Drug Precipitation upon Dilution: Select a surfactant system that forms stable micelles capable of keeping the drug solubilized upon dilution in the gastrointestinal fluids.
-
-
Quantitative Data Summary: Solubility and Dissolution Enhancement
| Quinoline Alkaloid | Formulation Strategy | Key Findings | Reference |
| Camptothecin Analog (FLQY2) | Solid Dispersion with Soluplus® | Solubility significantly improved; existed in a homogeneous amorphous form. | [1][2] |
| Evodiamine | Solid Dispersion with PVP K30 | Dissolution rate was about 27.7-fold higher than the pure drug. | [3] |
| Quinine Sulphate | Complexation with HPβCD | Solubility was enhanced compared to the pure drug. | [4][5] |
| Camptothecin | Inclusion complex with PMβ-CD | Drug release reached 76% in 2 hours, compared to 16% for the pure drug. | [6] |
Q2: My quinoline alkaloid has good solubility but still exhibits low permeability across intestinal cell monolayers (e.g., Caco-2). What could be the reason, and how can I investigate it?
A2: Low permeability despite good solubility often points towards the involvement of efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells back into the lumen.
-
Investigating Efflux:
-
Bidirectional Caco-2 Permeability Assay: This is the gold standard in vitro method. A significantly higher basal-to-apical (B-A) permeability compared to the apical-to-basal (A-B) permeability (Efflux Ratio > 2) indicates the involvement of active efflux.
-
Use of P-gp Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Quantitative Data Summary: Caco-2 Permeability and Efflux Inhibition
| Quinoline Alkaloid | Condition | Apparent Permeability (Papp B-A) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Berberine (20 µM) | Control | - | >30 | [7] |
| Berberine (20 µM) | + Verapamil (1 mM) | - | Inhibited by 100% | [8] |
| Berberine (10 µM) | Control | - | High | [9] |
| Berberine (10 µM) | + Cyclosporin A (10 µM) | - | Reduced to 0.79 and 1.34 | [9] |
Logical Relationship: Investigating Low Permeability
Caption: Workflow for investigating suspected P-glycoprotein mediated efflux.
Q3: My novel formulation shows improved in vitro dissolution, but this doesn't translate to a significant increase in in vivo bioavailability. What are the potential reasons?
A3: A discrepancy between in vitro and in vivo results can arise from several factors:
-
First-Pass Metabolism: The quinoline alkaloid may be extensively metabolized in the intestine or liver before reaching systemic circulation.
-
In Vivo Precipitation: The formulation may not be able to maintain the drug in a solubilized state in the complex environment of the gastrointestinal tract.
-
Efflux Transporter Saturation: The concentration of the drug at the intestinal wall in vivo might not be high enough to saturate the efflux transporters, even with an improved formulation.
-
Gastrointestinal Motility and pH: The transit time and varying pH in different segments of the GI tract can affect drug release and absorption.
Troubleshooting Workflow
Caption: Troubleshooting poor in vitro-in vivo correlation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Preparation of a Quinoline Alkaloid Solid Dispersion by Solvent Evaporation
This protocol is adapted for preparing a solid dispersion of a camptothecin analog (FLQY2) with Soluplus®.[1][2]
Materials:
-
Camptothecin Analog (FLQY2)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh FLQY2 and Soluplus® at the desired ratio (e.g., 1:15 w/w).
-
Dissolve both components completely in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin film of the solid dispersion is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the final product in a desiccator.
Protocol 2: Preparation of Evodiamine-Loaded Lipidic Nanoparticles by Solvent Evaporation
This protocol describes the preparation of evodiamine-loaded lipidic nanoparticles.[10]
Materials:
-
Evodiamine
-
Lipidic material (e.g., lecithin, glyceryl monostearate)
-
Organic solvent (e.g., ethanol, acetone)
-
Aqueous phase (e.g., deionized water containing a surfactant like Tween 80)
-
Homogenizer (high-speed or high-pressure)
-
Rotary evaporator
Procedure:
-
Dissolve evodiamine and the lipidic material in the organic solvent.
-
Heat the aqueous phase to the same temperature as the organic phase.
-
Inject the organic phase into the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure.
-
The resulting aqueous dispersion contains the evodiamine-loaded lipidic nanoparticles.
-
Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Caco-2 Cell Permeability Assay
This protocol outlines the general procedure for assessing the intestinal permeability of a quinoline alkaloid and investigating the role of P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Quinoline alkaloid test compound
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold.
-
Apical to Basal (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basal to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the apical chamber and replace with fresh HBSS.
-
-
P-gp Inhibition Study: Repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of the quinoline alkaloid in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for an in vivo pharmacokinetic study of a novel quinoline alkaloid formulation in rats.
Materials:
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
Test formulation (e.g., solid dispersion, nanoparticle suspension)
-
Control formulation (e.g., aqueous suspension of the pure drug)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control and test formulation). Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis: Determine the concentration of the quinoline alkaloid in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software. The relative oral bioavailability is calculated as (AUC_test / AUC_control) * 100.
Quantitative Data from In Vivo Studies
Table: Pharmacokinetic Parameters of Evodiamine Formulations in Rats [3][10][11]
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L·h) | Relative Bioavailability (%) |
| Evodiamine Suspension | 163.40 ± 13.27 | - | 862.60 ± 14.03 | 100 |
| Evodiamine Lipidic Nanoparticle | 616.90 ± 21.04 | - | 4084.31 ± 17.21 | ~473 |
| Evodiamine Physical Mixture | 10.48 ± 7.28 | 2.18 ± 0.88 | - | - |
| Evodiamine Solid Dispersion | 27.85 ± 13.78 | 0.57 ± 0.19 | Significantly higher than physical mixture | - |
Table: Pharmacokinetic Parameters of a Camptothecin Analog (FLQY2) in Rats [1]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| FLQY2 Cyclodextrin Suspension | 1.5 (p.o.) | 14.3 ± 5.2 | 0.5 | 38.6 ± 12.1 | 100 |
| FLQY2 Solid Dispersion | 1.5 (p.o.) | 89.7 ± 25.4 | 0.25 | 474.9 ± 135.8 | 1230 |
| FLQY2 Solution | 0.5 (i.v.) | - | - | 587.4 ± 112.3 | - |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific quinoline alkaloid and experimental setup.
References
- 1. Preparation of a camptothecin analog FLQY2 self-micelle solid dispersion with improved solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.oiu.edu.sd [journal.oiu.edu.sd]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Addressing Resistance to Bucharaine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bucharaine, a quinoline alkaloid with putative anti-cancer properties. Given that research into Bucharaine's precise mechanisms and potential resistance pathways is in its nascent stages, this guide focuses on foundational troubleshooting, general principles of quinoline alkaloid resistance, and investigative strategies based on preliminary computational and biological data.
Frequently Asked Questions (FAQs)
Q1: What is Bucharaine and what is its hypothesized mechanism of action in cancer?
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum.[1] As a member of the quinoline alkaloid class, it is part of a group of compounds known for a variety of pharmacological effects, including anti-tumor activities.[1][2] While the precise molecular mechanism of Bucharaine is not yet fully elucidated, computational studies have identified potential interactions with the Minichromosome Maintenance Complex Component 7 (MCM7).[1] MCM7 is a protein crucial for DNA replication, and its overexpression is noted in various cancers, making it a viable therapeutic target.[1] The broader class of quinoline alkaloids often exerts anti-cancer effects by inducing apoptosis and modulating cell cycle regulators.[1][3]
Q2: My cancer cell line is showing reduced sensitivity or acquired resistance to Bucharaine. What are the potential underlying mechanisms?
While specific resistance mechanisms to Bucharaine have not been documented, resistance to quinoline alkaloids, in general, can be multifactorial. Common mechanisms observed for other anti-cancer agents that could be relevant include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations or altered expression of the drug's molecular target (e.g., MCM7) that prevent effective binding of Bucharaine.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibitory effects of Bucharaine.
-
Enhanced DNA Damage Repair: If Bucharaine's cytotoxic effects involve inducing DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract this.
-
Drug Inactivation: Cellular metabolism of Bucharaine into inactive forms.
Q3: Are there known IC50 values for Bucharaine in common cancer cell lines?
Detailed cytotoxic profiles and specific IC50 values for Bucharaine against a wide range of cancer cell lines are not extensively reported in the current scientific literature.[1] One screening of 14 alkaloids from Haplophyllum species indicated that Bucharaine did not exhibit an IC50 below 100 µM against HeLa (cervix carcinoma) cells.[1] Researchers should empirically determine the IC50 value in their specific cell line of interest as a baseline for any resistance studies.
Troubleshooting Guides
Issue: Higher than expected IC50 value or loss of Bucharaine efficacy in our cancer cell line.
This guide provides a systematic approach to investigating potential resistance to Bucharaine.
Step 1: Verify Compound Integrity and Experimental Setup
-
Action: Confirm the purity and stability of your Bucharaine stock. Ensure proper storage conditions are maintained.
-
Rationale: Degradation of the compound can lead to a perceived loss of activity.
-
Action: Review your cell culture conditions and assay protocols for consistency.
-
Rationale: Variations in cell passage number, serum concentration, or plating density can influence drug sensitivity.
Step 2: Initial Investigation of Common Resistance Mechanisms
If the compound and experimental setup are verified, proceed to investigate biological mechanisms of resistance.
-
Hypothesis 1: Increased Drug Efflux
-
Experiment: Perform a cytotoxicity assay with and without a known pan-ABC transporter inhibitor (e.g., verapamil or PSC833).
-
Expected Outcome: A significant decrease in the IC50 of Bucharaine in the presence of the inhibitor suggests that drug efflux is a contributing factor to the observed resistance.
-
-
Hypothesis 2: Altered Target Expression
-
Experiment: Using Western blot or qPCR, compare the expression levels of the putative target, MCM7, in your resistant cell line versus the parental (sensitive) cell line.
-
Expected Outcome: A downregulation or mutation of MCM7 in the resistant line could explain the lack of efficacy.
-
-
Hypothesis 3: Activation of Pro-Survival Signaling
-
Experiment: Analyze the activation status (i.e., phosphorylation) of key pro-survival signaling proteins, such as Akt and ERK, in both sensitive and resistant cells treated with Bucharaine.
-
Expected Outcome: Increased activation of these pathways in resistant cells upon treatment may indicate the development of a bypass mechanism.
-
Data Summary
| Property | Description |
| Compound Class | Monoterpenoid Quinoline Alkaloid |
| Source | Isolated from Haplophyllum bucharicum |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Putative Target | Minichromosome Maintenance Complex Component 7 (MCM7) based on computational molecular docking studies.[1] |
| Reported Activity | Preliminary studies suggest potential antioxidant, anti-inflammatory, and anticancer properties.[1][2] Cytotoxicity against HeLa cells was not significant (IC50 > 100 µM) in one screen.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 Value by MTT Assay
This protocol is for determining the concentration of Bucharaine that inhibits the growth of a cell population by 50%.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Bucharaine in culture medium. Replace the medium in the wells with the medium containing various concentrations of Bucharaine. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of Bucharaine concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for MCM7 Expression
This protocol is for assessing the protein levels of the putative target, MCM7.
-
Protein Extraction: Grow sensitive and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCM7 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MCM7 signal to the loading control to compare its expression between sensitive and resistant cells.
Visualizations
Hypothesized Signaling Pathway of Bucharaine Action
Caption: Hypothesized mechanism of Bucharaine via MCM7 inhibition.
Experimental Workflow for Investigating Bucharaine Resistance
Caption: Workflow for troubleshooting Bucharaine resistance.
References
Technical Support Center: Optimization of Analytical Methods for Complex Plant Extracts
Welcome to the Technical Support Center for the optimization of analytical methods for complex plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides systematic, question-and-answer-based guides to troubleshoot common issues encountered during the analysis of complex plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I seeing drifting or inconsistent retention times in my HPLC analysis?
Answer: Retention time drift can be caused by several factors. Systematically check the following:
-
Mobile Phase Composition: Ensure the mobile phase is fresh, correctly prepared, and adequately degassed. Changes in solvent composition or dissolved gases can alter retention times.[1] For gradient elution, ensure the pump is mixing solvents accurately.
-
Column Equilibration: Inadequate column equilibration between runs can lead to inconsistent retention. Ensure at least 10 column volumes of the initial mobile phase pass through the column before each injection.[1][2]
-
Temperature Fluctuations: Column temperature variations affect solvent viscosity and analyte retention. Use a column oven to maintain a constant and consistent temperature.[1]
-
Flow Rate In-line: Verify that the pump is delivering a constant and accurate flow rate. Leaks in the system can cause flow rate fluctuations.[1][3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors are ruled out, consider replacing the column.
Question: What is causing poor peak shape (tailing, fronting, or broad peaks) in my chromatogram?
Answer: Poor peak shape can compromise resolution and quantification. Consider these potential causes:
-
Peak Tailing:
-
Secondary Interactions: Active sites on the silica backbone of the column can interact with basic compounds, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample or reducing the injection volume.[3]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
-
Peak Fronting: This is less common but can be caused by column collapse or a void at the column inlet.
-
Broad Peaks:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep lengths to a minimum.
-
Low Flow Rate: A flow rate that is too low can lead to broader peaks due to diffusion.[4]
-
Contamination: A contaminated guard or analytical column can result in broad peaks.[4]
-
Question: My detector sensitivity is low, and I'm seeing a noisy baseline. What should I do?
Answer: Low sensitivity and a noisy baseline can obscure peaks of interest. Here’s how to troubleshoot:
-
Detector Settings: Ensure the detector wavelength is set to the absorbance maximum of your target analytes.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline. Use high-purity (HPLC-grade) solvents and reagents.[5]
-
Air Bubbles: Air bubbles in the detector cell can cause significant noise. Ensure the mobile phase is properly degassed.[1]
-
Detector Lamp: The detector lamp has a finite lifetime. A failing lamp can lead to decreased sensitivity and increased noise.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent to clean it.[1]
Gas Chromatography (GC) and GC-MS Troubleshooting
Question: I am observing carryover from previous injections in my GC analysis. How can I resolve this?
Answer: Carryover can lead to inaccurate quantification. To address this:
-
Injector Contamination: The injector port, particularly the liner and septum, can be sources of carryover. Regularly replace the liner and septum.
-
Column Contamination: High-boiling point compounds from previous injections can remain on the column. Bake out the column at a high temperature (within the column's limits) to remove these residues.
-
Syringe Contamination: The injection syringe may not be adequately cleaned between injections. Implement a rigorous syringe cleaning protocol with appropriate solvents.
Question: My peaks are broad or tailing in my GC-MS analysis. What are the likely causes?
Answer: Similar to HPLC, peak shape is critical in GC.
-
Improper Injection Technique: A slow injection can cause band broadening. Use an autosampler for consistent and rapid injections.
-
Column Issues: A degraded or contaminated column can lead to poor peak shape.
-
Dead Volume: Leaks or poorly fitted connections in the system can create dead volume, causing peaks to broaden.
-
Inlet Temperature: An inlet temperature that is too low can result in slow vaporization of the sample, leading to broad peaks.
Question: I'm having trouble identifying compounds using the MS library search.
Answer: Confident compound identification is a key advantage of GC-MS.
-
Poor Spectral Quality: If the mass spectrum is of poor quality (low intensity, high background noise), the library search will be unreliable. Ensure the MS is properly tuned.
-
Co-eluting Peaks: If two or more compounds are not fully separated chromatographically, the resulting mass spectrum will be a mixture, making library matching difficult. Optimize the GC temperature program for better separation.
-
Isomers: Many isomers have very similar mass spectra, making them difficult to distinguish by MS alone. Retention indices can be used in conjunction with mass spectra for more confident identification.
Mass Spectrometry (MS) with LC or GC Troubleshooting
Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis. How can I mitigate this?
Answer: Matrix effects are a common challenge with complex samples like plant extracts and can severely impact quantification.[6]
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[7] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up.[7]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes of interest from the bulk of the matrix components.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this may compromise the limit of detection for your analytes.
-
Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects.[7]
-
Modify MS Conditions: Adjusting ion source parameters can sometimes help to minimize matrix effects.[8]
Question: Why is the signal intensity of my analyte weak or absent in the mass spectrometer?
Answer: A weak or absent signal can be due to several factors.
-
Ionization Issues: The analyte may not be ionizing efficiently under the chosen conditions. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode).
-
MS Settings: Ensure that the mass spectrometer is set to acquire data in the correct mass range for your analyte and that other parameters like collision energy (for MS/MS) are optimized.[2]
-
Sample Degradation: The analyte may be degrading in the sample vial or during the analysis.[2]
-
LC-MS Interface: Check for clogs or leaks in the tubing connecting the LC to the MS.[2]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right extraction method for my plant material?
A1: The choice of extraction method depends on the chemical properties of the target analytes and the plant matrix.
-
For polar to semi-polar compounds (e.g., flavonoids, phenolic acids): Solvent extraction with methanol, ethanol, or mixtures with water is common.[9] Ultrasound-assisted extraction or microwave-assisted extraction can improve efficiency.
-
For non-polar compounds (e.g., essential oils, lipids): Techniques like steam distillation or solvent extraction with hexane or chloroform are often used.
-
Solid-Phase Extraction (SPE): This can be used as a clean-up step after initial extraction to remove interfering substances and concentrate the analytes.
Q2: What are the key parameters to consider when developing a new HPLC method?
A2: Key parameters for HPLC method development include:
-
Column Selection: The choice of stationary phase (e.g., C18, C8) and column dimensions will depend on the polarity and size of your analytes.[10]
-
Mobile Phase: The composition of the mobile phase (solvents and additives like acids or buffers) is critical for achieving good separation.[10]
-
Detection Wavelength: Select a wavelength where your analytes have maximum absorbance for the best sensitivity.[10]
-
Flow Rate and Temperature: These parameters can be optimized to improve resolution and reduce analysis time.[10]
Q3: What is method validation and why is it important?
A3: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] It is crucial for ensuring the reliability, reproducibility, and accuracy of your results. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[12][13]
Q4: How can I improve the identification of unknown compounds in a complex extract?
A4: Identifying unknowns in a complex mixture is challenging. A combination of techniques is often necessary:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments provide structural information that can be compared to spectral libraries or used for de novo structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.
-
Dereplication Strategies: This involves rapidly identifying known compounds in an extract to focus efforts on novel constituents. This can be done by comparing experimental data (e.g., LC-MS data) against databases of known natural products.
Data Presentation
Table 1: Comparison of Validation Parameters for Two Different HPLC Methods for Flavonoid Quantification.
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Linearity (R²) | ||
| 0.9991 | 0.9999 | |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 |
| Accuracy (Recovery %) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD %) | < 2.0% | < 1.5% |
Table 2: Recovery of Flavonoids from a Plant Extract using Different Solid-Phase Extraction (SPE) Sorbents.
| Flavonoid | C18 Sorbent Recovery (%) | HLB Sorbent Recovery (%) |
| Quercetin | 85.2 ± 2.1 | 95.6 ± 1.8 |
| Kaempferol | 88.9 ± 1.9 | 97.2 ± 1.5 |
| Luteolin | 82.1 ± 2.5 | 93.4 ± 2.0 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Flavonoids in a Plant Extract
-
Sample Preparation (Extraction): a. Weigh 1.0 g of dried, powdered plant material into a flask. b. Add 20 mL of 80% methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[9]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: 10-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 280 nm and 360 nm.
-
Protocol 2: GC-MS Analysis of Essential Oils
-
Sample Preparation (Hydrodistillation): a. Place 100 g of fresh plant material in a flask with 500 mL of water. b. Perform hydrodistillation for 3 hours using a Clevenger-type apparatus. c. Collect the essential oil and dry it over anhydrous sodium sulfate. d. Dilute the essential oil 1:100 in hexane for GC-MS analysis.
-
GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 3 °C/min.
-
Injection Volume: 1 µL (split mode, 1:50).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Compound Identification: Compare mass spectra with NIST and Wiley libraries.
-
Visualizations
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. phcog.com [phcog.com]
- 11. Phytobioactive compounds as therapeutic agents for human diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. wjarr.com [wjarr.com]
Technical Support Center: Managing Impurities in Synthetic Bucharaine Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic monoterpenoid quinoline alkaloid, Bucharaine. The information is designed to help identify, manage, and mitigate impurities that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in Bucharaine synthesis?
Impurities in Bucharaine synthesis can originate from several sources, including:
-
Starting Materials: Impurities present in the initial reactants, such as 4-hydroxy-2-quinolone and geranyl chloride, can be carried through the synthesis.[1]
-
Intermediates and By-products: The reaction of 4-hydroxy-2-quinolone with geranyl chloride can produce not only the desired geranyl ether but also C-geranyl derivatives and vinylhexenyl derivatives as by-products.[2] Incomplete reactions can leave unreacted intermediates in the mixture.[1]
-
Degradation Products: Bucharaine, or its intermediates, may degrade under certain conditions of heat, light, or pH, forming new impurities.[1][3]
-
Reagents and Solvents: Residual solvents, reagents, or catalysts used during the synthesis and purification steps can remain in the final product.[4][5]
Q2: Which analytical techniques are recommended for detecting and quantifying impurities in Bucharaine?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling of Bucharaine batches.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying organic impurities in active pharmaceutical ingredients (APIs).[4][6]
-
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[4][6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is crucial for identifying the molecular structure of unknown impurities.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is invaluable for the definitive characterization of impurities.[7]
Q3: What are the general strategies for controlling impurities during Bucharaine synthesis?
Controlling impurities should be a proactive process throughout development.[8] Key strategies include:
-
Process Optimization: Carefully controlling reaction parameters such as temperature, pH, and reaction time can minimize the formation of by-products.[4]
-
High-Quality Starting Materials: Using high-purity raw materials is a fundamental step in reducing the final impurity load.[3][4]
-
Appropriate Purification Techniques: Employing effective purification methods like crystallization, distillation, or chromatography is essential for removing impurities.[9]
-
Proper Storage: Storing Bucharaine and its intermediates under appropriate conditions (e.g., protected from light and heat) can prevent degradation.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis of Crude Bucharaine
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials or Intermediates | 1. Run co-injection HPLC with authentic samples of 4-hydroxy-2-quinolone, geranyl chloride, and the geranyl ether intermediate to confirm the identity of the peaks. 2. If confirmed, optimize the reaction time and stoichiometry to ensure complete conversion. |
| Formation of By-products (e.g., C-geranyl derivatives) | 1. Isolate the impurity using preparative HPLC. 2. Characterize the structure using LC-MS and NMR.[10] 3. Modify reaction conditions (e.g., temperature, base) to favor O-alkylation over C-alkylation. |
| Degradation of Product | 1. Assess the stability of Bucharaine under the workup and purification conditions.[11] 2. If degradation is observed, consider milder workup procedures or protecting the compound from light and air. |
Issue 2: Low Yield After Purification by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is Lost on the Column | 1. Ensure the chosen stationary phase (e.g., silica gel) is not too acidic, which can cause degradation of acid-sensitive compounds. 2. Verify that the product is not irreversibly adsorbing to the stationary phase. A small-scale test can help determine recovery. |
| Co-elution of Impurities with Bucharaine | 1. Optimize the mobile phase to improve the resolution between Bucharaine and the impurities. 2. Consider using a different chromatographic technique, such as reverse-phase chromatography. |
| Product is Volatile or Unstable | 1. If the product is volatile, be cautious during solvent removal (rotary evaporation).[11] 2. If the product is unstable on the column, minimize the time it spends on the stationary phase. |
Issue 3: Presence of Residual Solvents in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Drying | 1. Increase the drying time and/or temperature in the vacuum oven. 2. Ensure the vacuum is adequate to remove the specific solvent. |
| Inappropriate Solvent Choice | 1. If a high-boiling point solvent is used in the final purification step, it may be difficult to remove. Consider using a lower-boiling point solvent if possible.[9] |
| Formation of a Solvate | 1. In some cases, the product may crystallize with solvent molecules incorporated into the crystal lattice. 2. Attempt recrystallization from a different solvent system. |
Quantitative Data Summary
The following table provides hypothetical data for impurity levels in different batches of synthetic Bucharaine, illustrating how to present such information for comparison.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Identification Method |
| 4-hydroxy-2-quinolone | 0.12 | 0.08 | < 0.05 | HPLC (co-injection) |
| Geranyl Chloride | < 0.05 | < 0.05 | < 0.05 | GC-MS |
| C-geranyl derivative | 0.25 | 0.15 | 0.09 | LC-MS, NMR |
| Unknown (MW 325.4) | 0.08 | 0.11 | 0.06 | LC-MS |
| Residual Toluene | 0.04 | 0.03 | 0.02 | GC-Headspace |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Bucharaine
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of Bucharaine sample in 1 mL of Acetonitrile.
Protocol 2: Recrystallization for Bucharaine Purification
-
Dissolve the crude Bucharaine in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.[12]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.[12]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of Bucharaine.
Caption: Logical workflow for troubleshooting and remediating impurities.
References
- 1. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 2. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. moravek.com [moravek.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Bucharaine
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to improve the blood-brain barrier (BBB) penetration of Bucharaine.
Frequently Asked Questions (FAQs)
Q1: What is Bucharaine and why is its BBB penetration a concern?
Bucharaine is a monoterpenoid quinoline alkaloid with potential therapeutic applications for the central nervous system (CNS).[1][2] For any CNS-active compound to be effective, it must cross the highly selective blood-brain barrier to reach its target in the brain. The BBB is a significant obstacle for many small molecules, and therefore, assessing and improving the BBB penetration of Bucharaine is a critical step in its development as a CNS therapeutic.[3][4]
Q2: What are the key physicochemical properties of a molecule that influence its BBB penetration?
Q3: What are the primary mechanisms by which a small molecule like Bucharaine can cross the BBB?
Small molecules can cross the BBB through several mechanisms:
-
Passive Transcellular Diffusion: Lipophilic molecules can pass directly through the endothelial cell membranes. This is a common route for many CNS drugs.[8][9]
-
Paracellular Diffusion: Very small, water-soluble molecules may pass through the tight junctions between endothelial cells, although this is highly restrictive.[8][9]
-
Carrier-Mediated Transport: Specific transporter proteins can carry molecules across the BBB. This can be a route for influx or efflux.[8][9]
-
Receptor-Mediated Transcytosis: Larger molecules can be transported across in vesicles after binding to specific receptors on the endothelial cell surface.[10]
Q4: How can I assess the BBB penetration of Bucharaine in my experiments?
A tiered approach involving in silico, in vitro, and in vivo models is recommended:
-
In Silico Prediction: Computational models can provide an initial estimate of BBB permeability based on the molecular structure of Bucharaine.
-
In Vitro Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based assays using Madin-Darby Canine Kidney (MDCK) cells are widely used to predict passive permeability and the involvement of efflux transporters.[3][11][12]
-
In Vivo Studies: Animal models are used to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu), which are considered the gold standard for assessing BBB penetration.[5][13]
Troubleshooting Guides
Issue: Low permeability of Bucharaine observed in the PAMPA-BBB assay.
| Possible Cause | Troubleshooting Step |
| Poor solubility of Bucharaine in the assay buffer. | Use a co-solvent like DMSO (typically up to 5%) to improve solubility. Ensure the final concentration of the co-solvent is consistent across all wells.[1][14] |
| Compound instability in the assay buffer. | Assess the stability of Bucharaine in the buffer at the assay temperature and pH over the incubation period. |
| High membrane retention. | Analyze the amount of compound remaining in the artificial membrane. If high, consider that this may lead to an underestimation of permeability.[14] |
| Incorrect assay setup or execution. | Verify the integrity of the lipid membrane using a known impermeable compound. Ensure proper preparation of the lipid solution and correct incubation conditions (time and temperature).[14][15] |
Issue: High efflux ratio of Bucharaine in the MDCK-MDR1 assay.
| Possible Cause | Troubleshooting Step |
| Bucharaine is a substrate for P-glycoprotein (P-gp). | A high efflux ratio (typically >2) in MDCK cells overexpressing P-gp (MDR1) compared to wild-type MDCK cells suggests that Bucharaine is actively transported out of the cells by this efflux pump.[13][16] |
| Involvement of other efflux transporters. | Consider using cell lines that overexpress other relevant BBB efflux transporters, such as Breast Cancer Resistance Protein (BCRP). |
| Non-specific binding to the plate or cells. | Determine the recovery of the compound at the end of the assay to check for significant loss due to binding. |
| Cell monolayer integrity is compromised. | Measure the transendothelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure the tight junctions are intact.[13][17] |
Strategies to Improve BBB Penetration of Bucharaine
Chemical Modification Strategies
-
Increase Lipophilicity: Modify the structure of Bucharaine to increase its lipid solubility, for example, by adding lipophilic functional groups. However, excessive lipophilicity can lead to increased plasma protein binding and sequestration in lipid membranes.[18]
-
Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors on the Bucharaine molecule, as this is often correlated with improved BBB penetration.
-
Prodrug Approach: Convert Bucharaine into a more lipophilic, inactive prodrug that can cross the BBB and then be metabolized to the active form within the CNS.
Formulation and Delivery Strategies
-
Nanoparticle Encapsulation: Encapsulating Bucharaine in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[19][20]
-
Inhibition of Efflux Pumps: Co-administer Bucharaine with a known inhibitor of P-glycoprotein or other relevant efflux transporters.[6][21] Quinidine has been shown to inhibit P-gp and increase the CNS entry of P-gp substrates.[6]
-
Targeting BBB Transporters: Modify Bucharaine to be recognized by specific influx transporters present on the BBB, such as those for amino acids or glucose.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
Materials:
-
96-well filter plate (e.g., PVDF membrane)
-
96-well acceptor plate
-
Porcine brain lipid (PBL) solution in dodecane (e.g., 20 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bucharaine stock solution (e.g., in DMSO)
-
Control compounds with known BBB permeability (e.g., caffeine for low, propranolol for high)
-
Plate reader for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the PBL/dodecane solution to the membrane of each well in the filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the Bucharaine stock solution and control compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, determine the concentration of Bucharaine and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = C × ( -ln(1 - [drug]acceptor / [drug]equilibrium) ) Where C is a constant related to the volumes of the wells and the surface area of the membrane.
Data Interpretation: Compounds are typically classified as having high, medium, or low permeability based on their Pe values compared to the controls.
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
This assay determines if Bucharaine is a substrate for the P-glycoprotein (P-gp) efflux pump.
Materials:
-
MDCKII cells and MDCKII cells transfected with the human MDR1 gene (MDCK-MDR1)
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Bucharaine solution in transport buffer
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the permeable supports of the Transwell plates and culture until a confluent monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure tight junction formation.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the Bucharaine solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a set time (e.g., 1-2 hours). e. Collect samples from both chambers at the end of the incubation.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the Bucharaine solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample Analysis: Quantify the concentration of Bucharaine in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A × C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
Data Interpretation:
-
An efflux ratio significantly greater than 2 in the MDCK-MDR1 cells suggests that Bucharaine is a substrate for P-gp.
-
Comparing the Papp values to those of control compounds can help classify the permeability of Bucharaine.
Data Presentation: BBB Permeability of Analogous Alkaloid Compounds
Disclaimer: The following data is for quinoline and monoterpenoid alkaloids that are structurally related to Bucharaine and is intended for illustrative purposes only. Specific experimental data for Bucharaine is not currently available.
Table 1: In Vitro Permeability Data for Analogous Alkaloids
| Compound | Compound Class | Assay | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio | BBB Penetration Potential | Reference |
| Piperine | Alkaloid | hBMEC & BLEC models | High | Not a substrate | High | [10] |
| Tryptanthrin | Indoloquinazoline alkaloid | hBMEC model | High | < 2 | High | [22] |
| Galantamine | Alkaloid | PAMPA-BBB | -5.35 (logPe) | N/A | Moderate | [22] |
| Quercetin | Flavonoid | PAMPA-BBB | -7.02 (logPe) | N/A | Low | [22] |
Table 2: In Vivo Brain Penetration Data for an Analogous Alkaloid
| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | CNS Penetration | Reference |
| Tryptanthrin | Rat | Data not explicitly provided, but in vitro results suggest high potential | Data not explicitly provided | Predicted to be high | [22] |
Visualizations
Caption: Experimental workflow for assessing and improving the BBB penetration of Bucharaine.
Caption: Signaling pathways and strategies for modulating BBB permeability for Bucharaine.
References
- 1. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 6. Increased drug delivery to the brain by P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative strategies for the quantitative modeling of blood–brain barrier (BBB) permeability: harnessing the power of machine learning-based q-RASAR approach - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tight junction modulation of the blood brain barrier: CNS delivery of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. enamine.net [enamine.net]
- 17. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tuning the predictive capacity of the PAMPA-BBB model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products [frontiersin.org]
Technical Support Center: Enhancing the Stability of Bucharaine for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Bucharaine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bucharaine and what are its key chemical features relevant to stability?
A1: Bucharaine is a monoterpenoid quinoline alkaloid derived from plants of the Haplophyllum genus.[1] Its structure contains several functional groups that influence its stability: a quinoline core, hydroxyl groups, a carbon-carbon double bond, and an ether linkage. The quinoline core provides a stable aromatic system, but it is also susceptible to oxidation.[2] The hydroxyl groups increase its polarity and potential for hydrogen bonding, which can influence its solubility and interactions with solvents and other molecules.[2]
Q2: What are the primary factors that can cause Bucharaine degradation?
A2: Like many alkaloids, Bucharaine's stability can be compromised by several factors:
-
pH: Extreme acidic or basic conditions can catalyze degradation reactions.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][4]
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Oxidation: The presence of oxygen can lead to the formation of N-oxides and other oxidation products.[5]
-
Hydrolysis: The ether linkage in the monoterpenoid side chain could be susceptible to hydrolysis under certain conditions.
Q3: How should I properly store Bucharaine for long-term use?
A3: For long-term storage, it is recommended to keep Bucharaine as a dry powder in a tightly sealed container, protected from light and moisture. Storage at low temperatures, such as -20°C or -80°C, in an inert atmosphere (e.g., under argon or nitrogen) is ideal to minimize degradation.[5]
Q4: What is the recommended solvent for dissolving and storing Bucharaine solutions?
A4: Bucharaine is sparingly soluble in organic solvents and not soluble in water.[6] For creating stock solutions, anhydrous and high-purity solvents such as DMSO, ethanol, or methanol are recommended. It is crucial to minimize the presence of water and impurities in the solvent. For long-term storage of solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Bucharaine.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in a stored Bucharaine solution. | Degradation due to improper storage conditions. | 1. Prepare fresh solutions from a new stock of solid Bucharaine. 2. Ensure the solvent is anhydrous and of high purity. 3. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 4. Store aliquots at -80°C and protect from light. |
| Precipitation of Bucharaine in aqueous experimental media. | Low aqueous solubility. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final experimental medium, ensuring it does not exceed a concentration that affects the biological system. 2. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. 3. Prepare a more dilute stock solution. |
| Inconsistent experimental results over time. | Gradual degradation of the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 2. Minimize the time the working solution is kept at room temperature or in ambient light. 3. Use a buffer system in your experimental medium to maintain a stable pH. |
| Appearance of unknown peaks in chromatography analysis. | Formation of degradation products. | 1. Analyze a freshly prepared solution as a reference. 2. If new peaks are observed in older solutions, it indicates degradation. Discard the old solution and prepare a fresh one. 3. Consider the potential degradation pathways (oxidation, hydrolysis) when trying to identify the impurities. |
Experimental Protocols
Protocol 1: Preparation and Storage of Bucharaine Stock Solutions
-
Materials:
-
Bucharaine (solid)
-
Anhydrous, high-purity DMSO (or ethanol/methanol)
-
Sterile, amber-colored microcentrifuge tubes
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the solid Bucharaine vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Bucharaine in a sterile environment.
-
Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely.
-
Purge the headspace of the stock solution vial with an inert gas.
-
Aliquot the stock solution into single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Enhancing Bucharaine Stability in Aqueous Experimental Media
-
Materials:
-
Bucharaine stock solution (from Protocol 1)
-
Sterile, aqueous experimental buffer (pH-stabilized)
-
Carrier protein (e.g., BSA, optional)
-
-
Procedure:
-
Thaw a single aliquot of the Bucharaine stock solution at room temperature, protected from light.
-
Just before the experiment, dilute the stock solution to the final working concentration in the pre-warmed (if applicable) experimental buffer.
-
If using a carrier protein, add it to the buffer before adding Bucharaine.
-
Mix gently by inversion. Avoid vigorous vortexing which can introduce oxygen.
-
Use the freshly prepared working solution immediately. Do not store working solutions for extended periods.
-
Visualizations
Caption: Potential degradation pathways of Bucharaine.
Caption: Recommended workflow for handling Bucharaine.
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. Buy Bucharaine (EVT-446284) | 21059-47-2 [evitachem.com]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 5. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musechem.com [musechem.com]
Technical Support Center: Method Validation for Bucharaine Quantification in Plasma
Welcome to the technical support center for the analytical method validation of Bucharaine quantification in human plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying Bucharaine in plasma?
A1: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is highly recommended for the quantification of Bucharaine in plasma. This technique offers excellent sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices.
Q2: What are the key validation parameters to assess for a bioanalytical method?
A2: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of scatter between a series of measurements of the same sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q3: How should plasma samples be prepared for Bucharaine analysis?
A3: Several sample preparation techniques can be employed, with the choice depending on the desired level of sample cleanup and the concentration of Bucharaine. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup and concentration, where the analyte is isolated from the matrix by passing the sample through a solid sorbent.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Bucharaine in plasma.
Issue 1: Low Analyte Recovery
Possible Causes:
-
Inefficient extraction from the plasma matrix.
-
Analyte degradation during sample processing.
-
Improper pH of the extraction solvent.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for LLE or different sorbent types and elution solvents for SPE.
-
Adjust pH: Ensure the pH of the sample and extraction solvent is optimized to favor the extraction of Bucharaine (as an alkaloid, it is likely basic).
-
Evaluate Extraction Time and Agitation: Increase the vortexing time or use a mechanical shaker to improve extraction efficiency.
-
Assess Analyte Stability: Perform stability studies to check for degradation during the extraction process.
Issue 2: High Matrix Effect (Ion Suppression or Enhancement)
Possible Causes:
-
Co-elution of endogenous plasma components (e.g., phospholipids) with the analyte.
-
Insufficient sample cleanup.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase composition to separate Bucharaine from interfering matrix components.
-
Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous technique like SPE.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering components.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column degradation or contamination.
-
Incompatible injection solvent.
-
Secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been used extensively.
-
Solvent Compatibility: Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase.
-
Mobile Phase Additives: Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase to reduce secondary interactions. For a basic compound like Bucharaine, adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape.
Issue 4: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Inconsistent sample preparation.
-
Instrument variability.
-
Instability of the analyte in processed samples.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples. Use of automated liquid handlers can improve reproducibility.
-
Instrument Performance Check: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally.
-
Evaluate Autosampler Stability: Assess the stability of the analyte in the autosampler over the duration of the analytical run.
Experimental Protocols
Hypothetical Validated LC-MS/MS Method for Bucharaine in Human Plasma
This protocol is a hypothetical example based on common practices for alkaloid quantification in plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: A mixed-mode cation exchange cartridge is recommended for basic compounds like alkaloids.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 200 µL of plasma sample (pre-treated with an internal standard and diluted with 2% formic acid).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute Bucharaine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Workflow for Solid-Phase Extraction (SPE)
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bucharaine: [M+H]+ → Product ion 1, [M+H]+ → Product ion 2 (Hypothetical) |
| Internal Standard: [M+H]+ → Product ion (Specific to the chosen IS) |
Logical Relationship for Method Troubleshooting
Quantitative Data Summary
The following tables summarize the acceptance criteria for key validation parameters based on regulatory guidelines.
Table 1: Accuracy and Precision Acceptance Criteria
| Concentration Level | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | ± 20% | ≤ 20% |
| LQC, MQC, HQC | ± 15% | ≤ 15% |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |
Table 2: Example Stability Assessment
| Stability Test | Storage Condition | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | ± 15% |
| Short-Term Stability | Room temperature for 24 hours | ± 15% |
| Long-Term Stability | -80°C for 3 months | ± 15% |
| Post-Preparative Stability | Autosampler at 4°C for 48 hours | ± 15% |
Validation & Comparative
Comparative Analysis of Bucharaine and Berberine as Potential Anticancer Agents
A detailed guide for researchers on the mechanisms of action, experimental data, and signaling pathways of the quinoline alkaloid bucharaine and the isoquinoline alkaloid berberine in cancer cells.
This guide provides a comprehensive comparison of bucharaine, a quinoline alkaloid with emerging interest in oncology, and berberine, a well-researched isoquinoline alkaloid with established anticancer properties. Due to the limited direct experimental data on bucharaine, this guide leverages findings from the broader class of quinoline alkaloids to infer its potential mechanisms of action, offering a valuable resource for researchers and drug development professionals exploring novel therapeutic avenues.
Overview of Anticancer Activity
Bucharaine, isolated from Haplophyllum bucharicum, belongs to the quinoline class of alkaloids, which are recognized for their potential to induce apoptosis and modulate cell cycle regulators in cancer cells.[1] While specific studies on bucharaine are sparse, the broader family of quinoline alkaloids has demonstrated cytotoxic effects across various cancer cell lines.
Berberine, a natural isoquinoline alkaloid, has been extensively studied and shown to exhibit potent anticancer effects in a wide range of cancers. Its mechanisms of action are well-documented and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[2][3][4]
Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for representative quinoline alkaloids and berberine in various cancer cell lines.
Table 1: Cytotoxicity of Quinoline Alkaloids in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 7-isopentenyloxy-gamma-fagarine | RAJI (Burkitt's lymphoma) | 1.5 µg/mL |
| 7-isopentenyloxy-gamma-fagarine | Jurkat (T-cell leukemia) | 3.6 µg/mL |
| 7-isopentenyloxy-gamma-fagarine | MCF-7 (Breast cancer) | 15.5 µg/mL |
| Atanine | RAJI (Burkitt's lymphoma) | 14.5 µg/mL |
| Atanine | Jurkat (T-cell leukemia) | 9.3 µg/mL |
| Skimmianine | RAJI (Burkitt's lymphoma) | 15.6 µg/mL |
| Skimmianine | Jurkat (T-cell leukemia) | 11.5 µg/mL |
| Flindersine | RAJI (Burkitt's lymphoma) | 14.9 µg/mL |
| Compound 65 (7-tert-butyl-substituted quinoline) | MCF-7 (Breast cancer) | 0.02–0.04 |
| Compound 2b (bis-quinoline) | U937 (Histiocytic lymphoma) | 3.3 |
| Compound 4c (bis-quinoline) | U937 (Histiocytic lymphoma) | 9.6 |
Data sourced from multiple studies on quinoline alkaloids.[5][6][7]
Table 2: Cytotoxicity of Berberine in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
| Tca8113 (Oral squamous cell carcinoma) | 218.52 ± 18.71 |
| CNE2 (Nasopharyngeal carcinoma) | 249.18 ± 18.14 |
| MCF-7 (Breast cancer) | 272.15 ± 11.06 |
| Hela (Cervical carcinoma) | 245.18 ± 17.33 |
| HT29 (Colon cancer) | 52.37 ± 3.45 |
| HCT116 (Colon cancer) | 56.44 |
| DU145 (Prostate cancer) | 25-100 (dose-dependent) |
| PC-3 (Prostate cancer) | 25-100 (dose-dependent) |
| LNCaP (Prostate cancer) | 25-100 (dose-dependent) |
| HCC70 (Triple-negative breast cancer) | 0.19 |
| BT-20 (Triple-negative breast cancer) | 0.23 |
| MDA-MB-468 (Triple-negative breast cancer) | 0.48 |
| MDA-MB-231 (Triple-negative breast cancer) | 16.7 |
Data compiled from various in vitro studies.[3][4][8][9]
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Apoptosis Induction:
Quinoline alkaloids have been shown to induce apoptosis in cancer cells. This is often accompanied by the activation of caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Some quinoline derivatives have been observed to induce apoptosis in approximately 25-30% of cells in melanoma, lung, breast, and colon cancer cell lines.[10]
Berberine is a potent inducer of apoptosis. Studies have demonstrated that berberine treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-2.[3][4] This modulation of the BCL-2 family proteins is a key mechanism in berberine-induced apoptosis. Furthermore, berberine has been shown to activate caspase-9 and caspase-3, leading to programmed cell death.[2][11]
Cell Cycle Arrest:
Quinoline alkaloids can interfere with the cell cycle progression in cancer cells. Flow cytometry analyses have indicated that these compounds can induce cell cycle arrest, often in the sub-G1 phase, which is indicative of apoptosis.[1][5]
Berberine has been shown to cause cell cycle arrest at different phases depending on the cancer cell type. In several cancer cell lines, including oral, nasopharyngeal, breast, cervical, and colon cancer, berberine induces a G2/M phase arrest.[3][4] In prostate cancer cells, berberine has been reported to cause a G1-phase arrest.[9] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors.
Signaling Pathways
The anticancer effects of bucharaine (as inferred from quinoline alkaloids) and berberine are mediated by their interaction with various cellular signaling pathways.
Bucharaine (inferred from Quinoline Alkaloids):
The precise signaling pathways modulated by bucharaine are not well-elucidated. However, quinoline derivatives are known to interfere with key signaling pathways associated with tumor growth.[12] Computational analyses suggest that different quinoline alkaloids may act through parallel mechanisms to exert their cytotoxic effects.
Caption: Inferred signaling pathway for Bucharaine.
Berberine:
Berberine's impact on signaling pathways is more extensively documented. It is known to modulate several key oncogenic pathways, including:
-
PI3K/AKT/mTOR Pathway: Berberine inhibits this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[2]
-
Wnt/β-catenin Pathway: By inhibiting this pathway, berberine can suppress tumor growth and progression.[2]
-
MAPK/ERK Pathway: Berberine can also modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[2]
-
BCL-2/BAX Pathway: As mentioned earlier, berberine directly influences the balance of these pro- and anti-apoptotic proteins to trigger apoptosis.[3][4]
Caption: Key signaling pathways modulated by Berberine.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (bucharaine or berberine) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14]
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow of the MTT Cell Viability Assay.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[15]
-
Protocol:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]
-
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[16]
-
Protocol:
-
Seed and treat cells with the test compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade any RNA that might interfere with DNA staining.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[3]
-
Conclusion
This guide provides a comparative overview of the anticancer potential of bucharaine and berberine. While berberine is a well-characterized compound with a clear multimodal mechanism of action, the data on bucharaine is still emerging. The information on quinoline alkaloids suggests that bucharaine likely exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.
Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of bucharaine. The detailed experimental protocols and comparative data presented here offer a solid foundation for researchers to design and execute studies aimed at further exploring the therapeutic potential of these natural alkaloids in cancer therapy.
References
- 1. Repurposing of quinoline alkaloids identifies their ability to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 5. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Bucharaine and Skimmianine
A detailed guide for researchers and drug development professionals on the contrasting biological activities of the quinoline alkaloids, Bucharaine and Skimmianine.
This guide provides a comprehensive comparison of the known biological activities of two quinoline alkaloids: Bucharaine and Skimmianine. While both compounds share a common quinoline core, the available scientific literature reveals a significant disparity in the depth of research and understanding of their respective pharmacological effects. Skimmianine has been the subject of numerous studies, elucidating its anti-inflammatory, neuroprotective, and cytotoxic properties, along with its impact on key cellular signaling pathways. In contrast, the bioactivity of Bucharaine is less characterized, with current knowledge largely limited to its sedative and hypothermic effects. This guide aims to present the available experimental data for both compounds in a clear and structured format to facilitate objective comparison and identify areas for future research.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of Skimmianine. At present, comparable quantitative data for Bucharaine is not available in the public domain.
Table 1: Anti-inflammatory and Neuroprotective Activity of Skimmianine
| Bioactivity | Assay | Model | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Wistar rats | 5.0 mg/kg (i.p.) was the minimal concentration for maximal edema inhibition.[1][2] | [1][2] |
| LPS-induced pro-inflammatory mediator production | BV-2 microglia | Reduced TNF-α production by ~35% at 20 µM and ~45% at 30 µM.[3][4][5][6] Reduced IL-6 production at 20 µM and 30 µM.[3][4][5][6] Reduced PGE₂ production by ~34% at 20 µM and ~49% at 30 µM.[3][4][5][6] | [3][4][5][6] | |
| Neuroprotective | LPS-conditioned medium-induced neurotoxicity | HT-22 hippocampal neuronal cells | Pre-treatment of BV-2 cells with 20 µM and 30 µM Skimmianine significantly improved neuronal cell viability.[3][5][6] | [3][5][6] |
Table 2: Cytotoxic Activity of Skimmianine
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | Data not consistently reported with a specific IC50 value, but cytotoxic effects are noted. | [7] |
| HeLa | Cervical Cancer | 12.8 µg/mL | [8] |
Note on Bucharaine: While sedative and hypothermic effects of Bucharaine have been reported, specific dose-response data, ED50, or IC50 values from published studies are not currently available.
Experimental Protocols
Detailed methodologies for the key experiments cited for Skimmianine are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Procedure:
-
A dose-response study is first conducted to determine the minimal effective dose of the test compound. For Skimmianine, a dose of 5.0 mg/kg body weight administered intraperitoneally (i.p.) was found to be optimal.[1][2]
-
One hour after administration of Skimmianine or a reference anti-inflammatory drug (e.g., diclofenac), a 1% carrageenan suspension is injected into the sub-plantar tissue of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection, typically up to 3 hours, using a plethysmometer.
-
The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
-
-
Endpoint Analysis: Following the measurement of paw edema, animals are euthanized, and the paw tissue can be collected for further biochemical or histological analysis, such as measuring levels of inflammatory mediators (e.g., TNF-α, IL-6, PGE₂) and markers of oxidative stress.[1]
Neuroprotection Assay using BV-2 Microglia and HT-22 Neuronal Cells
This in vitro co-culture model assesses the ability of a compound to protect neurons from inflammation-induced cell death.
-
Cell Lines: BV-2 immortalized murine microglia cells and HT-22 mouse hippocampal neuronal cells are used.
-
Procedure:
-
BV-2 cells are seeded and treated with various concentrations of Skimmianine (e.g., 10, 20, and 30 µM) for a specified period, typically 30 minutes.[3][5][6]
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of neurotoxic mediators.
-
After a 24-hour incubation, the cell culture supernatant (conditioned medium) is collected.
-
HT-22 neuronal cells are then incubated with this conditioned medium for 24 hours.
-
-
Endpoint Analysis:
-
The viability of the HT-22 neurons is assessed using a standard method like the MTT assay.[6][9]
-
Neuronal morphology and the expression of neuronal markers, such as microtubule-associated protein 2 (MAP-2), can be evaluated by immunofluorescence to visualize the protective effects of the compound.[6][9]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Signaling Pathways
Skimmianine has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. In contrast, the signaling pathways affected by Bucharaine have not yet been elucidated.
Skimmianine-Modulated Signaling Pathways
Caption: Signaling pathways modulated by Skimmianine.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the in vivo and in vitro experiments described in this guide.
Caption: General experimental workflows for in vivo and in vitro assays.
Conclusion
This comparative guide highlights the significant body of research supporting the diverse bioactivities of Skimmianine, particularly its anti-inflammatory, neuroprotective, and cytotoxic effects. The mechanisms underlying these activities are beginning to be understood, with clear evidence of its interaction with the PI3K/Akt, NF-κB, and MAPK/ERK signaling pathways.
In stark contrast, the bioactivity of Bucharaine remains largely unexplored. While preliminary studies suggest sedative and hypothermic properties, there is a conspicuous absence of quantitative data and mechanistic studies in the publicly available literature. This knowledge gap presents a clear opportunity for future research. Investigating the dose-response relationships of Bucharaine's sedative and hypothermic effects, and exploring its potential impact on various cellular signaling pathways, would be crucial next steps in understanding its pharmacological profile. A direct comparison of the sedative properties of Bucharaine and Skimmianine, for which sedative activity has also been reported, would be of particular interest.
For researchers and drug development professionals, Skimmianine represents a well-characterized lead compound with potential for further development in the areas of inflammation, neurodegenerative diseases, and oncology. Bucharaine, on the other hand, is a relatively untapped natural product that warrants further investigation to unlock its potential therapeutic applications. The contrasting levels of scientific understanding for these two quinoline alkaloids underscore the vast and often underexplored chemical diversity of the natural world.
References
- 1. Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LJMU Research Online [researchonline.ljmu.ac.uk]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Elusive Structure-Activity Relationship of Bucharaine Derivatives: A Call for Further Research
Bucharaine, a quinoline alkaloid primarily isolated from plants of the Haplophyllum genus, has garnered scientific interest for its potential pharmacological activities, including cytotoxic, anti-inflammatory, and hypothermic effects. However, a comprehensive understanding of the structure-activity relationship (SAR) of its derivatives remains largely uncharted territory, with a notable scarcity of quantitative comparative data in publicly available scientific literature.
While the quinoline scaffold is a well-established pharmacophore in drug discovery, leading to numerous compounds with diverse therapeutic applications, specific SAR studies on a series of bucharaine analogs are not extensively documented. Existing research provides a foundational understanding of bucharaine's biological potential but lacks the detailed, comparative data necessary to systematically correlate structural modifications with changes in biological efficacy.
Potential Biological Activities of the Bucharaine Scaffold
Preliminary studies suggest that the bucharaine core structure holds promise for therapeutic development. The primary reported activities include:
-
Anti-inflammatory Effects: The anti-inflammatory potential of quinoline alkaloids is an active area of research. While the general class shows promise, specific data on bucharaine derivatives' ability to inhibit inflammatory mediators is limited.
-
Hypothermic Effects: Bucharaine has been observed to induce a lowering of body temperature in animal models, suggesting a potential influence on the central nervous system. The structural features responsible for this effect are yet to be fully elucidated.
The Path Forward: A Need for Systematic Investigation
To unlock the full therapeutic potential of bucharaine, a systematic approach to its SAR is crucial. This would involve the synthesis of a library of derivatives with targeted modifications to key positions on the quinoline ring and its substituents. Subsequent rigorous biological evaluation would then be necessary to establish clear relationships between chemical structure and biological activity.
A hypothetical workflow for a comprehensive SAR study of bucharaine derivatives is outlined below.
References
Comparative Analysis of Bucharaine and Other Haplophyllum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Bucharaine and other alkaloids isolated from the Haplophyllum genus. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and drug discovery efforts.
The genus Haplophyllum is a rich source of diverse alkaloids, primarily of the quinoline and furoquinoline types, which have demonstrated a wide spectrum of pharmacological activities. These include cytotoxic, anti-inflammatory, antimicrobial, and sedative effects. This guide focuses on a comparative evaluation of Bucharaine against other notable alkaloids from the same genus, such as Skimmianine, Haplopine, γ-Fagarine, Flindersine, and Haplamine, to provide a clear perspective on their relative potencies and potential therapeutic applications.
Comparative Biological Activity of Haplophyllum Alkaloids
The cytotoxic and anti-inflammatory activities of Haplophyllum alkaloids are of significant interest in drug development. While qualitative assessments have suggested the potential of Bucharaine in these areas, quantitative data for a direct comparison remains limited in publicly available literature. However, several other alkaloids from this genus have been evaluated more extensively, with their half-maximal inhibitory concentrations (IC50) determined against various cancer cell lines.
Cytotoxic Activity
Studies have demonstrated the cytotoxic potential of several Haplophyllum alkaloids against a range of human cancer cell lines. The data presented below summarizes the available IC50 values, providing a basis for comparing their anti-proliferative efficacy.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Bucharaine | HeLa (Cervical Carcinoma) | > 100 | [1] |
| HCT-116 (Colon Carcinoma) | Not Reported | [1] | |
| Skimmianine | HeLa | < 100 | [1] |
| RAJI (Burkitt's Lymphoma) | 15.6 µg/mL (~40 µM) | [2] | |
| Jurkat (T-cell Leukemia) | 11.5 µg/mL (~29.5 µM) | [2] | |
| Haplopine | HeLa | < 100 | [1] |
| γ-Fagarine | HeLa | < 100 | [1] |
| RAJI | Not Reported | ||
| Jurkat | Not Reported | ||
| Flindersine | HeLa | < 100 | [1] |
| RAJI | 14.9 µg/mL (~65.5 µM) | [2] | |
| Haplamine | HeLa | < 100 | [1] |
| HCT-116 | Active | [1] | |
| Capan1 (Pancreatic Cancer) | 52.5 ± 2.6 | [3] | |
| Capan2 (Pancreatic Cancer) | 24.3 ± 0.7 | [3] | |
| LS174T (Colorectal Cancer) | 41.5 ± 2.5 | [3] | |
| HT29 (Colorectal Cancer) | 72 ± 2 | [3] | |
| SW620 (Colorectal Cancer) | 32 ± 2.2 | [3] | |
| HepG2 (Liver Cancer) | 59.7 ± 2.1 | [3] |
Note: For Skimmianine and Flindersine, the IC50 values were converted from µg/mL to µM for better comparison, using their respective molecular weights.
Anti-inflammatory Activity
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Haplophyllum alkaloids.
Alkaloid Extraction and Isolation
A general procedure for the extraction and isolation of alkaloids from Haplophyllum species involves the following steps:
-
Drying and Pulverization : The plant material (usually aerial parts) is dried at room temperature and then finely powdered.
-
Maceration : The powdered material is macerated with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.
-
Solvent Evaporation : The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction : The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with an organic solvent like chloroform or dichloromethane.
-
Purification : The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
Cytotoxicity Assays (MTT and WST-1)
The cytotoxic activity of the isolated alkaloids is commonly determined using colorimetric assays like the MTT or WST-1 assay.
MTT Assay Protocol
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization : The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
WST-1 Assay Protocol The WST-1 assay follows a similar principle to the MTT assay but offers the advantage of a water-soluble formazan product, simplifying the procedure.
-
Cell Seeding and Treatment : This is performed as described for the MTT assay.
-
WST-1 Reagent Addition : After the compound incubation period, WST-1 reagent is added directly to the cell culture wells.
-
Incubation : The plate is incubated for 1-4 hours.
-
Absorbance Measurement : The absorbance is measured at 450 nm.
-
IC50 Calculation : The IC50 value is calculated in the same manner as for the MTT assay.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Seeding : Macrophages are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment : The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation : The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement : The absorbance is measured at 540 nm.
-
IC50 Calculation : The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline alkaloids, such as those found in Haplophyllum, are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
Cytotoxicity and Apoptosis Induction
Many quinoline alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This process is often mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is a critical regulator of cell survival.
Caption: Generalized signaling pathway for quinoline alkaloid-induced apoptosis.
Anti-inflammatory Mechanism
The anti-inflammatory effects of many natural compounds, including alkaloids, are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Caption: General mechanism of NF-κB inhibition by Haplophyllum alkaloids.
Experimental Workflow
The overall process for the comparative analysis of Haplophyllum alkaloids can be visualized as a systematic workflow, from plant material to biological data.
Caption: Workflow for the analysis of Haplophyllum alkaloids.
Conclusion
This comparative guide highlights the pharmacological potential of alkaloids from the Haplophyllum genus. While Bucharaine is a compound of interest due to its reported sedative, antioxidant, and anti-inflammatory properties, the available quantitative data on its cytotoxic and anti-inflammatory activities are limited compared to other alkaloids from the same genus.[1][5] Haplamine, in particular, has demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[3] The provided experimental protocols and pathway diagrams offer a framework for future research aimed at elucidating the specific mechanisms of action of Bucharaine and other Haplophyllum alkaloids, which could lead to the development of novel therapeutic agents. Further studies are warranted to obtain more comprehensive quantitative data for a more direct and robust comparative analysis.
References
- 1. Screening of 14 alkaloids isolated from Haplophyllum A. Juss. for their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antioxidant, Analgesic, Anti-Inflammatory, and Wound Healing Activities of Haplophyllum tuberculatum (Forsskal) A. Juss Aqueous and Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC quantification of alkaloids from Haplophyllum extracts and comparison with their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Bucharaine: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quinoline alkaloid Bucharaine and its potential anticancer effects. Due to the limited availability of direct experimental data for Bucharaine, this document validates its potential by comparing it with structurally and taxonomically related alkaloids, namely Arborinine from Ruta graveolens and other alkaloids from the Haplophyllum genus. Furthermore, a comparison with established chemotherapeutic agents is included to provide a broader context for its potential efficacy.
Introduction to Bucharaine and Comparative Compounds
Bucharaine is a monoterpenoid quinoline alkaloid isolated from the plant Haplophyllum bucharicum. While research on its specific biological activities is emerging, direct evidence of its anticancer effects is not yet widely published. However, the broader class of quinoline alkaloids is known to possess significant anticancer properties, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
This guide focuses on a comparative evaluation with:
-
Arborinine: An acridone alkaloid from Ruta graveolens, a plant species from the same family as Haplophyllum bucharicum (Rutaceae). Arborinine has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.
-
Haplophyllum Alkaloids: Various quinoline alkaloids isolated from different Haplophyllum species that have shown in vitro cytotoxic activities.
-
Standard Chemotherapeutic Agents: Doxorubicin, Cisplatin, and Etoposide are included as benchmarks for anticancer activity in relevant cancer cell lines.
In Vitro Anticancer Effects: A Comparative Analysis
The following tables summarize the available in vitro cytotoxicity data for Bucharaine, comparative alkaloids, and standard chemotherapeutic agents against various human cancer cell lines.
Table 1: Cytotoxicity of Bucharaine and Comparative Alkaloids
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Citation(s) |
| Bucharaine | HeLa (Cervical), HCT-116 (Colon) | MTT | Not among the most active (IC50 > 100 µM in a screening) | [1] |
| Arborinine | MCF-7 (Breast) | MTT | 50 µg/mL (24h), 25 µg/mL (48h) | [2][3] |
| HEK293 (Normal Kidney) | MTT | > 150 µg/mL | [3] | |
| NCI-N87 (Gastric) | MTT | 5.67 µM | [4] | |
| BGC-823 (Gastric) | MTT | 7.26 µM | [4] | |
| MGC803 (Gastric) | MTT | 4.75 µM | [4] | |
| SGC-7901 (Gastric) | MTT | 1.96 µM | [4] | |
| HGC-27 (Gastric) | MTT | 5.70 µM | [4] | |
| SGC-7901/ADR (Adriamycin-resistant Gastric) | MTT | 0.24 µM | [4] | |
| 7-Isopentenyloxy-γ-fagarine (H. canaliculatum) | RAJI (Burkitt's lymphoma) | - | 1.5 µg/mL | |
| Jurkat (T-cell leukemia) | - | 3.6 µg/mL | ||
| MCF-7 (Breast) | - | 15.5 µg/mL | ||
| Atanine (H. canaliculatum) | RAJI (Burkitt's lymphoma) | - | 14.5 µg/mL | |
| Jurkat (T-cell leukemia) | - | 9.3 µg/mL | ||
| Skimmianine (H. canaliculatum) | RAJI (Burkitt's lymphoma) | - | 15.6 µg/mL | |
| Jurkat (T-cell leukemia) | - | 11.5 µg/mL | ||
| Flindersine (H. canaliculatum) | RAJI (Burkitt's lymphoma) | - | 14.9 µg/mL | |
| H. tuberculatum DCM Extract | MDA-MB-231 (Triple-negative breast) | Alamar Blue/Crystal Violet | 40.5 µg/mL | [5] |
| H. tuberculatum Methanolic Extract | MDA-MB-231 (Triple-negative breast) | Alamar Blue/Crystal Violet | 163.4 µg/mL | [5] |
| H. tuberculatum Essential Oil | HEPG2 (Liver), H1299 (Lung) | - | 4.7 µg/mL, 4.1 µg/mL |
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation(s) |
| Doxorubicin | MCF-7 (Breast) | MTT | 0.68 ± 0.04 µg/mL | [6] |
| MCF-7 (Breast) | MTT | 400 nM | [7] | |
| MCF-7/ADR (Doxorubicin-resistant) | MTT | 13.2 ± 0.2 µg/mL | [8] | |
| Cisplatin | A549 (Lung) | CCK-8 | 16.48 µM | [9] |
| A549 (Lung) | - | 9 ± 1.6 µM | [10] | |
| A549/CDDP (Cisplatin-resistant) | CCK-8 | 33.85 µmol/L | [9] | |
| Etoposide | Jurkat (T-cell leukemia) | MTT | ~10-50 µM (concentration dependent) | [11][12][13] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of quinoline alkaloids is often attributed to their ability to induce apoptosis and cause cell cycle arrest.
Apoptosis Induction
Studies on arborinine have shown that it induces apoptosis in MCF-7 breast cancer cells. This is achieved through the upregulation of pro-apoptotic proteins such as Bax, PARP, and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] An extract from Haplophyllum buxbaumii has also been shown to induce apoptosis in prostate cancer cells.
Figure 1: Proposed apoptotic pathway induced by Arborinine.
Cell Cycle Arrest
Quinoline alkaloids isolated from Haplophyllum canaliculatum have been shown to cause cell cycle arrest at the sub-G1 phase in RAJI and Jurkat cell lines in a dose-dependent manner.
Other Signaling Pathways
An extract of Haplophyllum buxbaumii has been found to influence the MAPK and AKT/mTOR signaling pathways in MCF-7 breast cancer cells. Arborinine has also been identified as an inhibitor of the KDM1A/UBE2O signaling pathway, which is involved in cancer cell survival and proliferation.[14]
Figure 2: Signaling pathways affected by Haplophyllum buxbaumii extract.
In Vivo Validation: Current Status and Future Directions
Currently, there is a lack of published in vivo studies specifically evaluating the anticancer efficacy of Bucharaine. However, the potent in vitro activities of related alkaloids, such as arborinine, suggest that in vivo studies are warranted. Arborinine has been reported to reduce tumor growth in a xenograft model of gastric cancer, although detailed quantitative data from this study are not widely available.
A typical workflow for in vivo validation is outlined below:
Figure 3: General workflow for in vivo validation of an anticancer compound.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Bucharaine, Arborinine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., Bucharaine) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and biomarker studies.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.
Conclusion and Future Perspectives
The available in vitro data on quinoline alkaloids from the Haplophyllum genus and the related compound Arborinine from Ruta graveolens strongly suggest that Bucharaine holds potential as an anticancer agent. The demonstrated cytotoxic and pro-apoptotic effects of these related compounds provide a solid rationale for prioritizing further investigation into Bucharaine.
Future research should focus on:
-
Comprehensive In Vitro Screening: Evaluating the cytotoxicity of purified Bucharaine against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action of Bucharaine, including its effects on apoptosis, cell cycle, and key signaling pathways.
-
In Vivo Efficacy Studies: Conducting well-designed in vivo experiments using xenograft models to validate the in vitro findings and assess the therapeutic potential of Bucharaine in a preclinical setting.
By systematically addressing these research gaps, the scientific community can determine the true potential of Bucharaine as a novel lead compound for the development of new anticancer therapies.
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scispace.com [scispace.com]
- 8. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The course of etoposide-induced apoptosis in Jurkat cells lacking p53 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arborinine from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bucharaine vs. Established Sedatives: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of the novel quinoline alkaloid, Bucharaine, with established sedative agents. This document provides available data, outlines detailed experimental protocols for sedative evaluation, and visualizes key signaling pathways and workflows.
Executive Summary
Bucharaine, a quinoline alkaloid isolated from Haplophyllum bucharicum, has demonstrated sedative properties in early-stage research.[1] While comprehensive comparative data is not yet available, this guide provides a framework for its evaluation against well-established sedative classes, primarily benzodiazepines and barbiturates. Established sedatives predominantly exert their effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[2][3] This document summarizes the known characteristics of Bucharaine, details the mechanisms of action of established sedatives, and presents standardized protocols for preclinical sedative assessment to guide future comparative studies.
Comparative Data of Sedative Agents
Due to the preliminary nature of Bucharaine research, a direct quantitative comparison is challenging. The following tables present a juxtaposition of the qualitative information available for Bucharaine with typical quantitative data for the established sedatives, diazepam (a benzodiazepine) and phenobarbital (a barbiturate), in preclinical rodent models.
| Parameter | Bucharaine | Diazepam (Benzodiazepine) | Phenobarbital (Barbiturate) |
| Chemical Class | Quinoline Alkaloid | Benzodiazepine | Barbiturate |
| Reported Sedative Effects | Sedative properties noted in literature.[1] Observed to suppress aggressive responses in animal models.[4] | Anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[5] | Sedative-hypnotic and anticonvulsant properties.[6] |
| Hypothermic Effects | Induces a notable hypothermic effect in mice and rats.[4] | Can induce hypothermia. | Can induce hypothermia. |
| Mechanism of Action | Largely unknown; hypothesized to interact with CNS receptors. | Positive allosteric modulator of the GABA-A receptor, increasing the frequency of chloride channel opening.[2][3][7] | Positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening. May also have effects on other neurotransmitter systems at higher doses.[6] |
| Bioavailability (Oral) | Not reported. | Rapidly absorbed. | Well absorbed. |
| Metabolism | Not reported. | Hepatic.[5] | Hepatic (primarily via CYP2C19).[6] |
| Elimination | Not reported. | Eliminated in urine.[5] | Renal excretion. |
Preclinical Efficacy Data (Rodent Models)
| Parameter | Bucharaine | Diazepam | Phenobarbital |
| Animal Model | Mice and Rats | Mice and Rats | Mice |
| Route of Administration | Oral (reported in some studies)[4] | Intraperitoneal (i.p.), Intramuscular (IM), Intravenous (IV), Oral | Intraperitoneal (i.p.) |
| Effective Dose (Sedation) | Not yet quantified. | 0.5 - 5 mg/kg (IM, IP, IV for sedation in rats).[5] Doses of 0.1 - 0.56 mg/kg (i.p.) increased exploratory behavior in mice, suggesting anxiolytic effects at lower doses.[2] | Anesthetic effects observed at doses of 125-150 mg/kg in mice.[3] |
| ED₅₀ (Hypnosis) | Not determined. | Not typically used for hypnosis induction alone. | Not explicitly stated, but hypnotic effects are dose-dependent. |
| Onset of Action | Not reported. | Rapid. | Slower than many other sedatives. |
| Duration of Action | Not reported. | Dose-dependent. | Longest-acting barbiturate.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the sedative, hypnotic, and motor coordination effects of novel compounds like Bucharaine against established sedatives.
Assessment of Sedative Activity: Open Field Test
-
Objective: To evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into equal squares. The arena is often equipped with infrared beams to automatically track movement.
-
Procedure:
-
Administer the test compound (Bucharaine), a positive control (e.g., Diazepam 1-2 mg/kg i.p.), or vehicle to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse individually in the center of the open field arena.
-
Record the following parameters for a defined period (e.g., 5-10 minutes):
-
Locomotor activity: Number of squares crossed.
-
Rearing: Number of times the mouse stands on its hind legs.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
-
Interpretation: A significant decrease in locomotor activity and rearing compared to the vehicle group suggests a sedative effect. An increase in the time spent in the center can indicate anxiolytic properties.
Assessment of Hypnotic Activity: Thiopental Sodium-Induced Sleeping Time
-
Objective: To determine if a compound potentiates the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate.
-
Procedure:
-
Administer the test compound (Bucharaine), a positive control (e.g., Diazepam 1 mg/kg i.p.), or vehicle to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), administer a standard dose of a short-acting barbiturate like thiopental sodium (e.g., 40-50 mg/kg i.p.).
-
Record the following:
-
Latency to sleep: Time from thiopental administration to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back).
-
Duration of sleep: Time from the loss to the regaining of the righting reflex.
-
-
-
Interpretation: A significant decrease in the latency to sleep and an increase in the duration of sleep compared to the vehicle group indicate hypnotic or sedative-potentiating effects.
Assessment of Motor Coordination: Rota-Rod Test
-
Objective: To evaluate motor coordination and potential muscle relaxant effects.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Train the mice on the rota-rod at a set speed (e.g., 15-20 rpm) for a few trials until they can stay on for a predetermined amount of time (e.g., 120 seconds).
-
On the test day, administer the test compound (Bucharaine), a positive control (e.g., Diazepam 1-5 mg/kg i.p.), or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), place the mice on the rotating rod and record the latency to fall.
-
-
Interpretation: A significant decrease in the time spent on the rod compared to the vehicle group suggests impaired motor coordination, a common side effect of sedative and muscle-relaxant drugs.
Signaling Pathways and Experimental Workflow
Established Sedatives: GABA-A Receptor Signaling Pathway
Benzodiazepines and barbiturates exert their primary sedative effects by enhancing the function of the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to this receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability. Benzodiazepines increase the frequency of channel opening in the presence of GABA, while barbiturates increase the duration of channel opening.
Caption: GABA-A receptor signaling pathway and modulation by established sedatives.
Hypothetical Signaling Pathway for Bucharaine
The precise molecular target of Bucharaine is currently unknown. As a quinoline alkaloid, it may interact with various CNS receptors. A plausible hypothesis is that it could modulate neurotransmitter systems involved in arousal and sleep-wake cycles, such as the GABAergic, serotonergic, or dopaminergic systems. Further research is required to elucidate its exact mechanism.
Caption: Hypothetical signaling pathways for Bucharaine's sedative effects.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative study of a novel sedative compound like Bucharaine against an established standard.
Caption: Experimental workflow for the preclinical evaluation of a novel sedative.
Conclusion and Future Directions
Bucharaine presents as a novel compound with potential sedative properties. However, a significant amount of research is required to fully characterize its pharmacological profile and mechanism of action. The experimental protocols and comparative framework provided in this guide are intended to facilitate future investigations. Key areas for future research include:
-
Quantitative Dose-Response Studies: Establishing the ED₅₀ for sedative and hypnotic effects is crucial for potency comparison.
-
Mechanism of Action Elucidation: Receptor binding assays and electrophysiological studies are necessary to identify the molecular targets of Bucharaine.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Bucharaine is essential for drug development.
-
Safety and Toxicity Studies: Comprehensive toxicology studies are required to assess the safety profile of Bucharaine.
By systematically addressing these research questions, the therapeutic potential of Bucharaine as a novel sedative can be thoroughly evaluated.
References
- 1. musechem.com [musechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Bucharaine (EVT-446284) | 21059-47-2 [evitachem.com]
- 4. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Comparative Cytotoxicity Analysis: Bucharaine vs. Doxorubicin
A comprehensive guide for researchers on the cytotoxic profiles of the natural alkaloid Bucharaine and the established chemotherapeutic agent Doxorubicin.
This guide provides a detailed comparison of the cytotoxic effects of Bucharaine, a quinoline alkaloid, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise overview of the available experimental data and mechanistic insights.
Executive Summary
Current scientific literature indicates a significant disparity in the cytotoxic profiles of Bucharaine and Doxorubicin. While Doxorubicin is a potent cytotoxic agent with well-documented efficacy against a broad range of cancer cell lines, available data suggests that Bucharaine exhibits weak to negligible cytotoxic activity at comparable concentrations. This guide will delve into the quantitative data, experimental methodologies, and known signaling pathways to provide a clear comparative analysis.
Quantitative Cytotoxicity Data
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of Bucharaine and Doxorubicin against various cancer cell lines. It is important to note that direct comparative studies are scarce, and the data for Bucharaine is limited.
Table 1: Cytotoxicity of Bucharaine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | > 100 | [1][2] |
| HCT-116 | Colon Carcinoma | Not Reported | [1] |
Note: The available literature indicates that Bucharaine was not among the compounds from Haplophyllum species showing significant cytotoxic activity (IC50 < 100 µM) against HeLa cells.
Table 2: Cytotoxicity of Doxorubicin (Representative Data)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 5 | [3][4][5] |
| HeLa | Cervical Carcinoma | ~0.1 - 1 | |
| A549 | Lung Carcinoma | ~0.1 - 2 | |
| HCT-116 | Colon Carcinoma | ~0.05 - 1 |
Note: Doxorubicin's IC50 values can vary significantly depending on the specific cell line, exposure time, and assay conditions.
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from standard in vitro cell viability assays. The following provides a generalized methodology for the most common assay cited in the context of these compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (Bucharaine or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is read using a microplate spectrophotometer.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The mechanisms by which Bucharaine and Doxorubicin exert their effects on cells are vastly different, correlating with their observed cytotoxic profiles.
Bucharaine: An Unclear Mechanism
The molecular mechanism of action for Bucharaine is not well-established in the scientific literature.[6] As a quinoline alkaloid, it belongs to a class of compounds known for a wide range of biological activities.[7][8][9] However, based on the limited cytotoxicity data, it is inferred that Bucharaine does not significantly engage with critical pathways essential for cell survival and proliferation at concentrations where other alkaloids show activity.
Doxorubicin: A Multi-Faceted Cytotoxic Agent
Doxorubicin's anticancer effects are attributed to several well-defined mechanisms.[1][2][7][8][10][11][12]
-
DNA Intercalation: Doxorubicin intercalates into the DNA, distorting the double helix structure and thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is a potent generator of free radicals. This leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
Visualizations
Experimental Workflow
Caption: Generalized workflow of an MTT-based cytotoxicity assay.
Signaling Pathways
References
- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Study on the Cytotoxic Effects of Some Haplophyllum Species of the Rutaceae Family: H. Gilesii, H. Tuberculatum, H. Myrtifolium, H. Megalanthum, H. Buxbaumii, H. Acutifolium and H. Vulcanicum | MEHES JOURNAL [mehesjournal.com]
A Comparative Analysis of Synthetic Routes to the Quinoline Alkaloid Bucharaine
For researchers, scientists, and drug development professionals, the efficient synthesis of natural products is a critical aspect of drug discovery and development. Bucharaine, a monoterpenoid quinoline alkaloid, has garnered interest for its potential biological activities. This guide provides a head-to-head comparison of the available synthetic routes to Bucharaine, presenting a detailed analysis of their methodologies, quantitative data, and experimental protocols.
Currently, the scientific literature prominently features a single primary approach to the total synthesis of Bucharaine, as detailed by Grundon, Ramachandran, and Donnelly. This route establishes the core structure of Bucharaine through the strategic functionalization of a quinolone precursor. While alternative total syntheses have not been extensively reported, this established pathway offers a solid foundation for producing Bucharaine and its analogs for further investigation.
The Grundon Synthesis: A Stepwise Approach
The synthesis reported by Grundon and colleagues commences with the readily available starting materials, 4-hydroxy-2-quinolone and geranyl chloride. The overall strategy involves the initial formation of a geranyl ether, followed by a series of carefully orchestrated steps to introduce the required functional groups on the monoterpenoid side chain.
Key Synthetic Transformations
The synthesis can be broken down into the following key stages:
-
O-Geranylation: The synthesis begins with the O-alkylation of 4-hydroxy-2-quinolone with geranyl chloride to form the corresponding geranyl ether.
-
Selective Hydroxylation and Epoxidation: The crucial step involves the selective hydroxylation and mono-epoxidation of the geranyl ether intermediate. This transformation sets the stage for the final structural features of Bucharaine.
The following diagram illustrates the logical flow of the Grundon synthesis:
A Practical Guide to Cross-Validation of Analytical Methods for Novel Alkaloids: A Bucharaine Case Study
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. When multiple analytical methods are employed within a study or across different laboratories, cross-validation becomes a critical step to demonstrate that the data are comparable and reliable. This guide provides a comprehensive overview of the cross-validation process for a novel alkaloid, using the hypothetical example of Bucharaine. It outlines best practices based on regulatory guidelines and presents a framework for comparing different analytical techniques.
Cross-validation is the process of comparing the performance of two or more bioanalytical methods to ensure they provide equivalent results for the same analyte in a given matrix.[1][2] This is crucial when, for instance, a study transitions from an early-phase method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to a more sensitive and selective method like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for later-phase clinical trials. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that emphasize the importance of cross-validation to maintain data integrity throughout the drug development lifecycle.[3][4]
Comparative Analysis of Analytical Methods for Bucharaine
This guide presents a hypothetical cross-validation scenario comparing two common analytical techniques for the quantification of Bucharaine in human plasma: a robust HPLC-UV method and a high-sensitivity UPLC-MS/MS method. The following table summarizes the key performance parameters that would be assessed during such a cross-validation.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9996 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 5 |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 500 ng/mL | Within accuracy/precision limits |
| Accuracy (% Bias) | -4.5% to 6.2% | -2.8% to 3.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 8.9% | ≤ 5.1% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | Not Applicable | ≤ 7.2% | ≤ 15% |
| Recovery (% Mean) | 85.2% | 92.7% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the hypothetical experimental protocols for the two methods discussed.
HPLC-UV Method for Bucharaine Quantification
This method is suitable for the quantification of Bucharaine in plasma for early-phase studies where high concentration ranges are expected.
Sample Preparation: A liquid-liquid extraction (LLE) was performed. To 200 µL of plasma, 50 µL of an internal standard (IS) solution and 50 µL of 1M sodium hydroxide were added. The mixture was vortexed, and 1 mL of methyl tert-butyl ether (MTBE) was added. After vortexing for 5 minutes and centrifuging at 4000 rpm for 10 minutes, the organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
UPLC-MS/MS Method for Bucharaine Quantification
This high-sensitivity method is ideal for studies requiring the detection of low concentrations of Bucharaine, such as in pharmacokinetic studies.
Sample Preparation: A protein precipitation method was used. To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 2 minutes and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 5% B, increased to 95% B over 2 minutes, held for 1 minute, and then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Bucharaine: 315.2 > 148.1; IS: 319.2 > 152.1.
Visualizing the Workflow and Potential Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: A hypothetical signaling pathway potentially modulated by Bucharaine.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
In Vitro and In Silico Correlation of Bucharaine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bucharaine, a quinoline alkaloid isolated from plants of the Haplophyllum genus, has garnered interest for its potential therapeutic properties.[1] Preliminary studies suggest a range of biological activities, including cytotoxic, anti-inflammatory, and hypothermic effects.[1] However, a comprehensive understanding of its mechanism of action and specific molecular targets remains largely to be elucidated.[1]
This guide provides a comparative analysis of the reported bioactivities of quinoline alkaloids, with a focus on in vitro cytotoxic effects, and outlines the experimental and computational methodologies used to assess these activities. Due to the limited specific experimental data for bucharaine, this guide incorporates data from structurally related quinoline alkaloids found in the same genus to provide a comparative context.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity of several quinoline alkaloids isolated from Haplophyllum canaliculatum, providing a benchmark for the potential efficacy of bucharaine and other related compounds.
Table 1: In Vitro Cytotoxicity of Quinoline Alkaloids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| 7-Isopentenyloxy-gamma-fagarine | RAJI (Burkitt's lymphoma) | 1.5[2][3] |
| Jurkat (T-cell leukemia) | 3.6[2][3] | |
| MCF-7 (Breast cancer) | 15.5[2][3] | |
| Atanine | RAJI (Burkitt's lymphoma) | 14.5[2][3] |
| Jurkat (T-cell leukemia) | 9.3[2][3] | |
| Skimmianine | RAJI (Burkitt's lymphoma) | 15.6[2][3] |
| Jurkat (T-cell leukemia) | 11.5[2][3] | |
| Flindersine | RAJI (Burkitt's lymphoma) | 14.9[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[4]
-
Preparation of Reagents:
-
Phosphate Buffered Saline (PBS, pH 6.4).
-
1% w/v solution of bovine serum albumin (BSA) or egg albumin in PBS.
-
Test compound and standard drug (e.g., Diclofenac sodium) solutions at various concentrations.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of 1% albumin solution and 2.8 mL of PBS.
-
2 mL of the test compound or standard drug solution at varying concentrations is added to the mixture.
-
A control group is prepared without the test compound.
-
The mixtures are incubated at 37°C for 15 minutes.
-
The samples are then heated at 70°C in a water bath for 15 minutes to induce denaturation.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
-
Treatment:
-
Cells are treated with various concentrations of the test compound (e.g., bucharaine) and a positive control (e.g., a known cytotoxic drug).
-
A control group receives only the vehicle used to dissolve the compound.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Signaling Pathway
While the precise signaling pathway of bucharaine is not yet fully elucidated, other quinoline and isoquinoline alkaloids have been shown to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[5][6] The following diagram illustrates a proposed mechanism of action for bucharaine based on this evidence.
Caption: Proposed anti-inflammatory signaling pathway of Bucharaine via inhibition of the NF-κB cascade.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of a test compound's biological activity.
Caption: General workflow for in vitro bioactivity screening of a test compound.
In Silico and In Vitro Correlation
This diagram illustrates the logical relationship and workflow between in silico (computational) and in vitro (experimental) studies in drug discovery.
Caption: Workflow illustrating the correlation between in silico predictions and in vitro experimental validation.
References
- 1. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gpub.org [gpub.org]
- 5. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 6. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Bucharaine: A Comparative Analysis Based on Related Alkaloids
For Immediate Release
[City, State] – [Date] – While direct experimental data on the anticancer effects of the pyranoquinoline alkaloid Bucharaine remains limited, a comparative analysis of structurally similar compounds isolated from the Haplophyllum genus offers valuable insights into its potential therapeutic efficacy against various cancer cell lines. This guide synthesizes available data on related quinoline and pyranoquinoline alkaloids, providing a framework for researchers and drug development professionals to evaluate the potential of this compound class.
Executive Summary
Bucharaine, a member of the pyranoquinoline alkaloid family, belongs to a class of compounds that have demonstrated cytotoxic properties against several cancer cell lines. Although specific studies on Bucharaine are not yet available, research on other alkaloids from the Haplophyllum genus, such as 7-isopentenyloxy-γ-fagarine, atanine, skimmianine, flindersine, and perfamine, reveals significant anticancer activity. These related compounds have shown the ability to induce apoptosis and inhibit cell proliferation in a range of cancers, including leukemia, breast, and colon cancer cell lines. This comparative guide will summarize the existing data on these analogous compounds to infer the potential mechanisms and efficacy of Bucharaine.
Comparative Cytotoxicity of Haplophyllum Alkaloids
While specific IC50 values for Bucharaine are not published, studies on other alkaloids isolated from Haplophyllum species provide a benchmark for its potential cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several Haplophyllum alkaloids against a panel of human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µg/mL) |
| 7-isopentenyloxy-γ-fagarine | RAJI (Burkitt's lymphoma) | 1.5 |
| Jurkat (T-cell leukemia) | 3.6 | |
| MCF-7 (Breast adenocarcinoma) | 15.5 | |
| Atanine | Jurkat (T-cell leukemia) | 9.3 |
| RAJI (Burkitt's lymphoma) | 14.5 | |
| Skimmianine | Jurkat (T-cell leukemia) | 11.5 |
| RAJI (Burkitt's lymphoma) | 15.6 | |
| Flindersine | RAJI (Burkitt's lymphoma) | 14.9 |
| Haplamine | HCT-116 (Colorectal carcinoma) | 64.5 (µM) |
Data sourced from studies on alkaloids isolated from Haplophyllum canaliculatum and other Haplophyllum species.[1][2]
The data indicates that certain alkaloids, particularly 7-isopentenyloxy-γ-fagarine, exhibit high cytotoxicity against leukemia cell lines.[1] The activity of haplamine against HCT-116 colon cancer cells suggests that pyranoquinoline alkaloids may also be effective against solid tumors.[2] Structure-activity relationship (SAR) analyses suggest that the presence of aliphatic side chains on the pyrano group of pyranoquinoline alkaloids may enhance their cytotoxic activity against human cancer cell lines.[2]
Postulated Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many natural alkaloids exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on quinoline alkaloids isolated from Haplophyllum canaliculatum have shown that these compounds can arrest the cell cycle in the sub-G1 phase, which is indicative of apoptosis.[1]
The proposed apoptotic signaling pathway for related alkaloids often involves the modulation of key regulatory proteins. While the specific pathway for Bucharaine is unknown, a generalized pathway for similar compounds is illustrated below.
Caption: Postulated apoptotic pathway induced by Bucharaine or related alkaloids.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anticancer effects of compounds like Bucharaine.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bucharaine) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of a novel compound like Bucharaine.
Caption: A typical experimental workflow for evaluating the anticancer potential of a compound.
Future Directions
The data from related Haplophyllum alkaloids strongly suggest that Bucharaine warrants further investigation as a potential anticancer agent. Future research should focus on:
-
Isolation and Purification of Bucharaine: Obtaining a pure sample of Bucharaine is the essential first step for rigorous biological evaluation.
-
In Vitro Cytotoxicity Screening: Testing the effects of Bucharaine on a wide panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Mechanism of Action Studies: Investigating the ability of Bucharaine to induce apoptosis and elucidating the specific signaling pathways involved.
-
In Vivo Efficacy: Evaluating the antitumor activity of Bucharaine in preclinical animal models.
By systematically following this research path, the scientific community can unlock the full therapeutic potential of Bucharaine and other related pyranoquinoline alkaloids in the fight against cancer.
References
Validating the Sedative Properties of Bucharaine: A Comparative Guide to Behavioral Models
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the sedative-hypnotic agent Bucharaine with established drugs, Diazepam and Propofol. This guide provides an in-depth look at the available data, experimental protocols for validation, and the known signaling pathways of the comparator drugs.
Introduction
Bucharaine is a quinoline alkaloid first isolated from Haplophyllum bucharicum. Preliminary studies have suggested that Bucharaine possesses sedative properties, presenting a potential new avenue for the development of novel sedative and hypnotic drugs. However, a comprehensive validation of its sedative effects using standardized behavioral models is currently lacking in publicly available scientific literature.
This guide aims to provide a framework for the validation of Bucharaine's sedative properties by comparing it with two widely used sedative-hypnotic agents: Diazepam, a benzodiazepine, and Propofol, a short-acting intravenous anesthetic. By presenting available data, detailing established experimental protocols, and visualizing relevant biological pathways and workflows, this guide serves as a valuable resource for researchers seeking to investigate the therapeutic potential of Bucharaine.
Comparative Analysis of Sedative Properties
A direct quantitative comparison of the sedative effects of Bucharaine with Diazepam and Propofol is hampered by the absence of specific dose-response data for Bucharaine in standardized behavioral models. While qualitative reports suggest sedative-like activity for Bucharaine, rigorous quantitative studies are needed to substantiate these claims.
In contrast, the sedative and anxiolytic effects of Diazepam and Propofol are well-documented. The following tables summarize representative quantitative data for these comparators in two standard behavioral models: the Open Field Test (OFT) and the Elevated Plus Maze (EPM).
Data Presentation
Table 1: Effects of Diazepam on Locomotor Activity in the Open Field Test in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) |
| Vehicle | 5500 ± 300 | 45 ± 5 |
| 0.5 | 4800 ± 250 | 55 ± 6 |
| 1.0 | 3500 ± 200 | 65 ± 7 |
| 2.0 | 2200 ± 150 | 75 ± 8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary based on specific experimental conditions.
Table 2: Effects of Diazepam in the Elevated Plus Maze in Rats
| Dose (mg/kg, i.p.) | % Time in Open Arms | Number of Open Arm Entries | Total Arm Entries |
| Vehicle | 15 ± 3 | 5 ± 1 | 20 ± 3 |
| 0.5 | 30 ± 4 | 8 ± 2 | 22 ± 4 |
| 1.0 | 45 ± 5 | 12 ± 2 | 21 ± 3 |
| 2.0 | 35 ± 6 | 10 ± 3 | 15 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.
Table 3: Effects of Propofol on Locomotor Activity in the Open Field Test in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | 6000 ± 400 | 50 ± 5 |
| 10 | 4500 ± 350 | 35 ± 4 |
| 20 | 2500 ± 200 | 15 ± 3 |
| 40 | 1000 ± 100 | 5 ± 2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are representative.
Table 4: Effects of Propofol in the Elevated Plus Maze in Mice
| Dose (mg/kg, i.p.) | % Time in Open Arms | Number of Open Arm Entries |
| Saline | 27.0 ± 3.4 | 10 ± 2 |
| 20 | 38.5 ± 4.1 | 12 ± 2 |
| 40 | 47.9 ± 6.1** | 14 ± 3 |
| 60 | 55.2 ± 5.8** | 15 ± 3* |
*p < 0.05, **p < 0.01 compared to saline.[1]
Experimental Protocols
To validate the sedative properties of Bucharaine, standardized and well-validated behavioral models are essential. The following are detailed protocols for three commonly used assays: the Open Field Test, the Elevated Plus Maze, and the Light-Dark Box Test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. A reduction in locomotor activity is a key indicator of sedation.
-
Apparatus: A square or circular arena (e.g., 50x50x40 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a central and a peripheral zone. The arena is placed in a dimly lit, quiet room.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer Bucharaine, a comparator drug (Diazepam or Propofol), or a vehicle control at predetermined doses and time points before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (typically 5-10 minutes) using an automated video-tracking system.
-
-
Parameters Measured:
-
Total distance traveled: A primary measure of locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Velocity: The speed of movement.
-
Immobility time: The duration for which the animal is inactive.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms. Sedative effects can be inferred from a decrease in the total number of arm entries.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two closed arms of equal size.
-
Procedure:
-
Acclimatize the animals and administer the test compound as described for the OFT.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms: The primary measure of anxiety-like behavior.
-
Number of entries into the open arms: Another measure of anxiety and exploration.
-
Total number of arm entries (open and closed): An indicator of overall locomotor activity. A significant decrease suggests sedation.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment, while sedative effects can reduce the number of transitions between compartments.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimatize the animals and administer the test compound.
-
Place the animal in the center of the light compartment.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the animal's behavior using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the light compartment: The primary measure of anxiety-like behavior.
-
Number of transitions between the two compartments: An indicator of locomotor and exploratory activity.
-
Latency to first enter the dark compartment: The time taken for the animal to move from the light to the dark compartment.
-
Signaling Pathways and Experimental Workflow
While the precise molecular mechanism of Bucharaine is yet to be elucidated, the signaling pathways of Diazepam and Propofol are well-characterized, primarily involving the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Diagrams
Conclusion
Bucharaine presents an interesting candidate for a novel sedative-hypnotic agent. However, the current body of scientific literature lacks the quantitative behavioral data necessary to definitively validate its sedative properties and compare its efficacy and potency to established drugs like Diazepam and Propofol.
This guide provides the necessary framework for conducting such a validation. The detailed experimental protocols for the Open Field Test, Elevated Plus Maze, and Light-Dark Box Test offer standardized methods to quantify the effects of Bucharaine on locomotor activity, exploration, and anxiety-like behaviors. By employing these models and comparing the results to the well-characterized profiles of Diazepam and Propofol, researchers can generate the robust data needed to determine the therapeutic potential of Bucharaine. Future research should focus on dose-response studies using these behavioral paradigms to elucidate the sedative profile of Bucharaine and explore its underlying mechanism of action.
References
Benchmarking Bucharaine's Antioxidant Activity Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Bucharaine against established antioxidant standards. The following sections present a summary of quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of experimental workflows and potential mechanistic pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Bucharaine has been evaluated using several standard in vitro assays. The data presented below summarizes its efficacy in comparison to Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C), two widely recognized antioxidant standards.
| Assay | Bucharaine | Trolox (Standard) | Ascorbic Acid (Standard) | Unit | Reference |
| DPPH Radical Scavenging | 18.5 ± 0.1 | Not explicitly stated in the same study | Not explicitly stated in the same study | IC50 (µM) | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | 2.07 ± 0.01 | Not explicitly stated in the same study | Not explicitly stated in the same study | mM | [1] |
| Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) | 1.46 ± 0.05 | 1.0 (by definition) | Not explicitly stated in the same study | mM | [1] |
Note: IC50 represents the concentration of the substance required to inhibit 50% of the DPPH free radical. A lower IC50 value indicates higher antioxidant activity. For FRAP and TEAC, a higher value indicates greater antioxidant capacity. Bucharaine exhibits potent antioxidant activity, comparable to that of Trolox and ascorbic acid[1].
Potential Mechanism of Action: Metal Chelation
Research suggests that Bucharaine's primary mode of antioxidant action may be through the chelation of metal ions, such as iron (II) and copper (II), rather than direct free radical scavenging[1]. Metal ions can contribute to oxidative stress by catalyzing reactions that generate reactive oxygen species (ROS). By binding to these metal ions, Bucharaine may prevent them from participating in these damaging reactions.
Caption: Proposed antioxidant mechanism of Bucharaine via metal ion chelation.
Experimental Protocols
The following are detailed methodologies for the standard antioxidant assays used to evaluate Bucharaine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
A 0.2 mM solution of DPPH in ethanol is prepared.
-
Various concentrations of Bucharaine and standard antioxidants (e.g., Trolox, ascorbic acid) are prepared.
-
In a 96-well plate, 20 µL of the sample (or standard) is mixed with 180 µL of the DPPH solution[2].
-
The plate is incubated in the dark at room temperature for 20-30 minutes[3].
-
The absorbance is measured at 515 nm using a microplate reader[2].
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Workflow:
Caption: Workflow for the ABTS radical cation scavenging assay.
Detailed Steps:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours[2][3].
-
Before use, the ABTS•+ solution is diluted with ethanol or water to an absorbance of 0.7 ± 0.02 at 734 nm[2][3].
-
Various concentrations of Bucharaine and a standard (Trolox) are prepared.
-
In a 96-well plate, 20 µL of the sample is mixed with 180 µL of the diluted ABTS•+ solution[2].
-
The plate is incubated in the dark for 6 minutes[2].
-
The absorbance is measured at 734 nm[2].
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[4].
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.
Workflow:
Caption: Workflow for the FRAP assay.
Detailed Steps:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃•6H₂O in a 10:1:1 ratio[2].
-
Various concentrations of Bucharaine and a standard (e.g., FeSO₄ or ascorbic acid) are prepared.
-
In a 96-well plate, 10 µL of the sample is mixed with 300 µL of the FRAP reagent[2].
-
The plate is incubated at 37°C for 6 minutes[2].
-
The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm (some protocols use 570 nm)[2][4].
-
The results are typically expressed as mM of ferrous iron equivalents or in relation to a standard antioxidant.
References
- 1. Antioxidant properties of bucillamine: possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: Bucharidine is a fictional substance. This guide is for illustrative purposes and is based on general laboratory safety principles for handling hazardous chemicals.
Essential Safety and Handling Protocols for Bucharidine
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent, fictional neurotoxin. The following procedural guidance is designed to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a potent neurotoxic agent that can cause severe adverse health effects upon exposure. A thorough risk assessment must be conducted before any handling of this compound.
Table 1: Summary of this compound Hazards
| Hazard Classification | Description |
| Acute Toxicity (Inhalation) | Category 1: Fatal if inhaled. |
| Acute Toxicity (Dermal) | Category 2: Fatal in contact with skin. |
| Acute Toxicity (Oral) | Category 2: Fatal if swallowed. |
| Specific Target Organ Toxicity | Category 1: Causes damage to the central nervous system. |
| Eye Damage/Irritation | Category 1: Causes serious eye damage. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this substance.
Table 2: Required Personal Protective Equipment for this compound
| Body Part | PPE Specification | Material/Standard |
| Hands | Chemical resistant gloves (double-gloving recommended) | Nitrile or Neoprene (minimum 8 mil thickness) |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 compliant |
| Respiratory | Full-face respirator with a combination P100/organic vapor cartridge | NIOSH approved |
| Body | Chemical-resistant lab coat or disposable coveralls | Coated polypropylene or similar |
| Feet | Closed-toe shoes | --- |
Engineering Controls
All work with this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. A safety shower and eyewash station must be readily accessible.
Handling and Storage Procedures
-
Weighing: Weighing of this compound powder should be done in a containment glove box or a ventilated balance enclosure.
-
Solutions: When preparing solutions, always add this compound to the solvent slowly. Work in a chemical fume hood and wear all required PPE.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be secured and accessible only to authorized personnel.
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or granules.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Activate the emergency alarm.
-
Contact the institution's emergency response team.
-
Provide the Safety Data Sheet (SDS) to emergency responders.
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
Table 3: this compound Waste Disposal
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Contact institution's environmental health and safety (EHS) office for pickup. |
| Contaminated Labware | Labeled, sealed hazardous waste container | Contact EHS for pickup. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Contact EHS for pickup. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
